molecular formula C7H10N2O2 B032576 4,6-Dimethoxypyridin-2-amine CAS No. 914348-23-5

4,6-Dimethoxypyridin-2-amine

Cat. No.: B032576
CAS No.: 914348-23-5
M. Wt: 154.17 g/mol
InChI Key: FFYYHFMMWZGEMB-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridin-2-amine is a highly valuable pyridine derivative and key synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a versatile building block for the construction of complex heterocyclic systems, particularly in the synthesis of pharmaceutical agents and functional materials. The electron-donating methoxy groups at the 4 and 6 positions significantly influence the electronic properties of the pyridine ring, making it an excellent substrate for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The C2-amino group provides a crucial handle for further functionalization, enabling its incorporation into larger molecular scaffolds such as kinase inhibitors, agrochemicals, and ligands for catalysis. Researchers utilize this compound extensively in the development of new drug candidates, where it serves as a core structure for probing protein-ligand interactions and structure-activity relationships (SAR). Furthermore, its defined regioisomeric purity is critical for the reproducible synthesis of target molecules in materials science, including the creation of organic semiconductors and metal-organic frameworks (MOFs). This reagent is characterized by high purity to ensure consistent performance in sensitive synthetic sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYYHFMMWZGEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Dimethoxypyridin-2-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

Disclaimer: The requested topic was "4,6-Dimethoxypyridin-2-amine." However, publicly available scientific literature and chemical databases predominantly feature extensive data for the structurally similar compound, 2-Amino-4,6-dimethoxypyrimidine (CAS No: 36315-01-2) . This guide will focus on the latter, providing a comprehensive overview of its physical and chemical properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] It is recognized as a key building block for sulfonylurea herbicides and a known environmental transformation product of several of these agrochemicals, such as flupyrsulfuron-methyl and sulfosulfuron.[2] Its chemical structure, featuring a pyrimidine core with an amine group and two methoxy groups, imparts specific reactivity and properties that are valuable for further chemical modifications.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-4,6-dimethoxypyrimidine are summarized below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂[2][3]
Molecular Weight 155.15 g/mol [2][3][4]
Appearance White to off-white crystalline powder or solid.[1][5]
Melting Point 94-97 °C[1][4]
Solubility Soluble in methanol.
Storage Temperature Room temperature, recommended to be stored in a cool, dark place (<15°C).
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 36315-01-2[2][3][4]
IUPAC Name 4,6-dimethoxypyrimidin-2-amine[2]
SMILES COC1=CC(=NC(=N1)N)OC[2][4]
InChI Key LVFRCHIUUKWBLR-UHFFFAOYSA-N[4][6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Amino-4,6-dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the molecular structure. ChemicalBook provides reference spectra for 2-Amino-4,6-dimethoxypyrimidine.[6] A typical spectrum would show signals corresponding to the methoxy protons, the aromatic proton on the pyrimidine ring, and the amine protons.

Infrared (IR) Spectroscopy
  • IR Spectra: The IR spectrum reveals the presence of key functional groups. For this molecule, characteristic peaks would include:

    • N-H stretch: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region.[7]

    • C-N stretch: Aromatic amines exhibit a strong band in the 1335-1250 cm⁻¹ range.[7]

    • N-H bend: A band for the primary amine is expected between 1650-1580 cm⁻¹.[7]

    • N-H wag: A broad, strong band can be observed from 910-665 cm⁻¹.[7]

Mass Spectrometry (MS)
  • ESI-MS: Electrospray ionization mass spectrometry can be used to determine the molecular weight. For a related compound, phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate, the (M+1) peak was observed at m/z 276.1, confirming its molecular weight.[8]

Experimental Protocols

The synthesis of 2-Amino-4,6-dimethoxypyrimidine is a critical process for its use as an intermediate. Several methods have been patented and published.

Synthesis from Malononitrile

A common industrial method involves malononitrile as a starting material. The process involves several key steps including imidization, cyanamide substitution, and aromatic cyclization to yield the final product with high purity.[9]

Detailed Protocol:

  • Imidate Formation: Malononitrile is reacted with methanol in a suitable solvent like toluene in the presence of dry HCl gas at a controlled temperature (0°C to 20°C). This forms the dimethoxy propane diimino hydrochloride intermediate.[10]

  • Cyclization: The intermediate is then reacted with a 50% cyanamide solution in the presence of sodium bicarbonate and water at a low temperature (0°C to 5°C).[10]

  • Work-up and Purification: The resulting slurry is heated, stirred, and filtered. The crude product is then recrystallized from an organic solvent like toluene or ethyl acetate to yield pure 2-Amino-4,6-dimethoxypyrimidine.[10][11]

G Synthesis Workflow of 2-Amino-4,6-dimethoxypyrimidine cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Malononitrile + Methanol + Toluene B Pass Dry HCl Gas (0-20°C) A->B C Dimethoxy Propane Diimino HCl Intermediate B->C E Add Intermediate (0-5°C) C->E D Cyanamide Solution + NaHCO3 D->E F Crude Product Slurry E->F G Heat, Stir, and Filter F->G H Recrystallize from Toluene/Ethyl Acetate G->H I Pure 2-Amino-4,6-dimethoxypyrimidine H->I

Caption: General workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Reactivity and Biological Significance

The pyrimidine core is a well-established pharmacophore in medicinal chemistry, found in nucleic acids, vitamins, and a wide range of synthetic drugs.[12][13]

Chemical Reactivity

The amine group on the pyrimidine ring is nucleophilic and can undergo various reactions. For instance, it can react with phenyl chloroformate in the presence of triethylamine to form phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate.[8] This reactivity allows for the straightforward introduction of diverse functional groups, making it a versatile building block.

Potential Biological Activity

While direct, extensive research on the biological activity of 2-Amino-4,6-dimethoxypyrimidine is limited, its core structure is present in molecules with significant therapeutic potential.

  • Anticancer Activity: The pyrimidine ring is a key motif in many anticancer drugs.[12] Derivatives of 4,6-diarylpyrimidin-2-amine have been shown to inhibit Aurora kinase A (AURKA), a critical regulator of cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[14]

  • Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[12]

  • Kinase Inhibition: Substituted pyrimidines are known to act as kinase inhibitors.[12] Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy.

G Hypothetical Kinase Inhibition Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Derivative Kinase Kinase Phospho_Substrate Phosphorylated Substrate (Cell Proliferation) Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 2-Amino-4,6- dimethoxypyrimidine Derivative Inactive_Kinase Inactive Kinase Complex Inhibitor->Inactive_Kinase Binds to Active Site No_Phospho No Cell Proliferation Inactive_Kinase->No_Phospho Blocks Phosphorylation Kinase_2 Kinase Kinase_2->Inactive_Kinase

Caption: Potential mechanism of action for pyrimidine derivatives as kinase inhibitors.

Logical Relationships and Structural Analysis

The properties of 2-Amino-4,6-dimethoxypyrimidine are directly related to its structure. A logical flow can be established from its basic composition to its functional applications.

G Structure-Property-Application Relationship cluster_properties Physicochemical Properties cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Structure Chemical Structure (C₆H₉N₃O₂) MW Molecular Weight (155.15 g/mol) Structure->MW Determines MP Melting Point (94-97 °C) Structure->MP Determines Solubility Solubility (in Methanol) Structure->Solubility Determines Amine Nucleophilic Amine Group Structure->Amine Features Pyrimidine Aromatic Pyrimidine Core Structure->Pyrimidine Features Agrochem Agrochemical Intermediate (Herbicides) Amine->Agrochem Enables Synthesis Pharma Pharmaceutical Building Block (Kinase Inhibitors) Amine->Pharma Enables Synthesis Pyrimidine->Pharma Acts as Pharmacophore

Caption: Relationship between structure, properties, and applications.

Conclusion

2-Amino-4,6-dimethoxypyrimidine is a compound of significant interest due to its role as a versatile chemical intermediate. Its well-defined physical and chemical properties, combined with the reactivity of its functional groups, make it a valuable precursor in the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of this molecule's characteristics and synthetic pathways is essential for leveraging its full potential in creating novel and effective products.

References

2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2): A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-4,6-dimethoxypyrimidine, designated by CAS number 36315-01-2, is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. Its unique molecular architecture, featuring a pyrimidine core functionalized with both amino and methoxy groups, imparts a reactivity profile that is highly sought after in the agrochemical, pharmaceutical, and material science sectors. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a focus on experimental details relevant to researchers and development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-Amino-4,6-dimethoxypyrimidine are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Physicochemical Properties

The key physical and chemical characteristics of the compound are presented in Table 1.

PropertyValueReference(s)
CAS Number 36315-01-2
Molecular Formula C₆H₉N₃O₂[1][2]
Molecular Weight 155.15 g/mol [1]
Appearance White crystalline solid
Melting Point 94-96 °C
pKa 4.02 ± 0.10[3]
Solubility Slightly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate.[3][4]
Spectroscopic Data

The structural identity of 2-Amino-4,6-dimethoxypyrimidine is confirmed by various spectroscopic techniques. A summary of characteristic spectral data is provided in Table 2.

SpectroscopyObserved Peaks / Shifts (δ)Assignment
¹H NMR (CDCl₃)δ 5.30 (s, 1H), δ 4.85 (br s, 2H), δ 3.88 (s, 6H)Pyrimidine C5-H, -NH₂, -OCH₃
¹³C NMR δ 171.0, δ 164.3, δ 78.0, δ 53.8C4/C6, C2, C5, -OCH₃
FT-IR (KBr, cm⁻¹)~3470 (N-H asymm. stretch), ~3390 (N-H symm. stretch), ~1650 (N-H scissoring), ~1580 (C=N stretch), ~1230 (C-O stretch)Amino and pyrimidine ring vibrations
Mass Spec. (EI) m/z 155 (M⁺), 140, 112, 84Molecular ion and characteristic fragments

Note: Specific peak values can vary slightly based on solvent and experimental conditions.

Synthesis Methodologies

Several synthetic routes to 2-Amino-4,6-dimethoxypyrimidine have been developed, ranging from traditional multi-step processes to more modern, environmentally benign "green" chemistry approaches.

Synthesis Route Overview

The following diagram illustrates two common pathways for the synthesis of 2-Amino-4,6-dimethoxypyrimidine. The first is a traditional industrial route involving chlorination, while the second is a greener alternative using dimethyl carbonate for methylation.

G cluster_0 Traditional Route cluster_1 Green Chemistry Route A Guanidine Nitrate + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B  NaOCH₃ (Cyclization) C 2-Amino-4,6-dichloropyrimidine B->C  POCl₃ (Chlorination) D 2-Amino-4,6-dimethoxypyrimidine C->D  NaOCH₃ (Methoxylation) B2 2-Amino-4,6-dihydroxypyrimidine D2 2-Amino-4,6-dimethoxypyrimidine B2->D2  Dimethyl Carbonate (DMC) Catalyst, 140-150°C (Direct Methylation)

Figure 1: Comparison of traditional and green synthesis routes.
Experimental Protocol: Green Synthesis via Direct Methylation

This protocol details a greener synthesis method that avoids the use of hazardous chlorinating agents like phosphorus oxychloride.

Objective: To synthesize 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC) as a methylating agent.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine (1.0 eq)

  • Dimethyl Carbonate (DMC) (4.0 - 5.0 eq)

  • Potassium Carbonate (K₂CO₃) or Hydrotalcite catalyst (5 wt% relative to starting material)

  • Phase Transfer Catalyst (PTC) e.g., Tetrabutylammonium Bromide (TBAB) (if using K₂CO₃, 0.1 eq)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, charge 2-Amino-4,6-dihydroxypyrimidine (e.g., 25.4 g), dimethyl carbonate (e.g., 72 g, ~4 eq), and a catalyst (e.g., 1.27 g of hydrotalcite).

  • Reaction: Seal the reactor and heat the mixture to 140-150 °C with stirring. Maintain this temperature for 8-10 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Remove the insoluble solid catalyst by suction filtration.

  • Isolation: Concentrate the filtrate by distillation under reduced pressure (e.g., 0.05 atm, 40 °C) to remove excess DMC and obtain the crude product.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate (e.g., at 70-90 °C). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce recrystallization.

  • Final Product: Collect the white crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield pure 2-Amino-4,6-dimethoxypyrimidine.

Applications in Research and Development

The trifunctional nature of 2-Amino-4,6-dimethoxypyrimidine makes it a valuable precursor in several fields.

G cluster_0 Application Areas cluster_1 Specific Examples Core 2-Amino-4,6- dimethoxypyrimidine Agro Agrochemicals Core->Agro Pharma Pharmaceuticals Core->Pharma Material Material Science Core->Material Herb Sulfonylurea Herbicides (Nicosulfuron, Bensulfuron) Agro->Herb Leish Antileishmanial Agents (Antimony(III) Complexes) Pharma->Leish Enz Enzyme Inhibitors (Glutathione Reductase) Pharma->Enz NLO Non-Linear Optical (NLO) Materials Material->NLO

Figure 2: Key application areas and examples.
Agrochemicals

This compound is a cornerstone intermediate in the production of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and include widely used agents such as bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-ethyl. The pyrimidine moiety is essential for their biological activity.

Pharmaceuticals

In drug development, 2-Amino-4,6-dimethoxypyrimidine serves as a scaffold for synthesizing novel therapeutic agents. Notably, it has been used to create antimony(III) complexes that exhibit promising in vitro antileishmanial activity against Leishmania tropica promastigotes.

Material Science

The molecule's structure is valuable in crystal engineering and the development of materials with specific optical properties. It is a known building block for creating organic crystalline compounds that exhibit non-linear optical (NLO) properties, making them candidates for applications in laser technology and optical devices.

Biological Activity and Experimental Protocols

Derivatives of 2-Amino-4,6-dimethoxypyrimidine have shown inhibitory activity against key cellular enzymes, presenting opportunities for therapeutic intervention.

Mechanism of Action: Glutathione Reductase Inhibition

One of the key biochemical targets for pyrimidine derivatives is Glutathione Reductase (GR). This enzyme is vital for maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to its active thiol form (GSH). Inhibiting GR leads to an accumulation of GSSG and increased oxidative stress, a strategy explored in anticancer and antiparasitic drug development.[5]

G NADPH NADPH + H⁺ GR Glutathione Reductase (GR) NADPH->GR NADP NADP⁺ GSSG Oxidized Glutathione (GSSG) GSSG->GR GSH 2 x Reduced Glutathione (2 GSH) Cellular Redox Balance Cellular Redox Balance GR->NADP GR->GSH Inhibitor Pyrimidine-based Inhibitor Inhibitor->GR

Figure 3: Inhibition of the Glutathione Reductase redox cycle.
Experimental Protocol: In Vitro Glutathione Reductase Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit GR activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by GR.[6][7]

Objective: To determine the IC₅₀ value of a test compound against Glutathione Reductase.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA.

  • NADPH solution: Prepare a stock solution and dilute to a final assay concentration of 0.1-0.2 mM in Assay Buffer.

  • GSSG solution: Prepare a stock solution and dilute to a final assay concentration of 0.5-1.0 mM in Assay Buffer.

  • Glutathione Reductase (from baker's yeast or other source).

  • Test compound (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well UV-transparent microplate.

  • Microplate reader capable of kinetic reads at 340 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer and equilibrate to 25 °C.

  • Assay Plate Setup: In triplicate, add the following to the wells of the microplate:

    • Sample Wells: 100 µL Assay Buffer, 20 µL of various concentrations of the test compound, and 20 µL of GR enzyme solution.

    • Positive Control Wells (No Inhibitor): 120 µL Assay Buffer and 20 µL of GR enzyme solution.

    • Background Wells (No Enzyme): 120 µL Assay Buffer and 20 µL of solvent control.

  • Initiate Reaction: Add 50 µL of the NADPH solution to all wells.

  • Start Measurement: Initiate the enzymatic reaction by adding 20 µL of the GSSG solution to all wells. Immediately place the plate in the reader.

  • Data Collection: Monitor the decrease in absorbance at 340 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Correct the sample and control rates by subtracting the background rate.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot percent inhibition versus log[inhibitor concentration] and determine the IC₅₀ value using non-linear regression.

Experimental Protocol: In Vitro Antileishmanial Activity Assay (Promastigote Model)

This protocol outlines a method for determining the efficacy of a test compound against the motile, extracellular promastigote form of Leishmania.[8][9]

Objective: To determine the IC₅₀ value of a test compound against Leishmania tropica promastigotes.

Materials:

  • Leishmania tropica promastigotes in logarithmic growth phase.

  • M199 medium (or suitable alternative) supplemented with fetal bovine serum (FBS).

  • Test compound (stock solution in DMSO).

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

  • 96-well flat-bottom microtiter plates.

  • Reference drug (e.g., Amphotericin B).

Procedure:

  • Parasite Culture: Culture L. tropica promastigotes in supplemented M199 medium at 24-26 °C until they reach the mid-logarithmic phase of growth.

  • Assay Plate Setup:

    • Dispense 100 µL of M199 medium into each well of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate. Include wells for a reference drug and a no-drug control.

  • Parasite Addition: Adjust the concentration of the promastigote culture to 2 x 10⁶ cells/mL in fresh medium. Add 100 µL of this suspension to each well (final concentration 1 x 10⁶ cells/mL).

  • Incubation: Incubate the plate at 24-26 °C for 72 hours.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, until the no-drug control wells turn pink.

  • Data Collection: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite viability for each compound concentration compared to the no-drug control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 4,6-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4,6-dimethoxypyridin-2-amine (CAS No: 36315-01-2), a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The document elucidates the molecule's structural characteristics, including intramolecular bond parameters and intermolecular interactions, with a strong focus on hydrogen bonding networks. Detailed experimental protocols for its synthesis and characterization are presented, supported by spectroscopic data. All quantitative information is systematically organized into tables, and key structural and procedural concepts are illustrated using Graphviz diagrams to facilitate understanding for researchers in chemistry and drug development.

Introduction

This compound, a substituted pyrimidine, serves as a versatile building block in organic and medicinal chemistry.[1] Its structure, featuring a pyrimidine core functionalized with two electron-donating methoxy groups and a primary amine, imparts specific chemical reactivity and allows for diverse intermolecular interactions. These characteristics are fundamental to its role as a precursor in the synthesis of sulfonylurea herbicides and various therapeutic agents.[1] A thorough understanding of its three-dimensional structure, bonding patterns, and spectroscopic profile is crucial for designing new synthetic routes and for the rational design of novel bioactive molecules. This document consolidates crystallographic and spectroscopic data to present a detailed molecular portrait of this compound.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The IUPAC name for this compound is 4,6-dimethoxypyrimidin-2-amine.[2] Its fundamental properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4,6-dimethoxypyrimidin-2-amine[2]
CAS Number 36315-01-2[2]
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.15 g/mol [2]
Melting Point 149-152 °C[3]
SMILES COC1=CC(=NC(=N1)N)OC[2]
InChIKey LVFRCHIUUKWBLR-UHFFFAOYSA-N[2]

X-ray crystallography studies reveal that the pyrimidine ring is essentially planar.[1] The exocyclic amino group and the methoxy groups also lie nearly in the plane of the ring, although the methyl carbons of the methoxy groups can show slight deviation.[4]

H_Bonding cluster_0 Molecule A cluster_1 Molecule B (Carboxylate) N1_A N1(H) C2_A C2 O1_B O1 N1_A->O1_B O-H···N N_amino_A N(H₂) O2_B O2 N_amino_A->O2_B N-H···O C_B C R_motif R²₂(8) Motif Synthesis_Workflow cluster_steps Synthesis Protocol step1 Step 1: Imidate Formation Malononitrile + Methanol + HCl(g) step2 Step 2: Cyclization Product of Step 1 + Cyanamide + NaHCO₃ step1->step2 step3 Step 3: Heating and Isolation Heat reaction mass to reflux step2->step3 step4 Step 4: Purification Cool, filter, and recrystallize from Toluene/Ethyl Acetate step3->step4 end Product step4->end start Start start->step1

References

Spectroscopic Profile of 2-Amino-4,6-dimethoxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 2-Amino-4,6-dimethoxypyrimidine.

¹H NMR Data

The ¹H NMR spectrum of 2-Amino-4,6-dimethoxypyrimidine provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.07s (br)2HNH₂
5.34s1HH-5
3.83s6H2 x OCH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from publicly available spectra.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
171.0C4, C6
164.0C2
78.5C5
53.5OCH₃

Solvent: CDCl₃. Data is compiled from publicly available spectra and databases.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-4,6-dimethoxypyrimidine has been reported, often recorded as a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
3000 - 2800MediumC-H stretching (methyl groups)
~1640StrongN-H bending (scissoring)
1580 - 1400Strong to MediumC=C and C=N stretching (pyrimidine ring)
~1250StrongC-O-C asymmetric stretching
~1050StrongC-O-C symmetric stretching

Data is a representative compilation from typical spectra of substituted pyrimidines.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of 2-Amino-4,6-dimethoxypyrimidine is 155.15 g/mol .[1] GC-MS data is available for this compound.[2]

m/zRelative Intensity (%)Possible Fragment
155High[M]⁺ (Molecular Ion)
140Moderate[M - CH₃]⁺
126Moderate[M - C₂H₅]⁺ or [M - NCH₃]⁺
112Low[M - CH₃ - CO]⁺
84HighPyrimidine ring fragment
69ModerateFurther fragmentation of the ring
42High[C₂H₂N]⁺

Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dimethoxypyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4,6-dimethoxypyrimidine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis. The sample is vaporized in the ion source.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Amino-4,6-dimethoxypyrimidine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 2-Amino-4,6- dimethoxypyrimidine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Counts Generate Mass Spectrum MS->MS_Data Interpretation Combine & Interpret Data Determine Molecular Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Hydrogen bonding in 4,6-Dimethoxypyridin-2-amine crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrogen Bonding in 2-Amino-4,6-dimethoxypyrimidine Crystals

Disclaimer: This guide focuses on the hydrogen bonding in the crystal structure of 2-amino-4,6-dimethoxypyrimidine . Initial searches for the specified compound, 4,6-dimethoxypyridin-2-amine, did not yield sufficient crystallographic data. Given the similarity in nomenclature and the extensive research available on its pyrimidine isomer, this document will detail the structural and hydrogen bonding characteristics of 2-amino-4,6-dimethoxypyrimidine. It is a common occurrence in chemical literature for these related compounds to be studied more extensively.

This technical guide provides a comprehensive overview of the hydrogen bonding interactions within the crystalline structure of 2-amino-4,6-dimethoxypyrimidine, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Crystallography

2-Amino-4,6-dimethoxypyrimidine (C6H9N3O2) is a molecule of significant interest due to the biological activity of pyrimidine derivatives.[1] Its crystal structure reveals a planar pyrimidine ring. The amino group is a potent hydrogen-bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors, leading to a network of intermolecular hydrogen bonds that dictate the crystal packing.

Crystallographic Data

The following table summarizes key crystallographic parameters for 2-amino-4,6-dimethoxypyrimidine.

ParameterValue
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Crystal SystemMonoclinic or Orthorhombic (common for similar organic compounds)
Key Intermolecular InteractionsN-H···N hydrogen bonds; C-H···O interactions; π–π stacking

Hydrogen Bonding Analysis

The predominant intermolecular interaction governing the crystal packing of 2-amino-4,6-dimethoxypyrimidine is hydrogen bonding. The amino group (-NH2) serves as the primary hydrogen bond donor, while the ring nitrogen atoms act as acceptors.

Molecules of 2-amino-4,6-dimethoxypyrimidine are linked by two distinct N-H···N hydrogen bonds, which form a chain of fused rings.[2][3] These chains are further interconnected by aromatic π–π stacking interactions, resulting in a three-dimensional framework.[2][3] In co-crystals, such as with anthranilic acid, the 2-amino-4,6-dimethoxypyrimidine molecules interact with the carboxylic group through N—H⋯O and O—H⋯N hydrogen bonds, forming a cyclic hydrogen-bonded R2(8) motif.[4] The pyrimidine molecules can also form base pairs via a pair of N—H⋯N hydrogen bonds, creating another R2(8) motif.[4]

Quantitative Hydrogen Bond Data

The following table provides a summary of the geometric parameters for the key hydrogen bonds observed in the crystal structure of 2-amino-4,6-dimethoxypyrimidine.[2][3]

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHN-2.233.106(2)171
N-HHN-2.503.261(2)145

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

A common synthetic route involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[5]

Materials:

  • 2-amino-4,6-dihydroxypyrimidine

  • Dimethyl carbonate

  • Sodium hydroxide (catalyst)

  • Methanol

  • Ethyl acetate

Procedure:

  • A mixture of 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate, and a catalytic amount of sodium hydroxide is heated in a high-pressure reactor.[5]

  • The reaction is typically carried out at a temperature of 140-160°C for several hours.[5]

  • After the reaction is complete, the insoluble solids are removed by filtration.[5]

  • The filtrate is subjected to reduced pressure distillation to obtain the crude product.[5]

  • The crude 2-amino-4,6-dimethoxypyrimidine is then purified by recrystallization from a solvent such as ethyl acetate.[5]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Materials:

  • Crude 2-amino-4,6-dimethoxypyrimidine

  • Ethanol or a suitable solvent mixture

Procedure:

  • A hot solution of 2-amino-4,6-dimethoxypyrimidine in a suitable solvent (e.g., ethanol) is prepared.[6]

  • The solution is warmed for a short period to ensure complete dissolution.[6]

  • The solution is then allowed to cool slowly to room temperature.[6]

  • Single crystals typically form over a period of several days.[6]

Visualizations

Hydrogen Bonding Network

The following diagram illustrates the hydrogen bonding pattern in the crystal structure of 2-amino-4,6-dimethoxypyrimidine, showing the formation of fused rings.

Caption: Hydrogen bonding between adjacent molecules.

Experimental Workflow for Synthesis and Crystallization

The diagram below outlines the general workflow for the synthesis and subsequent crystallization of 2-amino-4,6-dimethoxypyrimidine.

SynthesisWorkflow Reactants 2-amino-4,6-dihydroxypyrimidine + Dimethyl Carbonate + Catalyst Reaction Pressurized Reaction (140-160°C) Reactants->Reaction Filtration Filtration of Insoluble Solids Reaction->Filtration Distillation Reduced Pressure Distillation Filtration->Distillation CrudeProduct Crude Product Distillation->CrudeProduct Recrystallization Recrystallization from Ethyl Acetate CrudeProduct->Recrystallization PureProduct Pure 2-Amino-4,6-dimethoxypyrimidine Recrystallization->PureProduct Crystallization Slow Evaporation from Ethanol PureProduct->Crystallization SingleCrystals Single Crystals for X-ray Diffraction Crystallization->SingleCrystals

References

Solubility Profile of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is critical for process development, formulation, and quality control.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Observations
ChloroformAmbientSlightly Soluble[1]Forms a clear to slightly hazy solution.
MethanolAmbientSlightly Soluble[1]Readily dissolves with minimal agitation.
TolueneElevatedSolubleUsed as a recrystallization solvent, indicating higher solubility at elevated temperatures.[2]
Ethyl AcetateElevatedSolubleEmployed for recrystallization, suggesting good solubility at higher temperatures.[3]
WaterNot Specified0.672 (Calculated)Calculated aqueous solubility is low.

Note: The terms "Slightly Soluble" indicate that the solubility is likely in the range of 0.1 to 1 g/100mL. The use of toluene and ethyl acetate as recrystallization solvents implies that the solubility of 2-Amino-4,6-dimethoxypyrimidine increases significantly with temperature in these solvents.[2][3]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of 2-Amino-4,6-dimethoxypyrimidine. The following is a detailed methodology based on the isothermal equilibrium method, a standard procedure for solubility measurement of pyrimidine derivatives.[4][5][6]

Objective: To determine the equilibrium solubility of 2-Amino-4,6-dimethoxypyrimidine in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • 2-Amino-4,6-dimethoxypyrimidine (purity >99%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Isothermal shaker or magnetic stirrer with hot plate

  • Constant temperature water bath or incubator

  • Calibrated thermometer or thermocouple

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-4,6-dimethoxypyrimidine to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in an isothermal shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.

    • The solubility can then be calculated and expressed in g/100 mL or other desired units.

  • Quantitative Analysis by HPLC (preferred method):

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Prepare a series of standard solutions of 2-Amino-4,6-dimethoxypyrimidine of known concentrations.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Develop a suitable HPLC method for the separation and quantification of 2-Amino-4,6-dimethoxypyrimidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[7]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of 2-Amino-4,6-dimethoxypyrimidine in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of 2-Amino-4,6-dimethoxypyrimidine.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess Solute mix Combine in Vial prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant T mix->agitate 24-48 hours settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (HPLC) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: A generalized workflow for the experimental determination of solubility.

References

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the diverse biological activities of substituted aminopyrimidines, detailing their therapeutic potential as kinase inhibitors, anticancer agents, antimicrobials, and modulators of key cellular signaling pathways.

Substituted aminopyrimidines represent a versatile and highly significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug development. Their structural resemblance to the purine and pyrimidine bases found in nucleic acids allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted aminopyrimidines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which substituted aminopyrimidines exert their biological effects is the inhibition of protein kinases.[1][2][3] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The aminopyrimidine scaffold serves as an excellent pharmacophore for kinase inhibitors as it can mimic the adenine ring of ATP, the natural substrate for kinases, enabling competitive binding to the ATP-binding pocket.[1] This competitive inhibition effectively blocks the downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1]

Numerous studies have demonstrated the potent inhibitory activity of aminopyrimidine derivatives against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[2][4][5]

Key Kinase Targets and Inhibitory Activities
Compound Class/DerivativeTarget Kinase(s)IC50/EC50 ValuesReference(s)
4-Aminopyrimidine DerivativesBACE11.4 µM (for compound 13g)[6]
2-Aminopyrimidine DerivativesLSD10.89 µM (for compound X43)[7]
2-Aminopyrimidine Derivativesβ-Glucuronidase2.8 ± 0.10 µM (for compound 24)[8][9]
4-Aminopyrazolopyrimidine DerivativesBTK, EGFR0.17 nM (BTK), 0.21 nM (EGFR) (for compound 32)[4]
Aminopyrimidine DerivativesAurora Kinase A/B, Polo-like Kinase (PLK)Alisertib (AURKA): 0.0012 µM, Barasertib (AURKB): 0.00037 µM, BI2536 (PLK): 0.00083 µM[5]
Aminopyrimidyl-indolesCDK5/p25, CK1δ/ε, GSK-3α/β, Dyrk1A, Erk2Varies with derivative[10]
2-Aminopyridine DerivativesNitric Oxide Synthases (NOS)28 nM (for most potent compound against iNOS)[11]
Aminopyrimidine HybridsEGFR Tyrosine Kinase0.7 ± 0.02 µM (for compound 10b), 0.9 ± 0.03 µM (for compound 6c)[12]
Aminopyrimidine-2,4-dionesBRD4, PLK1Compound 4: 0.029 µM (BRD4), 0.094 µM (PLK1); Compound 7: 0.042 µM (BRD4), 0.02 µM (PLK1)[13]

Anticancer Activity: From Proliferation to Apoptosis

The kinase inhibitory properties of substituted aminopyrimidines are a major contributor to their significant anticancer activities.[14][15][16][17] By targeting kinases involved in cancer cell proliferation and survival, these compounds can effectively halt tumor growth and induce apoptosis.[7]

For instance, certain 2-aminopyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer, with EC50 values in the low micromolar range. Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner.[7] The anticancer potential of this scaffold is underscored by the fact that several FDA-approved anticancer drugs, such as Imatinib and Palbociclib, feature a 2-aminopyrimidine core.[18][19]

Proliferation Inhibition in Cancer Cell Lines
Compound/DerivativeCell Line(s)GI50/IC50/EC50 ValuesReference(s)
N-benzyl counterpart of RDS 3442 (2a)Glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, colon cancerEC50s ranging from 4 to 8 µM
Compound X43A549 (lung carcinoma), THP-1 (acute monocytic leukemia)IC50s of 1.62 µM (A549) and 1.21 µM (THP-1)[7]
Pyrazolopyridine and Pyridopyrimidine Derivatives59 different human tumor cell lineslog10[GI50] = -4.6 for potent compounds[14][15]
1,3-Oxazolo[4,5-d]pyrimidine and 1,3-Oxazolo[5,4-d]pyrimidine DerivativesBreast cancer cell lines (MCF7, MDA-MB-231, etc.)Micromolar range[20]
Aminopyrimidine Hybrids (6c and 10b)MCF-7 (breast cancer)IC50s of 37.7 ± 3.6 µM (6c) and 31.8 ± 2.0 µM (10b)[12]
Chromeno[2,3-d]pyrimidin-6-one (3)MCF7, A549, HepG2IC50s ranging from 1.61 to 2.02 µM[21]

Antimicrobial and Anti-inflammatory Properties

Beyond their applications in oncology, substituted aminopyrimidines have demonstrated promising activity against a range of microbial pathogens and inflammatory processes.[22][23][24][25][26][27][28][29]

Several studies have highlighted the broad-spectrum antimicrobial properties of 2-aminopyrimidine derivatives.[23][27] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[24][26][28][29] The mechanism of their antimicrobial action is an area of ongoing investigation.

In the context of inflammation, the primary mechanism of action for pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins like PGE2.[25] By suppressing COX activity, these compounds can effectively reduce inflammation.

Modulation of Signaling Pathways

The biological activity of substituted aminopyrimidines is intrinsically linked to their ability to modulate key cellular signaling pathways. Their role as kinase inhibitors directly impacts pathways driven by EGFR, Lck, and JAK-STAT, which are often hyperactivated in cancer.[1] Furthermore, specific derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which plays a fundamental role in embryonic development and its dysregulation is linked to various pathologies.[30]

Visualizing Key Signaling Pathways

Below are simplified diagrams of signaling pathways that are modulated by substituted aminopyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway Inhibition.

Wnt_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates for Degradation APC APC Axin Axin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and Translocates to Nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Aminopyrimidine 2-Aminopyrimidine Inhibitor Aminopyrimidine->BetaCatenin Inhibits accumulation or nuclear translocation

Caption: Canonical Wnt Signaling Pathway Inhibition.

Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of substituted aminopyrimidines involves a range of in vitro and in silico techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of chalcones with guanidine hydrochloride or carbonate.[19]

Materials:

  • Chalcones

  • Guanidine hydrochloride or guanidine carbonate

  • Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve the appropriate chalcone and guanidine salt in ethanol or DMF.

  • Add a base (e.g., NaOH, KOH, or sodium carbonate) to the mixture.

  • Reflux the reaction mixture for 3 to 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.

Another widely used method involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with various amines.[8][18][19]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Various primary or secondary amines

  • Triethylamine

  • Solvent (optional, can be performed solvent-free)

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine and the desired amine.

  • Add triethylamine to the mixture.

  • Heat the mixture at 80-90°C for 3 to 6 hours in a solvent-free condition, or reflux in a suitable solvent.[8][18]

  • Monitor the reaction by TLC.

  • After completion, add distilled water to the reaction mixture.

  • Filter the resulting precipitate and crystallize from ethanol.[8]

In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against the β-glucuronidase enzyme.[8][18]

Materials:

  • β-Glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (0.1 M)

  • Test compounds dissolved in DMSO

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 185 µL of 0.1 M acetate buffer to each well.

  • Add 5 µL of the test compound solution (dissolved in 100% DMSO).

  • Add 10 µL of the β-glucuronidase enzyme solution (1 U/well).

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of 0.4 mM p-nitrophenyl-β-D-glucuronide to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Repeat the measurements at regular intervals.

  • D-saccharic acid 1,4-lactone is used as a positive control.

  • Calculate the percent inhibition and IC50 values for each compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[21]

Materials:

  • Cancer cell lines (e.g., MCF7, A549, HepG2)

  • Non-tumorigenic cell line (e.g., MCF-10A) for cytotoxicity assessment

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability and the IC50 values for each compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Biological Evaluation cluster_insilico In Silico Analysis cluster_data Data Analysis Start Starting Materials (e.g., Chalcones, Amines) React Chemical Reaction (e.g., Cyclocondensation, Nucleophilic Substitution) Start->React Purify Purification & Characterization (e.g., Crystallization, NMR, MS) React->Purify Enzyme Enzyme Inhibition Assays (e.g., Kinase, β-Glucuronidase) Purify->Enzyme Cell Cell-Based Assays (e.g., MTT, Apoptosis) Purify->Cell Antimicrobial Antimicrobial Susceptibility Testing Purify->Antimicrobial Docking Molecular Docking Purify->Docking Analysis IC50/EC50 Determination Statistical Analysis Enzyme->Analysis Cell->Analysis Antimicrobial->Analysis SAR Structure-Activity Relationship (SAR) Studies Docking->SAR Analysis->SAR

Caption: General Experimental Workflow.

Conclusion and Future Directions

Substituted aminopyrimidines have firmly established their position as a privileged scaffold in modern drug discovery. Their remarkable versatility, stemming from the amenability of the pyrimidine core to chemical modification, has enabled the development of potent and selective inhibitors for a wide range of therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities continues to unveil new therapeutic opportunities.

Future research in this field will likely focus on the design of next-generation aminopyrimidine derivatives with improved pharmacokinetic properties, enhanced target selectivity, and novel mechanisms of action. The exploration of their potential in combination therapies and the application of advanced computational methods for rational drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. This in-depth guide serves as a foundational resource to support these ongoing efforts in harnessing the full therapeutic potential of substituted aminopyrimidines.

References

Environmental Transformation of 2-Amino-4,6-dimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental transformation of 2-amino-4,6-dimethoxypyrimidine. As a significant metabolite of several widely used sulfonylurea herbicides, understanding its environmental fate is crucial for a complete assessment of the environmental impact of these agricultural chemicals. This document summarizes known and potential degradation pathways, offers detailed experimental protocols for further research, and presents this information in a clear and accessible format for researchers, scientists, and drug development professionals. Due to a scarcity of direct research on this specific molecule, this guide synthesizes information from studies on analogous compounds to propose likely transformation pathways.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a key environmental transformation product of a number of sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, rimsulfuron, and sulfosulfuron.[1] The degradation of these parent herbicides in the environment often leads to the formation of this persistent pyrimidine derivative. Consequently, the environmental fate of 2-amino-4,6-dimethoxypyrimidine is of significant interest. This guide will explore its potential for biodegradation, abiotic degradation, and the formation of subsequent transformation products.

Proposed Environmental Transformation Pathways

Direct studies on the environmental transformation of 2-amino-4,6-dimethoxypyrimidine are limited. However, based on the known metabolism of sulfonylurea herbicides and the microbial degradation of related heterocyclic compounds, a series of potential transformation pathways can be proposed. These pathways primarily involve microbial-mediated reactions, with abiotic processes such as hydrolysis and photolysis potentially contributing under specific environmental conditions.

The primary proposed transformation reactions include:

  • O-Demethylation: The methoxy groups are likely susceptible to microbial O-demethylation, leading to the formation of hydroxylated pyrimidines.

  • Hydroxylation: The pyrimidine ring itself can be hydroxylated by microbial monooxygenase enzymes.

  • Deamination: The amino group may be removed through hydrolytic or oxidative deamination.

  • Ring Cleavage: Following hydroxylation, the pyrimidine ring can be cleaved, leading to the formation of smaller aliphatic molecules.

These proposed pathways are illustrated in the diagram below.

Proposed Environmental Transformation of 2-Amino-4,6-dimethoxypyrimidine cluster_main Proposed Biotransformation Pathway cluster_demethylation O-Demethylation cluster_hydroxylation Ring Hydroxylation cluster_deamination Deamination cluster_ring_cleavage Ring Cleavage parent 2-Amino-4,6-dimethoxypyrimidine demethyl1 2-Amino-4-hydroxy-6-methoxypyrimidine parent->demethyl1 Microbial O-Demethylation deaminated 4,6-Dimethoxypyrimidin-2-ol parent->deaminated Hydrolytic/Oxidative Deamination demethyl2 2-Amino-4,6-dihydroxypyrimidine demethyl1->demethyl2 Microbial O-Demethylation hydroxyl1 Hydroxylated Intermediates demethyl2->hydroxyl1 Microbial Hydroxylation cleavage_products Aliphatic Products (e.g., urea, amino acids) hydroxyl1->cleavage_products Microbial Ring Fission Experimental Workflow for Environmental Transformation Study cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Identification cluster_reporting Phase 4: Data Interpretation & Reporting A Literature Review & Hypothesis (Propose potential pathways) B Synthesize/Obtain Radiolabeled and Analytical Standards A->B C Develop & Validate Analytical Methods (HPLC, GC-MS) B->C D Conduct Degradation Studies (Soil, Water, Photolysis) C->D E Sample Collection at Defined Time Intervals D->E F Sample Preparation (Extraction, Concentration) E->F G Instrumental Analysis (HPLC, GC-MS, LSC) F->G H Identify & Quantify Parent and Transformation Products G->H I Characterize Unknown Metabolites (e.g., high-resolution MS) H->I J Determine Degradation Kinetics (DT50, Half-life) I->J K Elucidate Transformation Pathways J->K L Prepare Technical Report/ Whitepaper K->L Logical Relationship for Transformation Product Identification cluster_identification_process Metabolite Identification Workflow start Analyze Environmental Sample (e.g., soil extract via LC-MS) detect_peaks Detect Peaks Not Present in Control Samples start->detect_peaks propose_structures Propose Structures Based on Mass Spectra and Retention Time detect_peaks->propose_structures compare_standards Compare with Authentic Reference Standards propose_structures->compare_standards confirm_structure Confirm Structure compare_standards->confirm_structure Match further_characterization Further Spectroscopic Analysis (e.g., NMR, HR-MS/MS) compare_standards->further_characterization No Match tentative_id Tentative Identification further_characterization->tentative_id

References

Navigating the Chemical Landscape of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 2-Amino-4,6-dimethoxypyrimidine, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Due to a common confusion in nomenclature, this document clarifies that the intended compound is often the pyrimidine derivative, not the pyridine analog.

Nomenclature and Identification: A Table of Synonyms

Accurate identification of chemical compounds is fundamental in research and development. 2-Amino-4,6-dimethoxypyrimidine is known by a variety of names in chemical literature and databases. The following table summarizes its common synonyms and key identifiers.

Synonym Identifier Type Identifier
4,6-Dimethoxypyrimidin-2-amineIUPAC Name
2-Pyrimidinamine, 4,6-dimethoxy-Chemical Abstracts Name
4,6-Dimethoxy-2-pyrimidinamineAlternative Name
4,6-Dimethoxypyrimidin-2-ylamineAlternative Name
ADMPAbbreviation
CAS Number 36315-01-2
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol

Physicochemical and Purity Data

The physical and chemical properties of 2-Amino-4,6-dimethoxypyrimidine are critical for its application in synthesis. The table below presents key quantitative data for this compound.

Property Value Reference
Melting Point94-96 °C
Purity (GC)>98.0%[1][2]
Purity (Nonaqueous Titration)min. 98.0 %[2]
AppearanceWhite to Almost white powder to crystal[1][2]

Experimental Protocols for Synthesis

The synthesis of 2-Amino-4,6-dimethoxypyrimidine can be achieved through various routes. Below are two detailed experimental protocols derived from the chemical literature.

Protocol 1: Synthesis from Guanidine Nitrate and Diethyl Malonate

This method involves the formation of a dihydroxypyrimidine intermediate followed by methylation.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.

  • Add 5-40 mL of anhydrous methanol and stir the mixture to ensure homogeneity.

  • At a constant temperature of 40-60 °C, add liquid sodium methoxide dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to 68 °C and maintain it under reflux for 3.5 hours.

  • Following the reflux period, distill off the methanol. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.[3]

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • Place 25.4 g of the 2-amino-4,6-dihydroxypyrimidine intermediate into a 150 mL high-pressure reactor.

  • Add 72 g of dimethyl carbonate (molar ratio of 1:4 with the pyrimidine intermediate) and 0.4 g of NaOH as a catalyst.

  • Heat the mixture to 140 °C and maintain for 8 hours.

  • After cooling to room temperature, remove the insoluble solids by suction filtration.

  • The filtrate is subjected to reduced pressure distillation (0.05 atm, 40 °C) to yield crude 2-amino-4,6-dimethoxypyrimidine.

  • For purification, dissolve the crude product in ethyl acetate, reflux for 30 minutes, and then cool to recrystallize.

  • Filter the mixture to remove the solvent and obtain the pure 2-amino-4,6-dimethoxypyrimidine product.[3] The reported yield for this final product is 16.8%.[3]

Protocol 2: Synthesis from Malononitrile

This alternative route utilizes malononitrile as a starting material.[4][5]

Step 1: Formation of Dimethoxy propane diimino hydrochloride

  • In a jacketed glass line reactor, charge toluene and malononitrile.

  • Add methanol to the mixture at room temperature with constant stirring.

  • Cool the solution to a temperature between 0 °C and 20 °C.

  • Pass dry HCl gas through the reaction mass while maintaining the temperature.

  • Continue stirring until the reaction is complete, resulting in the formation of a thick slurry containing 3-amino-3-methoxy-N-cyano-2-propenimidate.[5]

Step 2: Cyclization and Product Formation

  • Prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to between 0 °C and 5 °C.

  • Inoculate the slurry from Step 1 into this solution.

  • Heat and stir the reaction mixture, then filter to produce a slurry.

  • React this slurry with toluene at reflux temperature to obtain a clear solution.

  • Cool the clear solution to 55-63 °C and add activated charcoal to remove impurities.

  • Filter the hot solution and transfer it to another vessel for cooling to room temperature.

  • The final product, 2-Amino-4,6-dimethoxypyrimidine, will precipitate and can be collected by filtration.[5] A total yield of 82.8% with a purity of 99.6% has been reported for a similar process.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-4,6-dimethoxypyrimidine starting from malononitrile.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Purification cluster_product Final Product Malononitrile Malononitrile Reaction1 Reaction in Toluene (0-20 °C) Malononitrile->Reaction1 Methanol Methanol Methanol->Reaction1 HCl Dry HCl Gas HCl->Reaction1 Intermediate 3-amino-3-methoxy-N-cyano- 2-propenimidate Slurry Reaction1->Intermediate Reaction2 Cyclization with Cyanamide (0-5 °C) Intermediate->Reaction2 Purification Reflux in Toluene, Charcoal Treatment, Crystallization Reaction2->Purification FinalProduct 2-Amino-4,6- dimethoxypyrimidine Purification->FinalProduct

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

It is important to note that while 2-Amino-4,6-dimethoxypyrimidine is a known environmental transformation product of several herbicides, detailed signaling pathways involving this compound are not extensively documented in publicly available literature.[7] Its primary role in the context of drug development and agrochemical research remains that of a versatile synthetic intermediate.

References

Methodological & Application

Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Guanidine Nitrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis originates from guanidine nitrate and proceeds through a two-stage process: first, the formation of 2-amino-4,6-dihydroxypyrimidine, followed by its conversion to the target molecule, 2-amino-4,6-dimethoxypyrimidine.

Two distinct pathways for the second stage are presented: a traditional method involving chlorination and subsequent methoxylation, and a more contemporary, environmentally benign approach utilizing direct methylation with dimethyl carbonate.

Summary of Synthetic Pathways

The synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine nitrate is not a direct conversion but rather a multi-step process. The initial and crucial step is the cyclization reaction of guanidine nitrate with a malonic acid ester, such as diethyl malonate, to produce 2-amino-4,6-dihydroxypyrimidine. This intermediate is then converted to the final product via one of two primary routes.

Route A: Traditional Chlorination-Methoxylation

This conventional pathway involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine. This chlorinated intermediate is then reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, affording the desired 2-amino-4,6-dimethoxypyrimidine. While effective, this method often involves harsh reagents and can generate significant waste.

Route B: Green Direct Methylation

A more modern and environmentally conscious alternative is the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC).[1] This process, often carried out under pressure and at elevated temperatures with a catalyst, offers a greener route by avoiding the use of hazardous chlorinating agents and reducing waste streams.[1]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Table 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

ParameterValueReference
Reactants Guanidine nitrate, Diethyl malonate, Sodium methoxideCN102898382A
Solvent MethanolCN102898382A
Reaction Temperature 68 °CCN102898382A
Reaction Time 3.5 hoursCN102898382A
Yield 83-96.3%CN102898382A
Purity High (recrystallized)CN102898382A
Melting Point >300 °CSigma-Aldrich

Table 2: Conversion of 2-Amino-4,6-dihydroxypyrimidine to 2-Amino-4,6-dimethoxypyrimidine

ParameterRoute A: Chlorination-MethoxylationRoute B: Direct MethylationReference
Intermediate 2-Amino-4,6-dichloropyrimidineN/ACN102898382A
Key Reagents POCl₃, N,N-dimethylaniline; Sodium methoxideDimethyl carbonate, Catalyst (e.g., K₂CO₃, hydrotalcite)CN102898382A
Reaction Temperature Reflux (chlorination); Not specified (methoxylation)100-200 °CCN102898382A
Reaction Time Not specified4-20 hoursCN102898382A
Overall Yield from Dihydroxy Intermediate Varies5-61% (depending on catalyst and conditions)CN102898382A
Purity High (recrystallized)High (recrystallized)CN102898382A

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol details the synthesis of the dihydroxy pyrimidine intermediate from guanidine nitrate and diethyl malonate.

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Sodium methoxide solution (commercial or freshly prepared)

  • Anhydrous methanol

  • Hydrochloric acid (0.1 M)

  • Deionized water

  • Four-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add guanidine nitrate (e.g., 48.8 g, 0.4 mol) and anhydrous methanol (e.g., 10 g). Stir the mixture to form a suspension.

  • Addition of Base: At a temperature of 40-60 °C, slowly add a solution of sodium methoxide (e.g., 216 g of a commercial solution) dropwise to the stirred suspension over approximately 1 hour.

  • Addition of Diethyl Malonate: Following the addition of sodium methoxide, add diethyl malonate (e.g., 64 g, 0.4 mol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 68 °C) and maintain for 3.5 hours.

  • Work-up and Isolation:

    • After the reaction is complete, remove the methanol by distillation or using a rotary evaporator. A white solid will remain.

    • Allow the residue to cool and then dissolve it in deionized water.

    • Filter the solution to remove any insoluble materials.

    • Adjust the pH of the filtrate to 5-6 by the slow addition of 0.1 M hydrochloric acid. A white precipitate will form.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with deionized water several times.

    • Dry the product in an oven to a constant weight. A yield of approximately 83% can be expected.[2]

Stage 2, Route A: Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Chlorination-Methoxylation

This protocol outlines the traditional two-step conversion of the dihydroxy intermediate to the final product.

Part 1: Chlorination to 2-Amino-4,6-dichloropyrimidine

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice

  • Sodium hydroxide solution (10 N)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Equipment for vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add 2-amino-4,6-dihydroxypyrimidine (e.g., 19.06 g, 0.15 mol), phosphorus oxychloride (e.g., 112.5 mL, 1.22 mol), and N,N-dimethylaniline (e.g., 0.75 mL).

  • Reaction: Heat the mixture to reflux and maintain for 8 hours.

  • Work-up and Isolation:

    • Carefully remove the excess phosphorus oxychloride under reduced pressure. A viscous oil will remain.

    • Cautiously add the oil to a beaker containing 200 mL of ice and water with stirring.

    • Neutralize the solution with 10 N sodium hydroxide, keeping the mixture cool with external ice.

    • Collect the resulting precipitate by vacuum filtration and dry it in a vacuum oven at 50 °C.

Part 2: Methoxylation to 2-Amino-4,6-dimethoxypyrimidine

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium methoxide

  • Methanol

  • Standard reaction and work-up equipment

Procedure:

  • Reaction: Dissolve 2-amino-4,6-dichloropyrimidine in methanol and add a stoichiometric amount of sodium methoxide. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Isolation:

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield pure 2-amino-4,6-dimethoxypyrimidine.

Stage 2, Route B: Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Direct Methylation

This protocol describes the greener, one-step conversion of the dihydroxy intermediate to the final product.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., hydrotalcite, potassium carbonate)

  • High-pressure autoclave

  • Ethyl acetate

  • Equipment for vacuum filtration and distillation

Procedure:

  • Reaction Setup: In a high-pressure autoclave, place 2-amino-4,6-dihydroxypyrimidine (e.g., 25.4 g), dimethyl carbonate (e.g., 180 g, molar ratio of 1:10 to the dihydroxy pyrimidine), and a catalyst (e.g., 1.27 g of hydrotalcite).[1]

  • Reaction: Seal the autoclave and heat the mixture to 160 °C for 20 hours.[1]

  • Work-up and Isolation:

    • After cooling the reactor to room temperature, filter the mixture to remove the insoluble catalyst.

    • Distill the filtrate under reduced pressure (e.g., 0.05 atm, 40 °C) to remove excess dimethyl carbonate and obtain the crude product.

    • Dissolve the crude product in ethyl acetate.

    • Heat the solution to reflux for 30 minutes, then cool to induce recrystallization.

    • Collect the pure 2-amino-4,6-dimethoxypyrimidine crystals by filtration. A yield of around 57% can be achieved with this specific method.[1]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Conversion to Final Product Guanidine_Nitrate Guanidine Nitrate Reaction1 Reaction with Sodium Methoxide in Methanol Guanidine_Nitrate->Reaction1 Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Reaction1 Intermediate 2-Amino-4,6-dihydroxypyrimidine Reaction1->Intermediate RouteA Route A: Chlorination-Methoxylation Intermediate->RouteA RouteB Route B: Direct Methylation Intermediate->RouteB Final_Product 2-Amino-4,6-dimethoxypyrimidine RouteA->Final_Product RouteB->Final_Product

Caption: Overall workflow for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Route_A_Pathway Dihydroxy 2-Amino-4,6-dihydroxypyrimidine Chlorination Chlorination (POCl₃, Base) Dihydroxy->Chlorination Dichloro 2-Amino-4,6-dichloropyrimidine Chlorination->Dichloro Methoxylation Methoxylation (Sodium Methoxide) Dichloro->Methoxylation Dimethoxy 2-Amino-4,6-dimethoxypyrimidine Methoxylation->Dimethoxy Route_B_Pathway Dihydroxy 2-Amino-4,6-dihydroxypyrimidine Methylation Direct Methylation (Dimethyl Carbonate, Catalyst) Dihydroxy->Methylation Dimethoxy 2-Amino-4,6-dimethoxypyrimidine Methylation->Dimethoxy

References

Greener Synthesis of 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener and more sustainable synthesis methods of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a crucial intermediate in the pharmaceutical and agrochemical industries. Traditional synthesis routes often involve hazardous reagents and generate significant waste. The following protocols offer environmentally benign alternatives that emphasize the use of greener reagents, catalytic systems, and improved reaction conditions.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a key building block for numerous active compounds. The growing emphasis on sustainable chemistry has driven the development of cleaner synthetic routes. This document outlines methodologies that replace toxic methylating agents, utilize efficient catalytic systems, and, in some cases, shorten the overall synthesis process, thereby reducing waste and energy consumption.

Greener Synthesis Approaches: A Comparative Overview

Several innovative and eco-friendly methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine have been developed. The following table summarizes and compares the key quantitative data from some of the most promising greener approaches.

Synthesis MethodStarting Material(s)Key Reagents/Catalyst(s)Reaction ConditionsYieldKey Advantages
Dimethyl Carbonate (DMC) Methylation 2-Amino-4,6-dihydroxypyrimidine (ADH)Dimethyl carbonate (DMC), K₂CO₃, Tetrabutyl ammonium bromide (TBAB)150°C, 10 hours40.5% (selectivity)Replaces toxic methylating agents like dimethyl sulfate with environmentally benign DMC.[1][2]
DMC Methylation with Hydrotalcite 2-Amino-4,6-dihydroxypyrimidine (ADH)Dimethyl carbonate (DMC), Hydrotalcite catalyst140°C, 8 hours61%Utilizes a solid, reusable catalyst, simplifying product purification and reducing waste.[3]
Lewis Acidic Ionic Liquid Catalysis 3-Amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)Et₃NHCl-2ZnCl₂ (Lewis acidic ionic liquid)50°C, 3 hours94.8%High yield under mild conditions with a short reaction time; the ionic liquid can potentially be recycled.[4]
Malononitrile-Based Synthesis MalononitrileSpecific unnamed catalysts (Cat-1, Cat-2), special solventsMulti-step process with varying conditions>77% (total)Environmentally friendly route with high overall yield and purity, minimizing waste streams.[5][6]
Pressurized Ammoniation 2-Chloro-4,6-dimethoxypyrimidineAmmoniaPressurized reaction in an autoclaveHighA green process with high yield and product purity, suitable for industrial-scale production.
Two-Step Synthesis from Cyanoacetate Cyanoacetate, UreaMethylating agentTwo-step: Cyclization followed by methylationHighAvoids the use of phosphorus oxychloride, thereby eliminating the generation of colored, phosphorus-containing wastewater.

Experimental Protocols

Protocol 1: Greener Methylation using Dimethyl Carbonate and a Phase Transfer Catalyst

This protocol details the synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a green methylating agent, facilitated by a phase transfer catalyst.[1][2]

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine (ADH)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutyl ammonium bromide (TBAB)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 2-Amino-4,6-dihydroxypyrimidine (ADH), dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), and tetrabutyl ammonium bromide (TBAB) in a molar ratio of 1:5:3:0.1.

  • Seal the reactor and stir the mixture.

  • Heat the reaction mixture to 150°C and maintain this temperature for 10 hours with continuous stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any residual pressure.

  • Filter the solid inorganic salts from the reaction mixture.

  • The filtrate contains the product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Lewis Acidic Ionic Liquid Catalyzed Cyclization

This protocol describes a highly efficient cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine to 2-Amino-4,6-dimethoxypyrimidine using a Lewis acidic ionic liquid catalyst.[4]

Materials:

  • 3-Amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)

  • Et₃NHCl-2ZnCl₂ (Lewis acidic ionic liquid)

  • Appropriate solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare the Et₃NHCl-2ZnCl₂ catalyst as described in the relevant literature.

  • In a round-bottom flask, dissolve 3-amino-3-methoxy-N-cyano-2-propaneamidine in a suitable solvent.

  • Add the Et₃NHCl-2ZnCl₂ catalyst to the solution.

  • Stir the reaction mixture at 50°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by extraction and purified by recrystallization to obtain high-purity 2-Amino-4,6-dimethoxypyrimidine.

Visualized Workflows

Greener_Synthesis_Workflow cluster_DMC DMC Methylation Protocol ADH 2-Amino-4,6-dihydroxypyrimidine Reactor High-Pressure Reactor 150°C, 10h ADH->Reactor Reagents DMC, K₂CO₃, TBAB Reagents->Reactor Filtration Filtration Reactor->Filtration Purification Purification Filtration->Purification ADMP1 2-Amino-4,6-dimethoxypyrimidine Purification->ADMP1

Caption: Workflow for the greener synthesis of ADMP using DMC.

Ionic_Liquid_Catalysis_Workflow cluster_IL Ionic Liquid Catalysis Protocol AMCP 3-Amino-3-methoxy-N-cyano-2-propaneamidine Reaction Reaction Vessel 50°C, 3h AMCP->Reaction Catalyst Et₃NHCl-2ZnCl₂ Catalyst->Reaction Isolation Isolation & Purification Reaction->Isolation ADMP2 2-Amino-4,6-dimethoxypyrimidine Isolation->ADMP2

Caption: Workflow for the ionic liquid-catalyzed synthesis of ADMP.

References

Application Notes and Protocols: Methylation of 2-Amino-4,6-dihydroxypyrimidine to Synthesize 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dihydroxypyrimidine is a key heterocyclic compound. Its methylated derivative, 2-amino-4,6-dimethoxypyrimidine (ADM), is a crucial intermediate in the synthesis of various biologically active molecules, particularly sulfonylurea herbicides and potential pharmaceutical compounds.[1] The methylation of the hydroxyl groups to methoxy groups alters the molecule's electronic and steric properties, significantly influencing its reactivity and biological activity.

This document provides detailed protocols for two distinct methods for the O-methylation of 2-amino-4,6-dihydroxypyrimidine to produce 2-amino-4,6-dimethoxypyrimidine.

  • Protocol 1: A traditional, multi-step synthesis involving chlorination followed by methoxylation.[2]

  • Protocol 2: A greener, direct methylation approach using dimethyl carbonate under high temperature and pressure.[2]

These protocols are designed to provide researchers with reliable methods for obtaining this important synthetic intermediate.

Signaling Pathways and Logical Relationships

The methylation of 2-amino-4,6-dihydroxypyrimidine can be conceptualized as a key transformation step that enables further molecular development. The resulting 2-amino-4,6-dimethoxypyrimidine serves as a versatile building block for creating a diverse range of derivatives with potential applications in agrochemicals and pharmaceuticals.

pathway A 2-Amino-4,6-dihydroxypyrimidine B Methylation (O-methylation) A->B Protocol 1 or 2 C 2-Amino-4,6-dimethoxypyrimidine (ADM) B->C D Intermediate for Sulfonylurea Herbicides C->D E Intermediate for Thiourea Compounds (Antimicrobial/Insecticidal) C->E F Drug Development Scaffold C->F

Caption: Conceptual pathway from the starting material to the methylated intermediate and its applications.

Data Presentation

The following tables summarize the quantitative data associated with the two primary methylation protocols.

Table 1: Summary of Reaction Conditions and Yields

ParameterProtocol 1: Chlorination-MethoxylationProtocol 2: Direct Methylation with Dimethyl Carbonate
Starting Material 2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dihydroxypyrimidine
Key Reagents Phosphorus oxychloride (POCl₃), Sodium methoxideDimethyl carbonate, Hydrotalcite catalyst
Temperature Not specified, typically reflux140°C
Pressure AtmosphericAutoclave (elevated pressure)
Reaction Time Not specified8 hours
Reported Yield High (exact % not specified)16.8%
Purity HighNot specified for this yield
Reference [2][2]

Table 2: Molar Ratios for Protocol 2

ReactantMolar Ratio
2-Amino-4,6-dihydroxypyrimidine1
Dimethyl carbonate4
Reference [2]

Experimental Protocols

Protocol 1: Indirect O-Methylation via Chlorination and Methoxylation

This traditional method involves two main stages: the conversion of the dihydroxy-pyrimidine to a dichloro-pyrimidine intermediate, followed by nucleophilic substitution with methoxide ions.

workflow1 cluster_prep Preparation of Starting Material cluster_methylation Methylation Process A Guanidine Nitrate + Diethyl Malonate B Cyclization (with Sodium Methoxide) A->B C 2-Amino-4,6-dihydroxypyrimidine B->C D Chlorination (with POCl₃) C->D E 2-Amino-4,6-dichloropyrimidine D->E F Methoxylation (with Sodium Methoxide) E->F G 2-Amino-4,6-dimethoxypyrimidine F->G

Caption: Workflow for the indirect methylation of 2-amino-4,6-dihydroxypyrimidine.

  • Combine guanidine nitrate and diethyl malonate in a molar ratio of approximately 1.2:1 in a suitable reaction vessel containing anhydrous methanol.[2]

  • Stir the mixture to ensure homogeneity.[2]

  • Slowly add a solution of sodium methoxide dropwise to the mixture at a controlled temperature, typically between 40-60°C.[2]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 68°C) for about 3.5 hours.[2]

  • Remove the methanol via distillation. The remaining solid is the sodium salt of the product.[2]

  • Dissolve the solid in water and adjust the pH to 5-6 using a dilute HCl solution to precipitate the product.[3]

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.[3]

  • Suspend the dried 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride (POCl₃).

  • Heat the mixture to generate 2-amino-4,6-dichloropyrimidine.[2]

  • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • React the 2-amino-4,6-dichloropyrimidine intermediate with a solution of sodium methoxide.[1][2]

  • This reaction substitutes the chlorine atoms with methoxy groups to yield the final product, 2-amino-4,6-dimethoxypyrimidine.[1][2]

  • The final product can be purified by crystallization.

Protocol 2: Direct O-Methylation Using Dimethyl Carbonate

This method offers a more environmentally friendly alternative by using dimethyl carbonate as a green methylating agent, which shortens the overall process.[2]

workflow2 A 2-Amino-4,6-dihydroxypyrimidine + Dimethyl Carbonate + Hydrotalcite Catalyst B Add to Autoclave A->B C Reaction (140°C, 8 hours) B->C D Cool and Filter to remove catalyst C->D E Reduced Pressure Distillation of Filtrate D->E F Crude Product E->F G Recrystallization (from Ethyl Acetate) F->G H Pure 2-Amino-4,6- dimethoxypyrimidine G->H

Caption: Workflow for the direct methylation using dimethyl carbonate.

  • Place 25.4 g of 2-amino-4,6-dihydroxypyrimidine into a 150 ml autoclave.[2]

  • Add 72 g of dimethyl carbonate (maintaining a 1:4 molar ratio of pyrimidine to dimethyl carbonate) and 1.27 g of hydrotalcite catalyst (5 wt% of the starting pyrimidine).[2]

  • Seal the autoclave and heat the mixture to 140°C for 8 hours.[2]

  • After the reaction, cool the autoclave to room temperature.[2]

  • Remove the insoluble solids (catalyst) by suction filtration.[2]

  • The filtrate is then subjected to reduced pressure distillation (e.g., at 0.05 atm and 40°C) to remove excess dimethyl carbonate and obtain the crude product.[2]

  • For purification, dissolve the crude product in ethyl acetate, heat to reflux for 30 minutes, and then cool to recrystallize.[2]

  • Filter the crystals and dry to obtain pure 2-amino-4,6-dimethoxypyrimidine. A yield of 16.8% has been reported for this specific procedure.[2]

Concluding Remarks

The choice between the indirect and direct methylation protocols depends on the available equipment, safety considerations, and environmental concerns. The traditional method via chlorination is well-established but involves hazardous reagents like phosphorus oxychloride. The direct methylation with dimethyl carbonate is a greener alternative but requires high-pressure equipment (autoclave) and, based on available data, may result in lower yields. Researchers should select the protocol that best fits their laboratory capabilities and project goals. Further optimization of the direct methylation protocol could potentially improve yields and make it a more attractive option for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

References

Application Notes: The Strategic Role of 4,6-Dimethoxypyridin-2-amine in Sulfonylurea Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyridin-2-amine, also known as 2-amino-4,6-dimethoxypyrimidine, is a critical heterocyclic intermediate in the agrochemical industry.[1] Its structure serves as a foundational building block for a range of modern sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates, high selectivity, and favorable environmental profiles.[2][3] These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants, but not in animals.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of prominent sulfonylurea herbicides, such as Nicosulfuron and Rimsulfuron, utilizing this compound as the key precursor.

Core Synthetic Pathways

The synthesis of sulfonylurea herbicides from this compound generally proceeds through the formation of a sulfonylurea bridge by coupling the amine with a suitable substituted aryl sulfonamide component. Several primary strategies have been developed to achieve this, each with distinct advantages concerning reagent toxicity, cost, and operational simplicity.

The main synthetic approaches include:

  • The Isocyanate Method : This route involves the reaction of this compound with a pre-formed or in-situ generated sulfonyl isocyanate.[5][6] While efficient, this method can involve hazardous reagents like phosgene or its derivatives.[6][7]

  • The Carbamate Method : In this approach, this compound is first converted into an activated carbamate intermediate, typically a phenyl carbamate, by reacting it with phenyl chloroformate.[8][9] This stable intermediate is then coupled with the desired sulfonamide in the presence of a base.[10][11]

  • The Direct Urea Condensation Method : This pathway avoids the use of highly toxic reagents by first reacting this compound with urea to form a pyrimidine urea intermediate.[12][13] This intermediate is subsequently condensed with a pyridine sulfonyl chloride to yield the final product.[12][13]

G Start This compound Isocyanate Sulfonyl Isocyanate Route Start->Isocyanate + Sulfonyl Isocyanate Carbamate Phenyl Carbamate Route Start->Carbamate + Phenyl Chloroformate Urea Pyrimidine Urea Route Start->Urea + Urea EndProduct Sulfonylurea Herbicide (e.g., Nicosulfuron, Rimsulfuron) Isocyanate->EndProduct Carbamate->EndProduct + Sulfonamide Urea->EndProduct + Sulfonyl Chloride

Caption: Key synthetic pathways from this compound.

Application 1: Synthesis of Nicosulfuron

Nicosulfuron is a post-emergence herbicide widely used for controlling annual and perennial grass weeds in corn. The following tables and protocols detail its synthesis from this compound.

Data Presentation: Nicosulfuron Synthesis Parameters
MethodKey ReagentsSolvent(s)Base/CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Pyrimidine Urea Urea, Pyridine Sulfonyl ChlorideTolueneTriethylamine5 - 10197.195.3[12]
Pyrimidine Urea Urea, Pyridine Sulfonyl ChlorideAcetonitrilePotassium Carbonate5 - 10195.395.4[12]
Isocyanate 2-isocyanatosulfonyl-N,N-dimethylnicotinamideNot specified (system from prior step)None specified40395.098.5[5]
Isocyanate 2-isocyanatosulfonyl-N,N-dimethylnicotinamideNot specified (system from prior step)None specified80192.098.2[5]
Carbamate 2-sulfamide ethyl formate-N,N-dimethylnicotinamideTolueneNone (Ethanol removal)90Not specified99.598.4[2]
Experimental Protocol: Nicosulfuron Synthesis via Pyrimidine Urea Intermediate

This protocol is adapted from patent CN101671327B.[12] It is a two-step process that avoids the use of highly toxic isocyanates by first forming a pyrimidine urea, which is then condensed with a sulfonyl chloride.

Step 1: Synthesis of Pyrimidine Urea Intermediate

  • Materials:

    • Urea (90.9g, 1.5 mol)

    • 2-amino-4,6-dimethoxypyrimidine (155.2g, 1.0 mol)

    • Concentrated Sulfuric Acid (50g, 0.5 mol)

    • Toluene (500 ml)

    • Reaction vessel with reflux condenser and stirring mechanism.

  • Procedure:

    • Charge the reactor with urea, 2-amino-4,6-dimethoxypyrimidine, concentrated sulfuric acid, and toluene.

    • Heat the mixture to reflux and maintain for 7 hours.

    • After the reaction is complete, cool the mixture and filter to obtain the pyrimidine urea intermediate as a solution in toluene. The reported yield for this step is 83.7%.[12]

Step 2: Synthesis of Nicosulfuron

  • Materials:

    • Pyrimidine urea toluene solution (from Step 1)

    • Pyridine sulfonyl chloride (257.8g, 0.82 mol)

    • Triethylamine (101g, 1.0 mol)

    • Dichloromethane

    • Reaction vessel equipped for cooling and dropwise addition.

  • Procedure:

    • Cool the pyrimidine urea toluene solution to between 5 and 10 °C.

    • Prepare a solution of pyridine sulfonyl chloride and triethylamine in dichloromethane.

    • Over a period of 4 hours, add the dichloromethane solution dropwise to the cooled pyrimidine urea solution, maintaining the temperature between 5 and 10 °C.

    • After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional hour.

    • Filter the resulting solid precipitate.

    • Wash the solid with water and air dry to obtain Nicosulfuron. The reported yield is 350g (97.1%) with a purity of 95.3%.[12]

G cluster_step1 Step 1: Pyrimidine Urea Formation cluster_step2 Step 2: Condensation A 2-Amino-4,6- dimethoxypyrimidine C Pyrimidine Urea Intermediate (in Toluene) A->C B Urea B->C H₂SO₄, Toluene Reflux, 7h E Nicosulfuron C->E D Pyridine Sulfonyl Chloride + Triethylamine (in DCM) D->E 5-10°C, 1h

Caption: Workflow for Nicosulfuron synthesis via the pyrimidine urea route.

Application 2: Synthesis of Rimsulfuron

Rimsulfuron is another important sulfonylurea herbicide used to control grasses and broad-leaved weeds in crops like maize and potatoes.[4] Its synthesis often employs the carbamate pathway.

Data Presentation: Rimsulfuron Synthesis Parameters
MethodKey ReagentsSolventBaseTemperature (°C)Time (min)Yield (%)Reference
Carbamate 3-ethylsulfonyl-2-pyridinesulfonamide, Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamateAcetonitrileDBUNot specified (stirred)1570[11]
Direct 2-sulfamoylchloride-3-sulfonylethylpyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
Experimental Protocol: Rimsulfuron Synthesis via Phenyl Carbamate Intermediate

This protocol is based on the method described in patent WO2016155602A1.[11] It involves the condensation of a pre-formed phenyl carbamate of this compound with a sulfonamide.

Note: This protocol assumes the prior synthesis of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate. This intermediate is typically prepared by reacting 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.[9]

  • Materials:

    • 3-ethylsulfonyl-2-pyridinesulfonamide (0.60g, 0.0024 mol)

    • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (0.90g, 0.0034 mol)

    • Acetonitrile (5 ml)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.52g, 0.0034 mol)

    • Water, Hydrochloric acid, Ether

    • Stirred reaction vessel.

  • Procedure:

    • Create a suspension of 3-ethylsulfonyl-2-pyridinesulfonamide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in acetonitrile with stirring.

    • Add DBU to the suspension and continue stirring for 15 minutes. A solution will form.

    • Dilute the resulting solution with water.

    • Acidify the mixture with hydrochloric acid to induce precipitation.

    • Collect the solid precipitate by filtration.

    • Wash the collected solid with water and then with ether to yield the Rimsulfuron product. The reported yield is 0.70g (70%).[11]

G A Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate C Suspension in Acetonitrile A->C B 3-ethylsulfonyl-2-pyridinesulfonamide B->C D Solution Formation C->D + DBU Stir 15 min E Precipitation D->E 1. Dilute with Water 2. Acidify with HCl F Rimsulfuron E->F Filter & Wash

Caption: Experimental workflow for the synthesis of Rimsulfuron.

Conclusion

This compound is an indispensable precursor in the synthesis of high-value sulfonylurea herbicides. The availability of multiple synthetic routes—including carbamate, isocyanate, and direct urea condensation pathways—provides significant flexibility, allowing manufacturers to optimize processes based on cost, safety, and environmental considerations. The protocols outlined in these notes demonstrate robust and high-yielding methods for producing key herbicides like Nicosulfuron and Rimsulfuron, underscoring the compound's central role in modern agrochemical development.

References

Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine as a Precursor for Nicosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2-Amino-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of Nicosulfuron, a widely used sulfonylurea herbicide.[1][2] Nicosulfuron is a selective systemic herbicide effective for post-emergence control of a variety of weeds in maize crops.[3] The synthesis of Nicosulfuron from 2-Amino-4,6-dimethoxypyrimidine can be achieved through several synthetic pathways, each with distinct advantages. This document outlines three prominent methods, providing experimental procedures and comparative data.

Key Synthetic Pathways

Three primary methods for the synthesis of Nicosulfuron using 2-Amino-4,6-dimethoxypyrimidine as a precursor are detailed below:

  • Isocyanate Route: Reaction of 2-Amino-4,6-dimethoxypyrimidine with 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.[4]

  • Pyrimidine Urea Route: A two-step process involving the formation of a pyrimidine urea intermediate from 2-Amino-4,6-dimethoxypyrimidine and urea, followed by condensation with pyridine sulfonyl chloride.[5][6]

  • Carbamate Route: Reaction of 2-Amino-4,6-dimethoxypyrimidine with 2-ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental protocols for the synthesis of Nicosulfuron.

Table 1: Isocyanate Route - Reaction Parameters and Yields [4]

Molar Ratio (2-chlorosulfonyl-N,N-dimethylnicotinamide : 2-amino-4,6-dimethoxypyrimidine)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1:18019298.2
1:14039598.5
1:14039898.7

Table 2: Pyrimidine Urea Route - Reaction Parameters and Yields [5]

SolventIntermediate Yield (%)Final Yield (%)Purity (%)
Acetonitrile81.295.395.4
Toluene83.797.195.3
Dichloromethane85.3 (from water)93.196.3

Table 3: Carbamate Route - Reaction Parameters and Yields [7]

Molar Ratio (Carbamate : Pyrimidine)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1 : 1.0460-100~796.8998.81
1 : 1.0660-100~697.1298.96
1 : 1.1360-100~597.1399.01

Experimental Protocols

Protocol 1: Isocyanate Route

This method involves the direct reaction of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine.[4]

Materials:

  • 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system

  • 2-amino-4,6-dimethoxypyrimidine

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Methanol

Procedure:

  • To a pre-synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system, add 2-amino-4,6-dimethoxypyrimidine (molar ratio of initial 2-chlorosulfonyl-N,N-dimethylnicotinamide to 2-amino-4,6-dimethoxypyrimidine is 1:1).

  • Heat the reaction mixture to a temperature between 40-80°C and maintain for 1-3 hours.[4]

  • After the reaction is complete, add the reaction solution to a large amount of sodium hydroxide solution.

  • Separate the aqueous layer and acidify with a large amount of hydrochloric acid solution.

  • Filter the resulting precipitate and recrystallize from methanol to obtain pure nicosulfuron.[4]

Protocol 2: Pyrimidine Urea Route

This protocol proceeds in two main steps: the synthesis of a pyrimidine urea intermediate, followed by its condensation with pyridine sulfonyl chloride.[5][6]

Step 1: Synthesis of Pyrimidine Urea

Materials:

  • Urea

  • 2-amino-4,6-dimethoxypyrimidine

  • Concentrated sulfuric acid or hydrochloric acid

  • Solvent (Acetonitrile, Toluene, or Water)

Procedure:

  • In a reactor, combine urea (1.5 mol), 2-amino-4,6-dimethoxypyrimidine (1.0 mol), concentrated sulfuric acid (0.5 mol), and 500 ml of the chosen solvent.[5]

  • Reflux the mixture for 6-10 hours.[5][6]

  • Filter the resulting solution to obtain the pyrimidine urea intermediate in the solvent.

Step 2: Synthesis of Nicosulfuron

Materials:

  • Pyrimidine urea solution (from Step 1)

  • Pyridine sulfonyl chloride

  • Base (Potassium carbonate or Triethylamine)

  • Solvent (Acetonitrile or Dichloromethane)

Procedure:

  • To the pyrimidine urea solution, add the appropriate base (e.g., potassium carbonate).

  • At a temperature of 5-10°C, slowly add a solution of pyridine sulfonyl chloride in the chosen solvent over 4 hours.[5]

  • Stir the reaction mixture at 5-10°C for an additional hour.[5]

  • Filter the mixture, wash the solid with water, and air dry to obtain nicosulfuron.[5]

Protocol 3: Carbamate Route

This method involves the reaction of 2-ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine in the presence of a phase transfer catalyst.[7]

Materials:

  • 2-ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide

  • 2-amino-4,6-dimethoxypyrimidine

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Catalyst (e.g., [(C4H9)4N]3PMo12O40)

  • Surfactant (e.g., pareth-12)

  • Acetonitrile aqueous solution

Procedure:

  • In a reaction kettle, add 2-ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide, 2-amino-4,6-dimethoxypyrimidine, phase transfer catalyst, catalyst, surfactant, and the acetonitrile aqueous solution.[7]

  • Control the temperature between 60-100°C and stir for approximately 5-7 hours.[7]

  • After the reaction is complete, centrifuge the mixture.

  • Dry the resulting solid to obtain nicosulfuron.[7]

Visualizations

experimental_workflow_isocyanate start Start reactants Mix 2-isocyanatosulfonyl-N,N- dimethylnicotinamide system and 2-amino-4,6-dimethoxypyrimidine start->reactants reaction Heat at 40-80°C for 1-3 hours reactants->reaction workup1 Add to NaOH solution reaction->workup1 separation Separate aqueous layer workup1->separation acidification Add HCl solution separation->acidification filtration Filter precipitate acidification->filtration recrystallization Recrystallize from Methanol filtration->recrystallization end Nicosulfuron recrystallization->end

Caption: Experimental Workflow for the Isocyanate Route.

experimental_workflow_pyrimidine_urea cluster_step1 Step 1: Pyrimidine Urea Synthesis cluster_step2 Step 2: Nicosulfuron Synthesis start1 Start reactants1 Mix Urea, 2-amino-4,6-dimethoxypyrimidine, acid, and solvent start1->reactants1 reflux1 Reflux for 6-10 hours reactants1->reflux1 filter1 Filter to get Pyrimidine Urea Solution reflux1->filter1 reactants2 Add base to Pyrimidine Urea Solution filter1->reactants2 addition Add Pyridine Sulfonyl Chloride solution at 5-10°C over 4 hours reactants2->addition stir Stir at 5-10°C for 1 hour addition->stir workup2 Filter, wash with water, and dry stir->workup2 end Nicosulfuron workup2->end

Caption: Experimental Workflow for the Pyrimidine Urea Route.

reaction_pathway cluster_product Product admp 2-Amino-4,6-dimethoxypyrimidine isocyanate 2-isocyanatosulfonyl-N,N- dimethylnicotinamide pyrimidine_urea Pyrimidine Urea carbamate 2-ethoxycarbonylaminosulfonyl-N,N- dimethylnicotinamide nicosulfuron Nicosulfuron admp->nicosulfuron Isocyanate Route admp->nicosulfuron Pyrimidine Urea Route admp->nicosulfuron Carbamate Route

Caption: Logical Relationship of Precursor to Product via Different Routes.

References

Applications of 4,6-Dimethoxypyridin-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyridin-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyridine core, substituted with electron-donating methoxy groups and a reactive amino group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes on the use of this compound as a key intermediate in the development of potent and selective inhibitors for several important drug targets, including Aurora kinases, CREBBP bromodomain, and dual MNK/PIM kinases. Furthermore, it serves as a crucial intermediate in the synthesis of sulfonylurea herbicides.[1] Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.

Application 1: Synthesis of Aurora Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore for the development of Aurora kinase inhibitors.[2] Derivatives of this compound can be elaborated to generate potent inhibitors of Aurora A kinase, a key regulator of mitosis that is frequently overexpressed in human cancers. Inhibition of Aurora A can lead to the destabilization of oncogenic proteins such as MYC, making it an attractive therapeutic strategy.[3]

Quantitative Data:
Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
13 Aurora A38.6 ± 7.0NCI-H82 (SCLC)< 200[3][4]
SK-N-BE(2) (Neuroblastoma)< 200[3][4]
25 (Prodrug of 13) Aurora A-NCI-H446 (SCLC) Xenograft>80% tumor regression[3][4]
Experimental Protocols:

Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor (General Procedure) [4]

  • Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. To a solution of 2,4,6-trichloropyrimidine in THF, add 3-amino-5-methylpyrazole and triethylamine. Heat the reaction mixture at 50°C for 16 hours. After cooling, quench with brine and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product.

  • Step 2: Synthesis of the Intermediate Amine. React the product from Step 1 with a suitable protected aminopyrrolidine derivative in the presence of a base like triethylamine in a high-boiling solvent such as 1-pentanol at 120°C for 6 hours. The product is purified by column chromatography.

  • Step 3: Final Compound Synthesis. The intermediate from Step 2 is reacted with a variety of amines via nucleophilic aromatic substitution (SNAr) in a suitable solvent like 1-pentanol at elevated temperatures (e.g., 140°C) to yield the final pyrimidine-based inhibitors. Purification is typically achieved through column chromatography.

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Protocol) [5][6]

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and substrate solution (e.g., Kemptide). Dilute the Aurora A enzyme to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound solution (or DMSO for control), 2 µL of the diluted Aurora A enzyme, and initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualization:

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora A Kinase Aurora A Kinase Aurora A Kinase->G2/M Transition Aurora A Kinase->Centrosome Separation Aurora A Kinase->Spindle Assembly Aurora A Kinase->Cytokinesis MYC Oncoprotein MYC Oncoprotein Aurora A Kinase->MYC Oncoprotein stabilizes Apoptosis Apoptosis Aurora A Kinase->Apoptosis suppresses Cell Proliferation Cell Proliferation MYC Oncoprotein->Cell Proliferation promotes Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora A Kinase inhibits CREBBP_Workflow Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Compound Dilution Compound Dilution Start->Compound Dilution Incubate Protein, Substrate & Compound Incubate Protein, Substrate & Compound Prepare Reagents->Incubate Protein, Substrate & Compound Compound Dilution->Incubate Protein, Substrate & Compound Add Acceptor Beads Add Acceptor Beads Incubate Protein, Substrate & Compound->Add Acceptor Beads Incubate 1 Incubate 1 Add Acceptor Beads->Incubate 1 Add Donor Beads Add Donor Beads Incubate 1->Add Donor Beads Incubate 2 (Dark) Incubate 2 (Dark) Add Donor Beads->Incubate 2 (Dark) Read Plate Read Plate Incubate 2 (Dark)->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End Analyze Data->End MNK_PIM_Pathway cluster_upstream Upstream Signaling MAPK Pathway MAPK Pathway MNK1/2 MNK1/2 MAPK Pathway->MNK1/2 JAK/STAT Pathway JAK/STAT Pathway PIM1/2/3 PIM1/2/3 JAK/STAT Pathway->PIM1/2/3 eIF4E eIF4E MNK1/2->eIF4E phosphorylates 4E-BP1 4E-BP1 PIM1/2/3->4E-BP1 phosphorylates (inactivates) Cap-dependent Translation Cap-dependent Translation eIF4E->Cap-dependent Translation activates 4E-BP1->Cap-dependent Translation inhibits Oncoprotein Synthesis (c-Myc, Cyclin D1) Oncoprotein Synthesis (c-Myc, Cyclin D1) Cap-dependent Translation->Oncoprotein Synthesis (c-Myc, Cyclin D1) Leukemia Cell Growth & Survival Leukemia Cell Growth & Survival Oncoprotein Synthesis (c-Myc, Cyclin D1)->Leukemia Cell Growth & Survival Dual Inhibitor Dual Inhibitor Dual Inhibitor->MNK1/2 inhibits Dual Inhibitor->PIM1/2/3 inhibits

References

Application Notes and Protocols for the Synthesis of Novel Antileishmanial Agents from 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antileishmanial agents derived from the starting material 2-Amino-4,6-dimethoxypyrimidine. This document outlines a strategic approach to developing potent therapeutic candidates against Leishmaniasis, a parasitic disease with significant global health impact. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, presents a significant therapeutic challenge due to the toxicity and emerging resistance associated with current treatments. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antiprotozoal properties. 2-Amino-4,6-dimethoxypyrimidine serves as a versatile starting material for the synthesis of a variety of substituted pyrimidine derivatives. By modifying this core structure, it is possible to develop novel compounds with enhanced efficacy and selectivity against Leishmania parasites. This document details the synthesis of a representative N-substituted derivative and provides data on the antileishmanial activity of related compounds.

General Synthetic Workflow

The overall strategy involves the derivatization of the 2-amino group of 2-Amino-4,6-dimethoxypyrimidine. A common and effective method is the acylation of the amino group with a suitable acyl chloride, such as furan-2-carbonyl chloride, to introduce a heterocyclic moiety known to contribute to antileishmanial activity.

Synthetic Workflow start 2-Amino-4,6-dimethoxypyrimidine reaction N-Acylation Reaction start->reaction reagent Furan-2-carbonyl chloride Pyridine (base) Dichloromethane (solvent) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-(4,6-dimethoxypyrimidin-2-yl)furan-2-carboxamide purification->product analysis Characterization (NMR, MS, etc.) product->analysis bioassay Antileishmanial Activity Screening product->bioassay

Caption: General workflow for the synthesis and evaluation of N-acylated 2-Amino-4,6-dimethoxypyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)furan-2-carboxamide

This protocol describes the synthesis of a target antileishmanial compound via N-acylation.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (1.0 eq)

  • Furan-2-carbonyl chloride (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 2-Amino-4,6-dimethoxypyrimidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add furan-2-carbonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(4,6-dimethoxypyrimidin-2-yl)furan-2-carboxamide.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Antileishmanial Activity Data

The following table summarizes the in vitro antileishmanial activity of various pyrimidine derivatives against different Leishmania species. This data provides a comparative basis for evaluating newly synthesized compounds.

Compound IDDerivative ClassLeishmania SpeciesIC50 (µM)Reference
1 Furan-2-carboxamide of 2-amino-4,6-dimethylpyridineL. mexicana (promastigote)69 ± 2[1]
2 Furan-2-carboxamide of 2-amino-4,6-dimethylpyridineL. mexicana (amastigote)89 ± 9[1]
3 N-substituted Imidazolidin-2-one derivativeL. mexicana (amastigote)13 ± 0.5[1]
4 N-substituted Imidazolidin-2-one derivativeL. mexicana (amastigote)7 ± 3[1]
5 Pyrimido[5,4-d]pyrimidine derivative (4c)L. infantum3.13[2]
6 Imidazo[1,2-a]pyrimidine derivative (24)L. amazonensis (promastigote)8.41
7 Imidazo[1,2-a]pyrimidine derivative (24)L. amazonensis (amastigote)6.63[3]
8 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (A10)L. major (promastigote)52.67 µg/mL[4]

Proposed Mechanism of Action

Some pyrimidine-based antileishmanial agents have been shown to interfere with essential biosynthetic pathways in the parasite, such as protein and DNA synthesis.[1] The inhibition of these pathways ultimately leads to parasite death.

Mechanism_of_Action Compound Pyrimidine Derivative Target Parasite Biosynthetic Pathways Compound->Target Inhibits DNA_Synth DNA Synthesis Target->DNA_Synth Protein_Synth Protein Synthesis Target->Protein_Synth Replication Parasite Replication DNA_Synth->Replication Leads to inhibition of Protein_Synth->Replication Death Parasite Death Replication->Death Results in

Caption: Proposed mechanism of action for pyrimidine-based antileishmanial agents.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these experiments. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All chemical manipulations should be carried out in a well-ventilated fume hood. The toxicity of the synthesized compounds has not been fully evaluated and they should be handled with care.

Conclusion

The synthetic protocols and biological data presented in these application notes provide a solid foundation for the development of novel antileishmanial agents based on the 2-Amino-4,6-dimethoxypyrimidine scaffold. The versatility of this starting material allows for the generation of diverse chemical libraries, increasing the potential for identifying lead compounds with improved therapeutic profiles. Further optimization of the synthesized compounds and in vivo efficacy studies are warranted to advance these promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols for the Integration of Pyridine-Containing Amines in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4,6-Dimethoxypyridin-2-amine: Extensive literature searches did not yield specific data on the utilization of this compound in the development of novel polymers. The available research primarily focuses on its synthesis and its role as an intermediate in the production of herbicides. However, the broader class of pyridine-containing diamines has been successfully employed in the synthesis of high-performance polymers, particularly polyimides. This document provides detailed application notes and protocols based on structurally related and functionally analogous pyridine-containing monomers to guide researchers in the development of novel polymers with unique properties.

Application Notes: Pyridine-Containing Polymers

The incorporation of pyridine moieties into polymer backbones offers a versatile strategy for designing materials with enhanced thermal stability, solubility, and specific functionalities. The nitrogen atom in the pyridine ring can act as a proton acceptor, influencing the polymer's solubility and its ability to coordinate with metal ions. These characteristics make pyridine-containing polymers attractive for a range of applications, from high-performance films and coatings to specialized membranes for separation processes.

A significant area of application for pyridine-containing diamines is in the synthesis of aromatic polyimides. These polymers are known for their exceptional thermal and mechanical properties. The introduction of a pyridine ring can improve solubility in common organic solvents without significantly compromising thermal stability. This allows for easier processing and casting of flexible and tough films.

Furthermore, functionalized pyridine derivatives have been explored as carriers in polymer inclusion membranes for the selective recovery of precious metals from aqueous solutions. In these applications, the pyridine nitrogen and other coordinating groups on the monomer play a crucial role in binding metal ions.

Quantitative Data Summary

The following table summarizes the properties of various polyimides synthesized from different pyridine-containing aromatic diamines, as reported in the literature. This data provides a comparative baseline for researchers developing new polymers in this class.

Polymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)Solubility
Polyamides from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine212 - 243439 - 45673.5 - 85.46.4 - 9.3Soluble in DMAc, NMP, DMF, DMSO at room temperature.[1]
Polyimides from a diamine with pyridine and triphenylphosphine groups288 - 380521 - 583Not ReportedNot ReportedSoluble in NMP and DMAc.[1]
Fluorinated co-polyimides with a pyridine-containing diamine> 357Not ReportedNot ReportedNot ReportedSoluble in high and low boiling organic solvents.[1]
Polyimides from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine180 - 264> 43091.6 - 114.110.1 - 15.7Soluble in polar solvents like NMP and DMSO.[2]

Experimental Protocols

General Protocol for the Synthesis of Aromatic Polyimides from Pyridine-Containing Diamines

This protocol outlines a conventional two-step thermal imidization procedure for the synthesis of aromatic polyimides.

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged reaction flask, dissolve the pyridine-containing aromatic diamine monomer in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Stir the solution at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of an aromatic dianhydride to the solution under a continuous nitrogen stream.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the cast film in a vacuum oven and heat it in a stepwise manner:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Protocol for the Preparation of a Polymer Inclusion Membrane for Metal Ion Recovery

This protocol is based on the use of 2,6-bis(4-methoxybenzoyl)-diaminopyridine as a carrier for the recovery of noble metal ions.[3]

  • Prepare a solution by dissolving cellulose triacetate (polymer matrix), o-nitrophenyl pentyl ether (plasticizer), and 2,6-bis(4-methoxybenzoyl)-diaminopyridine (carrier) in an organic solvent such as dichloromethane.

  • Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.

  • Pour the solution into a leveled glass ring placed on a flat glass plate.

  • Cover the setup with a beaker to allow for slow evaporation of the solvent over a period of 24 hours at room temperature.

  • After the solvent has evaporated, peel the resulting flexible and transparent polymer inclusion membrane from the glass plate.

Visualizations

Diagram 1: General Workflow for Novel Polymer Development from Pyridine-Containing Diamines

Polymer_Development_Workflow StartEnd StartEnd Process Process Decision Decision IO IO Data Data A Monomer Synthesis: Pyridine-Containing Diamine B Polymerization A->B Dianhydride C Characterization B->C Poly(amic acid) -> Polyimide D Material Property Evaluation C->D E Application Testing D->E F Novel Polymer with Desired Properties E->F PIM_Function cluster_source Source Aqueous Phase cluster_membrane Polymer Inclusion Membrane cluster_receiving Receiving Aqueous Phase AqueousPhase AqueousPhase MembranePhase MembranePhase Analyte Analyte Metal_Source Metal Ions (e.g., Au(III)) Carrier Pyridine-Containing Carrier Metal_Source->Carrier Complexation Complex Metal-Carrier Complex Carrier->Complex Metal_Recovered Recovered Metal Ions Complex->Metal_Recovered Decomplexation

References

Application Notes and Protocols: Synthesis of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed analysis and experimental protocols for the reaction of 2-Amino-4,6-dimethoxypyrimidine with phenyl chloroformate to yield phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, a key intermediate in the synthesis of sulfonylurea herbicides.[1]

Introduction

The reaction between 2-Amino-4,6-dimethoxypyrimidine (ADMP) and phenyl chloroformate is a critical step in the industrial synthesis of various agricultural chemicals, most notably sulfonylurea herbicides.[1] This process results in the formation of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate. The efficiency and purity of this reaction are of significant interest to optimize the production of these essential agricultural compounds. This document provides detailed application notes, experimental protocols, and quantitative data derived from established synthesis methods.

Reaction Scheme

The fundamental chemical transformation involves the acylation of the amino group of 2-Amino-4,6-dimethoxypyrimidine by phenyl chloroformate. This reaction typically requires the presence of an acid receptor to neutralize the hydrochloric acid byproduct.

ReactionScheme cluster_reactants Reactants cluster_product Product 2-Amino-4,6-dimethoxypyrimidine Product 2-Amino-4,6-dimethoxypyrimidine->Product + Phenyl Chloroformate (Acid Receptor, Inert Solvent) Phenyl_Chloroformate

Caption: General reaction scheme for the synthesis of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate.

Quantitative Data Summary

The following tables summarize the quantitative data from various documented procedures for the synthesis of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate.

Table 1: Reactant and Solvent Quantities

Reactant/SolventMolar Ratio (to ADMP)Example Mass/Volume (per 0.101 mol ADMP)Reference
2-Amino-4,6-dimethoxypyrimidine (ADMP)1.015.6 g[2]
Phenyl Chloroformate1.5720 mL (0.159 mol)[2]
N,N-Dimethylaniline (Acid Receptor)1.5620 mL (0.158 mol)[2]
1,4-Dioxane (Solvent)-50 mL[2]

Table 2: Reaction Conditions and Yields

ParameterValueReference
Reaction Temperature20-25°C[2]
Reaction Time2 hours stirring, then 16 hours standing[2]
Initial Yield (uncorrected)54%[2]
Average Yield (corrected for purity, 23 batches)88.3%[2]
Purity97.1% (average)[2]
Melting Point of Product114-117°C[2]

Experimental Protocols

Two detailed protocols for the synthesis of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate are provided below, based on documented laboratory and scaled-up procedures.

Protocol 1: Laboratory Scale Synthesis

This protocol is adapted from a procedure described in patent literature.[2]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (15.6 g, 0.101 mol)

  • N,N-Dimethylaniline (20 mL, 0.158 mol)

  • 1,4-Dioxane (50 mL)

  • Phenyl chloroformate (20 mL, 0.159 mol)

  • Water

  • Isopropanol

Equipment:

  • 250 mL flask with a stirrer

  • Means for cooling (e.g., ice bath)

  • Filtration apparatus

Procedure:

  • Charge a 250 mL flask with 15.6 g of 2-Amino-4,6-dimethoxypyrimidine, 20 mL of N,N-dimethylaniline, and 50 mL of 1,4-dioxane.

  • Stir the mixture at room temperature (20-25°C).

  • Add 20 mL of phenyl chloroformate to the mixture.

  • Continue stirring for 2 hours at room temperature.

  • Allow the reaction mixture to stand for 16 hours at the same temperature.

  • Transfer the reaction mixture to a separate flask containing 140 mL of water. An oil may form which will eventually crystallize.

  • Filter the reaction mixture and wash the solid product with three 50 mL portions of water.

  • Wash the solids with two 25 mL portions of isopropanol.

  • Dry the recovered solids. The expected product is phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate with a melting point of 114-117°C.[2]

Protocol 2: Alternative Laboratory Scale Synthesis with Controlled Temperature

This protocol is a variation with an initial cooling step to manage exothermic reactions.[2]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (23.8 g, 0.154 mol)

  • N,N-Dimethylaniline (29.1 g, 0.240 mol)

  • 1,4-Dioxane (110 mL)

  • Phenyl chloroformate (37.58 g, 0.24 mol)

  • Water

Equipment:

  • 500 mL flask with a stirrer

  • Ice bath for cooling

  • Addition funnel

  • Filtration apparatus

Procedure:

  • In a 500 mL flask, combine 23.8 g of 2-Amino-4,6-dimethoxypyrimidine, 29.1 g of N,N-dimethylaniline, and 110 mL of 1,4-dioxane.

  • Cool the mixture to 5°C using an ice bath.

  • Add 37.58 g of phenyl chloroformate dropwise, ensuring the reaction temperature remains below 20°C.

  • After the addition is complete, stir the reaction mixture for 16 hours at ambient room temperature (20-25°C).

  • Cool the mixture back down to 5°C.

  • Add 325 mL of water to the reaction mixture, maintaining the temperature below 20°C during the addition.

  • Filter the resulting solids.

  • Dry the solids on the filter and then air dry in a pan. The uncorrected yield for this procedure was reported to be 54%.[2]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism.

ExperimentalWorkflow A Charge Reactor with ADMP, N,N-Dimethylaniline, and 1,4-Dioxane B Cool Mixture to 5°C A->B C Dropwise Addition of Phenyl Chloroformate (<20°C) B->C D Stir at Room Temperature (16 hours) C->D E Cool Mixture to 5°C D->E F Add Water (<20°C) E->F G Filter Solids F->G H Wash Solids with Water and Isopropanol G->H I Dry Product H->I

Caption: A generalized experimental workflow for the synthesis.

ReactionMechanism ADMP 2-Amino-4,6-dimethoxypyrimidine Intermediate Tetrahedral Intermediate ADMP->Intermediate Nucleophilic Attack PCF Phenyl Chloroformate PCF->Intermediate Base N,N-Dimethylaniline Salt [Base-H]+Cl- Base->Salt Neutralization Product Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate Intermediate->Product Elimination of Cl- HCl HCl Product->HCl + HCl->Salt

Caption: Proposed reaction mechanism for the formation of the carbamate.

Application in Herbicide Synthesis

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a crucial intermediate in the manufacture of sulfonylurea herbicides.[1] These herbicides are known for their high efficacy at low application rates and are widely used in modern agriculture. The carbamate intermediate is typically reacted further to introduce the sulfonylurea bridge, leading to the final active herbicide molecule.

While a detailed signaling pathway in drug development is not directly applicable, the mode of action of sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to the cessation of plant cell division and growth, ultimately resulting in weed death.

HerbicideAction A Sulfonylurea Herbicide B Acetolactate Synthase (ALS) in Weeds A->B Binds to C Inhibition of ALS D Blocked Biosynthesis of Valine, Leucine, Isoleucine B->D Catalyzes C->D Leads to E Cessation of Cell Division and Plant Growth D->E F Weed Death E->F

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly sulfonylurea herbicides.[1] It is also identified as a degradation product of several of these herbicides in environmental samples.[2] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and environmental analysis. This application note presents a detailed protocol for the analysis of 2-Amino-4,6-dimethoxypyrimidine using a robust and sensitive HPLC-MS/MS method. The methodology is based on reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry, providing high selectivity and low detection limits.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for a solution-based sample is provided below. This should be optimized based on the specific sample matrix (e.g., plasma, soil extract, reaction mixture).

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Amino-4,6-dimethoxypyrimidine at 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of water and acetonitrile to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Pre-treatment:

    • For liquid samples, dilute an appropriate volume with the initial mobile phase (95% Mobile Phase A) to ensure the analyte concentration falls within the calibration range.

    • Filter the final diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulates.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instruments.

a) High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size) is a suitable choice for this analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of a volatile acid like formic acid is recommended for Mass Spectrometry compatibility to aid in the protonation of the analyte.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

b) Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode. The basic amino group on the pyrimidine ring is readily protonated.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • MRM Transitions: The molecular weight of 2-Amino-4,6-dimethoxypyrimidine is 155.15 g/mol . The protonated precursor ion ([M+H]⁺) is m/z 156.16. Product ions can be determined by performing a product ion scan. Likely fragmentations include the loss of a methyl radical or neutral loss of formaldehyde.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Amino-4,6-dimethoxypyrimidine 156.16141.1 (Quantifier)10015
156.16124.1 (Qualifier)10025

(Note: Collision energy should be optimized for the specific instrument being used.)

Data Presentation

The following table summarizes the expected quantitative performance of the method. This data is illustrative and should be confirmed through proper method validation.

ParameterResult
Linearity (R²) > 0.995
Quantitative Range 1 - 1000 ng/mL
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantitation (LOQ) ~1.0 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Mandatory Visualization

The diagram below illustrates the general workflow for the HPLC-MS/MS analysis of 2-Amino-4,6-dimethoxypyrimidine.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Preparation Sample Sample Dilution Filter Filtration (0.22 µm) Sample->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Eluent Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Reporting Quant->Report

Caption: Workflow for 2-Amino-4,6-dimethoxypyrimidine Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-dimethoxypyridin-2-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?

A1: Low overall yield is a frequent issue and can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the methylation of 2-amino-4,6-dihydroxypyrimidine, the choice of methylating agent and base can significantly impact yield. Using a greener methylating agent like dimethyl carbonate with a suitable catalyst may improve yields and reduce waste.[1]

  • Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before workup.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, during the synthesis of a related compound, N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)-urea can be a significant side product.[2] Using a larger excess of one reactant can sometimes suppress the formation of such byproducts.[2]

  • Purification Losses: Losses during workup and purification can be substantial. Optimize your extraction and crystallization procedures. Ensure the pH is correctly adjusted during workup to maximize the precipitation of the product.[1] Recrystallization from a suitable solvent like ethyl acetate can improve purity, but multiple recrystallizations will lower the yield.[1]

Q2: I am observing significant byproduct formation in my reaction. How can I minimize side reactions?

A2: Minimizing side reactions is crucial for achieving high yield and purity. Consider the following strategies:

  • Control of Stoichiometry: The molar ratio of reactants can influence the product distribution. For example, when reacting 2-amino-4,6-dimethoxypyrimidine with phenylchloroformate, using at least a 4-fold excess of phenylchloroformate can drastically reduce the formation of the N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea byproduct.[2]

  • Temperature Control: Many side reactions are more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize the formation of unwanted byproducts.

  • Catalyst Selection: The choice of catalyst can be critical. For the cyclization step in some routes, a Lewis acidic ionic liquid catalyst like Et3NHCl-2ZnCl2 has been shown to give high yields under mild conditions.[3]

  • Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

Q3: What are some alternative, higher-yielding synthetic routes for this compound?

A3: Several synthetic routes have been reported with varying degrees of success. A promising high-yield approach involves the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine using a Lewis acidic ionic liquid catalyst, which has been reported to achieve a yield of up to 94.8%.[3] Another common route starts with the condensation of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by methylation.[1] While the methylation step can be challenging, optimization of this step using agents like dimethyl carbonate can lead to good yields.[1]

Q4: I am having trouble with the purification of the final product. What are the recommended procedures?

A4: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is often cooled, and the crude product is precipitated by adding water.[4] The solid is then collected by filtration.

  • Recrystallization: The crude product is often purified by recrystallization. Ethyl acetate is a commonly used solvent for this purpose.[1] The crude product is dissolved in hot ethyl acetate, and the solution is then cooled to allow the purified product to crystallize.

  • Washing and Drying: The recrystallized product should be washed with a cold solvent to remove any remaining impurities and then dried under vacuum to remove all traces of solvent.

Quantitative Data Summary

Synthetic RouteKey ReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Methylation of 2-amino-4,6-dihydroxypyrimidine2-amino-4,6-dihydroxypyrimidine, Dimethyl carbonateNaOH140828.6[1]
Methylation of 2-amino-4,6-dihydroxypyrimidine2-amino-4,6-dihydroxypyrimidine, Dimethyl carbonateK2CO3140828.6[1]
Methylation of 2-amino-4,6-dihydroxypyrimidine2-amino-4,6-dihydroxypyrimidine, Dimethyl carbonateHydrotalcite140861[1]
Cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine3-amino-3-methoxy-N-cyano-2-propaneamidineEt3NHCl-2ZnCl250394.8[3]
Synthesis of 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine from 2-amino-4,6-dimethoxypyrimidine (Related Compound)2-amino-4,6-dimethoxypyrimidine, Phenyl chloroformateTriethylamine60683[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Precursor)

This protocol is based on the reaction of guanidine nitrate and diethyl malonate.

  • In a 500 mL four-necked flask, add 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio 1.2:1).

  • Add 23.6 g of anhydrous methanol and stir the mixture.

  • In a separate vessel, prepare a solution of sodium methoxide.

  • Slowly add the sodium methoxide solution to the reaction mixture at 60 °C over approximately 1 hour.

  • After the addition is complete, raise the temperature to 68 °C and reflux for 3.5 hours.

  • After the reaction, recover the methanol by distillation, leaving a white solid.

  • Dissolve the white solid in water and filter to remove any insoluble material.

  • Adjust the pH of the filtrate to 5-6 with a 0.1 mol/L HCl solution to precipitate the product.

  • Filter the precipitate, wash several times with water, and dry under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine. A yield of up to 96.3% has been reported for this step.[1]

Protocol 2: Methylation of 2-Amino-4,6-dihydroxypyrimidine

This protocol uses dimethyl carbonate as a methylating agent.

  • In a 150 mL high-pressure autoclave, add 25.4 g of 2-amino-4,6-dihydroxypyrimidine.

  • Add 180 g of dimethyl carbonate (molar ratio 1:10) and 1.27 g of hydrotalcite catalyst (5 wt% of the pyrimidine).

  • Heat the autoclave to 140 °C and maintain for 8 hours.

  • After the reaction, cool the mixture to room temperature and filter to remove the insoluble catalyst.

  • Distill the filtrate under reduced pressure (0.05 atm, 40 °C) to obtain the crude 2-amino-4,6-dimethoxypyrimidine.

  • Dissolve the crude product in hot ethyl acetate and allow it to recrystallize upon cooling.

  • Filter the crystals and dry to obtain the pure 2-amino-4,6-dimethoxypyrimidine. A yield of 61% has been reported for this step.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine cluster_step2 Step 2: Methylation start Guanidine Nitrate + Diethyl Malonate reaction1 Condensation/ Cyclization (Sodium Methoxide, Methanol, 68°C) start->reaction1 workup1 Acidification (HCl) & Precipitation reaction1->workup1 product1 2-Amino-4,6-dihydroxypyrimidine workup1->product1 reaction2 Methylation (Dimethyl Carbonate, Catalyst, 140°C) product1->reaction2 Intermediate workup2 Filtration & Recrystallization (Ethyl Acetate) reaction2->workup2 product2 This compound workup2->product2

Caption: General two-step synthesis workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 cause4 Purification Loss low_yield->cause4 solution1 Monitor reaction (TLC/HPLC) cause1->solution1 solution2 Adjust stoichiometry Control temperature cause2->solution2 solution3 Optimize catalyst, solvent, temperature, and time cause3->solution3 solution4 Optimize workup & recrystallization cause4->solution4

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Purification of Crude 2-Amino-4,6-dimethoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-4,6-dimethoxypyrimidine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of 2-Amino-4,6-dimethoxypyrimidine.

Problem Possible Cause Solution
Low or No Crystal Formation Insufficient saturation of the solution.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before transferring it to an ice bath.
Supersaturation of the solution.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure 2-Amino-4,6-dimethoxypyrimidine.
Formation of Oil Instead of Crystals The compound is "oiling out" due to a high concentration of impurities or the solvent being too nonpolar.Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and cool slowly.
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
Poor Crystal Quality (Small or Needle-like) The solution cooled too quickly.Ensure a slow cooling process. Insulate the flask to allow for gradual temperature decrease.
Low Yield of Purified Product Using an excessive amount of solvent.Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper with hot solvent before filtering the solution.
Significant solubility of the compound in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals.
Colored Impurities in the Final Product Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Persistent Impurities in the Final Product The chosen solvent is not effective at separating the impurity.Try a different recrystallization solvent or a solvent mixture. Toluene and ethyl acetate are commonly used for this compound.[2]
The impurity has very similar solubility properties to the desired compound.Consider an alternative purification method, such as column chromatography.

Data Presentation: Solvent Selection

Solvent Comments
Ethyl AcetateA commonly used solvent for the recrystallization of 2-Amino-4,6-dimethoxypyrimidine.[3]
TolueneAnother effective solvent mentioned in synthesis procedures.[2]
ChlorobenzeneCan be used as a recrystallization solvent.[2]
DimethylbenzeneAlso a potential solvent for recrystallization.[2]
Methanol2-Amino-4,6-dimethoxypyrimidine is slightly soluble in methanol.

Note on a Related Compound: Extensive solubility data is available for the isomer 4-Amino-2,6-dimethoxypyrimidine. This data, presented below, can serve as a useful reference for understanding the solubility behavior of aminodimethoxypyrimidines in alcohol-water mixtures. The solubility of this isomer generally increases with both temperature and the proportion of the organic solvent.[4][5]

Solubility of 4-Amino-2,6-dimethoxypyrimidine in Ethanol-Water Mixtures (Mole Fraction, 10³x) [4][5]

Temperature (K)100% Water20% Ethanol40% Ethanol60% Ethanol80% Ethanol100% Ethanol
283.150.131.254.8910.2115.8920.11
293.150.211.987.6515.3423.1428.98
303.150.333.0511.5622.4533.1240.56
313.150.514.5616.9832.1146.5455.87
323.150.786.6724.3445.0164.1275.98

Experimental Protocol: Recrystallization from Ethyl Acetate

This protocol is a general guideline for the purification of crude 2-Amino-4,6-dimethoxypyrimidine using ethyl acetate as the solvent.

  • Dissolution:

    • Place the crude 2-Amino-4,6-dimethoxypyrimidine in an Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a hotplate stirrer.

    • Add a minimal amount of ethyl acetate and begin heating the mixture to reflux (approximately 77°C) with gentle stirring.

    • Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to reflux for a few minutes.

  • Hot Filtration:

    • Preheat a gravity filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask) by pouring hot ethyl acetate through it.

    • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 2-Amino-4,6-dimethoxypyrimidine.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out? crystals_form->oil_out Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate induce_crystallization->cool concentrate->cool reheat_add_solvent Reheat, Add More 'Good' Solvent oil_out->reheat_add_solvent Yes good_crystals Good Quality Crystals? oil_out->good_crystals No (Solid) reheat_add_solvent->cool poor_crystals Poor Quality Crystals (Small/Needle-like) good_crystals->poor_crystals No filter_wash Filter and Wash Crystals good_crystals->filter_wash Yes recool_slowly Reheat to Dissolve, Cool Slower poor_crystals->recool_slowly recool_slowly->cool check_purity Check Purity and Yield filter_wash->check_purity purity_ok Purity OK? check_purity->purity_ok rerun Re-recrystallize (Different Solvent?) purity_ok->rerun No end End purity_ok->end Yes rerun->dissolve

Caption: A flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4,6-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-Dimethoxypyridin-2-amine (also known as 4,6-dimethoxypyrimidin-2-amine). It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategies start from readily available pyrimidine precursors. Key routes include:

  • Direct Methylation: This "green" approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine using a methylating agent like dimethyl carbonate (DMC) in an autoclave. This method avoids the use of harsher, more toxic reagents.[1]

  • Chlorination followed by Methoxylation: A traditional two-step process where 2-amino-4,6-dihydroxypyrimidine is first chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.[1][2] This intermediate is then reacted with a methoxide source, such as sodium methoxide, to substitute the chlorine atoms with methoxy groups.[1]

  • From Malononitrile: A multi-step synthesis that starts with malononitrile and methanol, proceeds through several intermediates, and involves a final cyclization reaction to form the target molecule.[3][4] This route is reported to have a high total yield and purity.[3]

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The main challenges are typically achieving high yield and purity while avoiding toxic reagents and difficult-to-remove byproducts. Specific side reactions depend on the chosen route:

  • Incomplete Reactions: In both the methylation and methoxylation routes, incomplete conversion can lead to mono-substituted intermediates (e.g., 2-amino-4-hydroxy-6-methoxypyrimidine or 2-amino-4-chloro-6-methoxypyrimidine).

  • N-Methylation: The exocyclic amino group can compete with the target hydroxyl groups for the methylating agent, leading to the formation of N-methylated impurities.

  • Formation of Urea Byproducts: In subsequent reactions involving the product, the formation of N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)-urea has been observed as a significant impurity, particularly when using chloroformate reagents.[5] This highlights the nucleophilicity of the amino group and its potential for side reactions.

  • Hydrolysis: During the workup of chlorinated intermediates, the presence of water can cause hydrolysis of the chloro groups back to hydroxyl groups, reducing the yield of the desired methoxylated product.[6]

  • Use of Toxic Reagents: Traditional methods involving phosphorus oxychloride for chlorination or dimethyl sulfate for methylation are hazardous and produce significant amounts of toxic waste, posing safety and environmental challenges.[1][6]

Q3: How can the yield and purity of the final product be improved?

A3: Optimizing reaction conditions is critical.

  • Catalyst Selection: For direct methylation with dimethyl carbonate, using a catalyst such as potassium carbonate or hydrotalcite can significantly improve the reaction rate and yield.[1]

  • Control of Stoichiometry: Using an excess of the methylating agent or methoxide source can help drive the reaction to completion and minimize mono-substituted byproducts.

  • Temperature and Pressure Control: In autoclave reactions, precise control of temperature and pressure is essential for achieving optimal conversion and preventing thermal decomposition.[1]

  • Anhydrous Conditions: For reactions involving chlorinated intermediates, maintaining strictly anhydrous conditions is crucial to prevent hydrolysis.

  • Purification Strategy: The crude product often requires purification. Recrystallization from a suitable solvent, such as ethyl acetate, is a common and effective method for removing impurities and obtaining a high-purity product.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or reagents.2. Reaction temperature/pressure is too low.3. Insufficient reaction time.4. Degradation of starting material or product.1. Verify the quality and activity of starting materials, catalysts, and solvents.2. Gradually increase the reaction temperature and/or pressure according to established protocols.[1]3. Extend the reaction time and monitor progress using TLC or LC-MS.4. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Presence of Mono-Substituted Impurity 1. Insufficient amount of methylating/methoxylating agent.2. Short reaction time or low temperature leading to incomplete conversion.1. Increase the molar ratio of the methylating agent (e.g., dimethyl carbonate) or sodium methoxide relative to the substrate.[1]2. Increase the reaction temperature and/or extend the reaction time to drive the reaction to completion.
Formation of Insoluble Byproduct 1. Possible formation of polymeric materials at high temperatures.2. Formation of urea-type byproducts, which often have low solubility.[5]1. Optimize the reaction temperature to avoid thermal decomposition.2. Characterize the byproduct (e.g., via mass spectrometry). If it is a urea derivative, reconsider the reaction conditions and reagents to minimize its formation.
Product is Difficult to Purify 1. Presence of impurities with similar polarity to the product.2. Oily crude product that does not crystallize easily.1. Attempt column chromatography with a carefully selected solvent system.2. Try a different recrystallization solvent or a combination of solvents. Adding an anti-solvent (like n-heptane) can sometimes induce crystallization.[5]3. Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification, followed by neutralization to recover the free base.

Experimental Protocols

Protocol 1: Synthesis via Direct Methylation of 2-amino-4,6-dihydroxypyrimidine

This protocol is based on a green chemistry approach using dimethyl carbonate (DMC).[1]

Materials:

  • 2-amino-4,6-dihydroxypyrimidine

  • Dimethyl carbonate (DMC)

  • Potassium Carbonate (K₂CO₃, catalyst)

  • Autoclave reactor

  • Ethyl acetate (for recrystallization)

Procedure:

  • Charge a high-pressure autoclave with 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate (e.g., a 1:4 molar ratio of pyrimidine to DMC), and a catalytic amount of K₂CO₃ (e.g., 5 wt% relative to the starting pyrimidine).[1]

  • Seal the autoclave and heat the reaction mixture to 140°C.

  • Maintain the temperature and stir for 8 hours.[1]

  • After the reaction, cool the autoclave to room temperature.

  • Filter the reaction mixture to remove any insoluble solids (catalyst and unreacted starting material).

  • Distill the filtrate under reduced pressure (e.g., 0.05 atm at 40°C) to remove excess DMC and obtain the crude product.[1]

  • Dissolve the crude solid in hot ethyl acetate until fully dissolved.

  • Allow the solution to cool slowly to room temperature to induce recrystallization.

  • Filter the resulting crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain pure this compound.

Quantitative Data from Literature

The following table summarizes results from various conditions for the direct methylation method.[1]

Molar Ratio (Substrate:DMC)CatalystTemperature (°C)Time (h)Yield (%)
1:2None10065.0%
1:4None14086.2%
1:4K₂CO₃140828.6%
1:4Hydrotalcite140816.8%

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered: Low Yield / Impure Product Check_SM Step 1: Verify Starting Material - Purity (NMR, LCMS) - Reagent Activity Start->Check_SM Check_Conditions Step 2: Review Reaction Conditions - Temperature & Pressure - Reaction Time - Stoichiometry - Anhydrous/Inert Atmosphere? Check_SM->Check_Conditions If SM is OK Analyze_Crude Step 3: Analyze Crude Mixture - LCMS, NMR - Identify Byproducts Check_Conditions->Analyze_Crude If Conditions are Correct Optimize Step 4: Optimize Protocol - Adjust Temp/Time - Change Solvent/Catalyst - Modify Stoichiometry Analyze_Crude->Optimize Based on Impurity Profile Purify Step 5: Refine Purification - Recrystallization (new solvent) - Column Chromatography Analyze_Crude->Purify If Main Product is Present Success Problem Resolved Optimize->Success Purify->Success

Caption: A flowchart for troubleshooting common synthesis issues.

Reaction Pathway: O-Methylation vs. Side Reactions

Reaction_Pathways cluster_main Synthesis of this compound cluster_side Potential Side Reactions SM 2-Amino-4,6-dihydroxypyrimidine Me_Agent + Methylating Agent (e.g., Dimethyl Carbonate) Incomplete Incomplete Methylation (Mono-methoxy impurity) SM->Incomplete Side Reaction 1 N_Methyl N-Methylation (Impurity) SM->N_Methyl Side Reaction 2 Product Desired Product: This compound Me_Agent->Product Desired O,O'-Dimethylation

Caption: Key reaction pathways in the synthesis process.

References

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 2-Amino-4,6-dimethoxypyrimidine?

A1: Several synthetic routes are employed for 2-Amino-4,6-dimethoxypyrimidine, each with distinct advantages and challenges. The most common methods include:

  • Traditional Three-Step Method: This classic approach involves the cyclization of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by chlorination with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine, and finally methoxylation to obtain the desired product.[1]

  • Green Synthesis using Dimethyl Carbonate (DMC): A more environmentally friendly method utilizes dimethyl carbonate as a methylating agent for 2-amino-4,6-dihydroxypyrimidine in the presence of a catalyst.[1][2] This route avoids the use of hazardous reagents like phosphorus oxychloride.

  • Malononitrile-based Synthesis: This route starts with malononitrile and proceeds through intermediates like 1,3-dimethylpropandiamidine dihydrochloride and 3-amino-3-methoxy-N-nitrile-2-propamidine, followed by thermal cyclization.[3][4]

Q2: What is the optimal temperature for the synthesis of 2-Amino-4,6-dimethoxypyrimidine?

A2: The optimal temperature is highly dependent on the specific synthesis route and reaction step. For the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate, a reaction temperature of 150°C for 10 hours has been reported to achieve the best conversion of 87.7%.[2] In another method, a cyclization reaction is carried out at 68°C, while a subsequent methylation step is performed at 140°C.[5] A synthesis route starting from malononitrile has reported an optimal reaction temperature of 113°C.[3] It is crucial to consult the specific protocol for the chosen synthetic pathway.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: In the synthesis involving methylation, there is a risk of N-methylation at the amino group, leading to impurity formation. The choice of methylating agent and reaction conditions can influence the selectivity of O-methylation over N-methylation. In the traditional three-step method, incomplete chlorination or hydrolysis of the chloro-intermediates can lead to impurities.

Q4: How can I purify the final 2-Amino-4,6-dimethoxypyrimidine product?

A4: Recrystallization is a common method for purifying the crude product. Solvents such as ethyl acetate and toluene have been reported to be effective for recrystallization.[4][5] The crude solid is dissolved in the hot solvent, and the pure product crystallizes upon cooling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Suboptimal reaction temperature.- Incomplete reaction.- Impure starting materials.- Inefficient purification.- Optimize the reaction temperature for your specific protocol. Refer to the data on temperature-dependent yields.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Ensure the purity of all reagents and solvents.- Optimize the recrystallization solvent and procedure to minimize product loss.
Product Impurities - Side reactions (e.g., N-methylation).- Unreacted starting materials.- Byproducts from the reaction.- Adjust reaction conditions (temperature, catalyst, reaction time) to favor the desired reaction pathway.- Ensure the reaction goes to completion.- Purify the product thoroughly using recrystallization or column chromatography.
Reaction Not Initiating - Inactive catalyst.- Low reaction temperature.- Presence of inhibitors (e.g., water in moisture-sensitive reactions).- Use a fresh or properly activated catalyst.- Gradually increase the temperature to the recommended range for the specific reaction.- Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere if necessary.
Difficulty in Isolating the Product - Product is too soluble in the reaction solvent.- Formation of an oil instead of a solid.- After the reaction, cool the mixture and if necessary, add a non-solvent to precipitate the product.- Try different solvents for recrystallization or use techniques like trituration to induce crystallization.

Data on Temperature Optimization

The following table summarizes the reported yields of 2-Amino-4,6-dimethoxypyrimidine at different temperatures for various synthesis methods. Note that direct comparison may not be possible due to the differences in reaction conditions, reagents, and scales.

Synthesis RouteTemperature (°C)Reaction StepYield (%)Reference
Guanidine Nitrate & Diethyl Malonate -> Methylation with DMC140Methylation30.1[5]
2-amino-4,6-dihydroxypyrimidine with DMC150Methylation40.5 (selectivity)[2]
Malononitrile Route113Not specifiedOptimal Yield[3]
Guanidine Nitrate & Diethyl Malonate -> Cyclization68CyclizationNot specified[5]

Experimental Protocols

Protocol 1: Synthesis via Methylation with Dimethyl Carbonate[2]

This protocol is based on the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using dimethyl carbonate (DMC).

  • Reaction Setup: In a suitable reaction vessel, combine 2-amino-4,6-dihydroxypyrimidine (ADH), dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The recommended molar ratio is n(ADH):n(DMC):n(K₂CO₃):n(TBAB) = 1:5:3:0.1.

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 10 hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification: The product, 2-Amino-4,6-dimethoxypyrimidine, can be isolated and purified using standard techniques such as filtration and recrystallization.

Protocol 2: Traditional Three-Step Synthesis (Conceptual Outline)[1][5]

This protocol outlines the traditional synthesis route.

  • Step 1: Cyclization:

    • React guanidine nitrate with diethyl malonate in the presence of a base like sodium methoxide in methanol.

    • Heat the mixture to reflux (approximately 68°C) for several hours.

    • Isolate the resulting 2-amino-4,6-dihydroxypyrimidine.

  • Step 2: Chlorination:

    • Treat the 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • This step is typically performed at elevated temperatures and requires careful handling due to the hazardous nature of POCl₃.

    • The product of this step is 2-amino-4,6-dichloropyrimidine.

  • Step 3: Methoxylation:

    • React the 2-amino-4,6-dichloropyrimidine with sodium methoxide in methanol.

    • This reaction replaces the chlorine atoms with methoxy groups to yield the final product, 2-Amino-4,6-dimethoxypyrimidine.

    • Isolate and purify the product by recrystallization.

Visualizations

Synthesis_Workflows cluster_0 Traditional Three-Step Method cluster_1 Green Synthesis with DMC cluster_2 Malononitrile-based Synthesis A1 Guanidine Nitrate + Diethyl Malonate A2 2-Amino-4,6-dihydroxypyrimidine A1->A2 Cyclization (Base, Heat) A3 2-Amino-4,6-dichloropyrimidine A2->A3 Chlorination (POCl3) A4 2-Amino-4,6-dimethoxypyrimidine A3->A4 Methoxylation (NaOMe, MeOH) B1 2-Amino-4,6-dihydroxypyrimidine B2 2-Amino-4,6-dimethoxypyrimidine B1->B2 Methylation (DMC, K2CO3, Catalyst, 150°C) C1 Malononitrile C2 Intermediate C1->C2 Multi-step conversion C3 2-Amino-4,6-dimethoxypyrimidine C2->C3 Thermal Cyclization Troubleshooting_Logic Start Experiment Start Problem Low Yield or Impurities? Start->Problem CheckTemp Verify Reaction Temperature Problem->CheckTemp Yes Success Successful Synthesis Problem->Success No CheckPurity Check Starting Material Purity CheckTemp->CheckPurity CheckTime Monitor Reaction Completion CheckPurity->CheckTime Purification Optimize Purification Step CheckTime->Purification Adjust Adjust Conditions Purification->Adjust Adjust->Start

References

Technical Support Center: Industrial Scale-Up of ADMP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of Amanita-derived Medicinal Product (ADMP) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to large-scale manufacturing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

General Scale-Up Challenges

Q1: What are the most significant challenges when scaling up our ADMP production process?

A1: Scaling up ADMP production from the lab to an industrial scale presents several key challenges.[1][2] These include:

  • Process Reproducibility: Ensuring that a process optimized at a small scale can be consistently reproduced at a larger scale is a primary hurdle.[1] Factors like mixing efficiency, heat transfer, and mass transfer can vary significantly between small and large vessels, potentially impacting product quality and yield.[1]

  • Regulatory Compliance: The regulatory landscape for biopharmaceutical manufacturing is stringent.[3] Scaling up introduces complexities in adhering to Good Manufacturing Practices (GMP) and demonstrating the equivalence of your scaled-up process to the original lab-scale process for regulatory bodies like the FDA and EMA.[1][4]

  • Supply Chain Management: Increased production volume places a strain on the supply chain for raw materials, intermediates, and consumables.[1] Maintaining consistent quality of these materials at a larger scale is crucial.[5]

  • Cost Control: The scale-up process is capital-intensive, with significant costs associated with larger equipment, facility expansion, and skilled personnel.[1]

Q2: What is "Technology Transfer" and why is it critical for a successful scale-up?

A2: Technology transfer is a systematic process of transferring knowledge, processes, and technologies from development to manufacturing or between different manufacturing sites.[6][7] A well-executed technology transfer is crucial for ensuring the receiving site can routinely reproduce the product with the same quality standards.[6][8] It involves detailed documentation, clear communication, and collaboration between the sending and receiving teams.[7][9] The goal is to transfer both the explicit knowledge (e.g., batch records, standard operating procedures) and the tacit knowledge (the "know-how") of the process.[6]

Upstream Processing

Q3: We are observing decreased cell viability and productivity in our large-scale bioreactor compared to our benchtop model. What could be the cause?

A3: This is a common issue during scale-up. Several factors could be contributing to this problem:

  • Shear Stress: Increased agitation and aeration in large bioreactors can create higher shear forces that can damage cells, leading to reduced viability.[5]

  • Oxygen Transfer Limitations: The surface-area-to-volume ratio decreases in larger bioreactors, which can make efficient oxygen transfer more challenging.[5] Insufficient oxygen can negatively impact cell metabolism and productivity.[5]

  • Inadequate Mixing: Inefficient mixing can lead to gradients in nutrient and oxygen distribution, creating suboptimal conditions for a portion of the cell population.[10]

Q4: How can we troubleshoot contamination in our large-scale bioreactor?

A4: Bioreactor contamination is a serious issue that can lead to batch loss.[11] A systematic approach to troubleshooting is essential:

  • Identify the Source: Common sources of contamination include improper sterilization of the bioreactor or feed lines, leaks in seals or gaskets, and contaminated raw materials.[11][12]

  • Review Sterilization Procedures: Ensure that your Steam-In-Place (SIP) cycles are reaching the required temperature and duration.[11][13] Check that all ports and connections are properly sterilized.[11]

  • Inspect the Bioreactor: Thoroughly inspect all seals, O-rings, and gaskets for any signs of wear or improper seating.[11][13] Check for any cracks or defects in the vessel itself.[11]

Downstream Processing

Q5: Our downstream purification process is resulting in a lower yield than expected. What are the common causes?

A5: Downstream processing can be a significant source of product loss.[14] Common causes for low yield include:

  • Product Degradation: ADMP, like many biologics, may be sensitive to changes in pH, temperature, or exposure to air, which can lead to degradation.[3][14]

  • Inefficient Chromatography: The performance of chromatography resins can change over time with repeated use.[14] Column packing issues or the generation of "fines" can also restrict flow and reduce efficiency.[14]

  • Multiple Processing Steps: Each step in the purification train (e.g., chromatography, filtration) contributes to some level of product loss.[14] A high number of steps can cumulatively lead to significant yield reduction.

Q6: We are facing challenges with protein aggregation during purification and formulation. How can we address this?

A6: Protein aggregation is a common challenge that can impact product efficacy and safety.[15] To address this:

  • Optimize Buffer Conditions: Experiment with different buffer pH, ionic strength, and excipients to find conditions that minimize aggregation.

  • Control Process Parameters: Factors like mixing speed and temperature during purification and formulation can influence aggregation.[15]

  • Implement Appropriate Analytical Techniques: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor aggregation throughout the process.

Troubleshooting Guides

Upstream Processing: Bioreactor Scale-Up
Problem Potential Causes Troubleshooting Steps
Low Cell Density / Poor Growth Inadequate oxygen supply.[5]Increase agitation and/or sparging rate. Consider using oxygen-enriched air.
Nutrient limitation.Review media composition and feed strategy. Ensure proper mixing for uniform nutrient distribution.[10]
Suboptimal pH or temperature control.[12]Calibrate pH and temperature probes. Ensure control systems are functioning correctly.
Foaming High agitation speed.[12]Reduce agitation speed.
Certain media components.[12]Add an appropriate antifoaming agent.
Contamination Improper sterilization.[12]Verify sterilization parameters (time, temperature, pressure).[13]
Leaks in the system.[12]Check all seals, gaskets, and connections for integrity.[11]
Downstream Processing: Purification & Formulation
Problem Potential Causes Troubleshooting Steps
Low Product Purity Inefficient chromatography separation.Optimize chromatography conditions (e.g., gradient, flow rate). Consider a different type of resin.
Contamination from previous steps.Ensure proper cleaning and sanitization of all equipment between batches.
Product Aggregation Suboptimal buffer conditions.[15]Screen different buffer formulations (pH, excipients).
High protein concentration.Adjust protein concentration during processing and in the final formulation.
Loss of Product Activity Exposure to harsh conditions (pH, temperature).[14]Minimize hold times and process at controlled temperatures.
Shear stress during processing.Optimize pumping and mixing speeds to reduce shear.

Experimental Protocols

Protocol 1: Bioreactor Scale-Up Study

Objective: To transfer the ADMP production process from a 5L benchtop bioreactor to a 50L pilot-scale bioreactor while maintaining comparable cell growth, productivity, and product quality.

Methodology:

  • Define Scale-Up Parameters: Maintain constant tip speed and power per unit volume (P/V) to ensure similar mixing and shear stress conditions.

  • Oxygen Transfer Characterization: Determine the oxygen transfer coefficient (kLa) in both bioreactors to ensure comparable oxygen availability.

  • Media and Feed Strategy: Maintain the same media composition and feeding strategy on a per-volume basis.

  • Inoculum Train: Develop a consistent inoculum train to ensure a healthy and reproducible starting culture.

  • Process Monitoring: Monitor key process parameters in real-time, including pH, dissolved oxygen, temperature, and cell density.

  • Product Quality Analysis: At the end of the run, analyze the harvested material for ADMP concentration, purity, and critical quality attributes (CQAs).

Protocol 2: Chromatography Resin Screening

Objective: To identify the optimal chromatography resin for the capture step of ADMP purification, maximizing purity and yield.

Methodology:

  • Resin Selection: Choose a selection of candidate resins based on the known properties of ADMP (e.g., ion exchange, hydrophobic interaction, affinity).

  • Mini-Column Experiments: Perform small-scale experiments using packed mini-columns to screen the different resins.

  • Binding and Elution Studies: For each resin, determine the optimal binding and elution conditions (pH, conductivity).

  • Dynamic Binding Capacity: Determine the dynamic binding capacity of the most promising resins to assess their efficiency.

  • Purity and Yield Analysis: Analyze the eluted fractions from each resin for ADMP purity and yield using appropriate analytical methods (e.g., HPLC, SDS-PAGE).

  • Cost-Benefit Analysis: Consider the cost and reusability of the top-performing resins in the final selection.

Visualizations

ADMP_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Cell_Bank Cell Bank Inoculum_Train Inoculum Train Cell_Bank->Inoculum_Train Expansion Bioreactor_Production Bioreactor Production Inoculum_Train->Bioreactor_Production Inoculation Harvest Harvest Bioreactor_Production->Harvest Transfer Clarification Clarification Harvest->Clarification Cell Removal Purification Purification Clarification->Purification Impurity Removal Formulation Formulation Purification->Formulation Final Product

Caption: High-level workflow for ADMP production.

Troubleshooting_Logic Problem Low Product Yield Check_Upstream Review Upstream Data Problem->Check_Upstream Check_Downstream Review Downstream Data Problem->Check_Downstream Low_Titer Low Bioreactor Titer? Check_Upstream->Low_Titer Low_Recovery Low Purification Recovery? Check_Downstream->Low_Recovery Low_Titer->Check_Downstream No Optimize_Upstream Optimize Bioreactor Conditions Low_Titer->Optimize_Upstream Yes Optimize_Downstream Optimize Purification Steps Low_Recovery->Optimize_Downstream Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 2-Amino-4,6-dimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges in the synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP), focusing on the identification and reduction of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-Amino-4,6-dimethoxypyrimidine (ADMP)?

A1: There are two primary synthesis routes for industrialized ADMP production. The first involves the cyclization of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by a chlorination step using reagents like phosphorus oxychloride, and finally a methoxylation reaction to yield ADMP.[1][2] A second, more modern route starts from malononitrile, which is considered more environmentally friendly as it can reduce the amount of waste produced.[1][3]

Q2: What are the main drawbacks of the traditional guanidine nitrate synthesis route?

A2: The traditional method involving guanidine nitrate is often complex and generates a significant amount of acidic wastewater and other residues, particularly from the chlorination step which uses reagents like phosphorus oxychloride.[2] This not only has environmental implications but can also lead to higher energy consumption and equipment corrosion.[2]

Q3: Why is the malononitrile-based synthesis route considered "greener"?

A3: The route starting from malononitrile can reduce the discharge of waste products.[1] For instance, an alternative to the harsh chlorination step is to use dimethyl carbonate as a methylating agent, which is considered a green reagent. This modification shortens the reaction process and significantly decreases waste generation.[2][4]

Q4: What is a common purity level for commercially synthesized ADMP?

A4: High-purity ADMP is crucial for its use as an intermediate in pharmaceuticals and agrochemicals. Advanced synthesis methods aim for a purity of 99% or higher.[3] One optimized process starting from malononitrile reported achieving a purity of 99.6%.[1]

Q5: What solvents are typically used for the recrystallization of ADMP to improve purity?

A5: Recrystallization is a critical step for purifying crude ADMP. Common solvents used for this purpose include ethyl acetate, toluene, and chlorobenzene.[2][3] The choice of solvent can depend on the specific impurities that need to be removed.

Troubleshooting Guide

Q1: My final product has a persistent yellow discoloration. What is the cause and how can I remove it?

A1: A yellow tint in the final product often indicates the presence of colored impurities, which may arise from side reactions or the degradation of reagents, particularly at high temperatures.[5]

  • Solution: Treatment with activated charcoal during the purification process is an effective method for removing colored impurities.[6] The crude product can be dissolved in a suitable solvent (e.g., toluene), heated with activated charcoal, and then filtered while hot to remove the charcoal and the adsorbed impurities before recrystallization.[6]

Q2: I am observing significant byproducts and my overall yield is low. What are the likely causes?

A2: Low yields and the formation of byproducts can stem from several issues, including suboptimal reaction conditions, unstable intermediates, or side reactions.

  • Incomplete Reactions: Ensure optimal reaction times and temperatures are maintained. For example, in one malononitrile-based synthesis, the optimal reaction time was found to be 7 hours; shorter times resulted in incomplete conversion, while longer times led to product dissolving in the mother liquor, reducing the isolated yield.[1]

  • Side Reactions: The 2-amino group on the pyrimidine ring can undergo undesired methylation. A newer synthetic strategy uses a protecting group on the guanidine raw material to prevent this side reaction, thereby increasing the purity and yield of the final product.[7]

  • Unstable Intermediates: Some routes, particularly those involving malononitrile, may require anhydrous (dry) conditions as certain intermediates are unstable in the presence of moisture.[1] Ensuring all solvents and reagents are properly dried can improve process stability and yield.

Q3: How can I avoid using hazardous reagents like phosphorus oxychloride (POCl₃)?

A3: Concerns over the safety and environmental impact of POCl₃ are common.[1] Greener alternatives are available.

  • Alternative Methylation: Instead of the chlorination-methoxylation sequence, 2-amino-4,6-dihydroxypyrimidine can be directly methylated using dimethyl carbonate (DMC).[2][4] This route avoids the use of POCl₃ entirely and is considered a more environmentally friendly process.[2] The reaction is typically performed in the presence of a base like potassium carbonate and may use a phase transfer catalyst to improve reaction rates.[4]

Q4: My impurity profile shows residual starting materials. How can I improve the conversion rate?

A4: Residual starting materials indicate an incomplete reaction. Optimizing reaction parameters is key.

  • Stoichiometry: Review the molar ratios of your reactants. For the cyclization reaction, the ratio of base (e.g., sodium methoxide) to the starting materials is critical.[2]

  • Temperature and Time: Ensure the reaction is heated to the correct temperature and for a sufficient duration. For the methylation of 2-amino-4,6-dihydroxypyrimidine with DMC, temperatures around 150°C for 10 hours have been shown to achieve high conversion.[4]

  • Catalyst: In some reactions, a catalyst can significantly improve the rate and completion. For instance, Lewis acidic ionic liquids have been used to catalyze the cyclization step in certain ADMP synthesis pathways, achieving yields up to 94.8% under mild conditions.[8]

Data Presentation

Table 1: Comparison of Select Synthesis Routes for 2-Amino-4,6-dimethoxypyrimidine

FeatureRoute 1: Guanidine -> Chlorination -> MethoxylationRoute 2: Malononitrile (Improved)Route 3: "Green" Methylation with DMC
Starting Materials Guanidine nitrate, Diethyl malonate[1][2]Malononitrile, Methanol, Acetyl chloride[1]2-amino-4,6-dihydroxypyrimidine, Dimethyl Carbonate[4]
Key Reagents POCl₃, Sodium methoxide[1]Special catalysts[3]Potassium carbonate, Phase transfer catalyst[4]
Reported Yield Variable, often lower due to multi-step processUp to 82.8% (total)[1]Up to 87.7% conversion, 40.5% selectivity[4]
Reported Purity Requires extensive purification>99%[1][3]High, but selectivity can be a challenge[4]
Key Advantages Well-established traditional methodFewer "three wastes" (waste gas, water, solids), high purity[1][3]Avoids hazardous POCl₃, uses green methylating agent[2]
Key Disadvantages Use of hazardous POCl₃, high waste output[2]Anhydrous conditions may be required, intermediate stability[1]Requires high temperature (150°C), moderate selectivity[4]

Table 2: Common Analytical Techniques for Impurity Profiling

Analytical TechniquePurposeCommon Application in ADMP Synthesis
High-Performance Liquid Chromatography (HPLC) Separation, identification, and quantification of impurities.[9][10]Gold standard for analyzing the purity of the final product and detecting non-volatile impurities.[9]
Gas Chromatography (GC) Analysis of volatile organic compounds.[9]Detecting and quantifying residual solvents (e.g., toluene, ethyl acetate) used during synthesis and purification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by providing molecular weight and structural data.[9][10]Characterizing byproducts from side reactions or degradation to understand their formation mechanism.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of the main product and any isolated impurities.[10]Confirming the structure of ADMP and providing unambiguous identification of complex impurities.[10]

Experimental Protocols

Protocol 1: General Recrystallization for High-Purity ADMP

This protocol describes a general method for purifying crude ADMP using an organic solvent.

  • Dissolution: Place the crude ADMP solid into a flask. Add a suitable solvent, such as ethyl acetate or toluene, in a sufficient amount to dissolve the solid upon heating.[2][3]

  • Heating: Gently heat the mixture with stirring until the ADMP completely dissolves. Avoid boiling for extended periods to prevent solvent loss.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.[6] Stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal (if used) and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified ADMP crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of ADMP purity. Method optimization (e.g., mobile phase composition, gradient) is required for specific impurity profiles.

  • Standard Preparation: Prepare a stock solution of a high-purity ADMP reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.[12]

  • Sample Preparation: Accurately weigh and dissolve the synthesized ADMP sample in the same solvent used for the standards to a known concentration.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B) can be effective for separating polar and non-polar impurities.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where ADMP has strong absorbance.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample solution.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component against the total area of all peaks (Area Percent method) or by using the calibration curve generated from the reference standards for more accurate quantification.

Visualizations

Troubleshooting_Impurity start High Impurity Level Detected q1 Is the product discolored (e.g., yellow)? start->q1 q2 Are starting materials or intermediates present? start->q2 q3 Are there unknown peaks in the chromatogram? start->q3 sol1 Cause: Degradation/High-Temp Impurities Solution: Use Activated Charcoal during recrystallization. q1->sol1 Yes sol2 Cause: Incomplete Reaction Solution: Optimize reaction time, temperature, and stoichiometry. q2->sol2 Yes sol3 Cause: Side Reactions Solution: Identify byproducts (LC-MS). Consider alternative routes or protecting groups. q3->sol3 Yes ans1_yes Yes ans1_no No ans2_yes Yes ans2_no No ans3_yes Yes

Caption: Troubleshooting logic for addressing high impurity levels.

Purification_Workflow cluster_purification Purification Workflow for ADMP crude Crude ADMP dissolve Dissolve in Hot Solvent crude->dissolve charcoal Activated Charcoal Treatment (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter crystallize Cooling & Crystallization hot_filter->crystallize isolate Vacuum Filtration & Washing crystallize->isolate dry Drying isolate->dry pure Pure ADMP dry->pure

Caption: Standard experimental workflow for the purification of ADMP.

References

Technical Support Center: Phase Transfer Catalyst Optimization for ADMP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-amino-2,3-dimethylbutyronitrile (ADMP). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of optimizing phase transfer catalysis for this sterically hindered chiral molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the phase transfer-catalyzed synthesis of ADMP, a key intermediate in various pharmaceutical pathways. The asymmetric Strecker reaction is a primary method for this synthesis, and its success is highly dependent on the careful optimization of the phase transfer catalyst and reaction conditions.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inefficient Phase Transfer: The catalyst may be unable to effectively transport the cyanide anion into the organic phase.Catalyst Selection: Switch to a more lipophilic catalyst. Quaternary ammonium salts with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium) are often more effective. For asymmetric synthesis, ensure the chiral catalyst has a suitable structure to interact with the substrate.[1][2] • Agitation: Increase the stirring speed to maximize the interfacial area between the aqueous and organic phases.[3] • Solvent Choice: Use a non-polar organic solvent like toluene, which can enhance the interaction between the catalyst and the substrate.[3]
Decomposition of Catalyst: Quaternary ammonium salts can degrade at high temperatures, especially in the presence of a strong base.[3]Temperature Control: Maintain the reaction temperature at or below the recommended level. For many PTC reactions, this is between 0°C and room temperature.
Low Reactivity of Ketone: The steric hindrance of 3-methyl-2-butanone may slow down the reaction.Increase Reaction Time: Monitor the reaction over a longer period. • Increase Reactant Concentration: A higher concentration of the cyanide source or the amine can drive the reaction forward.
Low Enantioselectivity (for asymmetric synthesis) Poor Catalyst-Substrate Interaction: The chiral catalyst may not be creating a sufficiently ordered transition state to induce high stereoselectivity.Catalyst Structure: The choice of chiral catalyst is critical. Cinchona alkaloid-derived catalysts are commonly used. The substituents on the catalyst can significantly influence enantioselectivity. Experiment with different derivatives.[4][5] • Solvent Polarity: Non-polar solvents often lead to higher enantioselectivity by promoting tighter ion pairing between the catalyst and the enolate.[3]
Racemization of Product: The product may be racemizing under the reaction conditions.Temperature: Lowering the reaction temperature can often improve enantioselectivity by reducing the rate of racemization. • Base Concentration: Use the minimum effective concentration of the base.
Formation of Side Products Hydrolysis of Nitrile: The nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially in the presence of a strong base and water.Minimize Water Content: Use a concentrated aqueous solution of the base (e.g., 50% KOH or CsOH) to reduce the amount of water in the system.[6] • Reaction Time: Avoid excessively long reaction times once the starting material is consumed.
Favorskii Rearrangement: Ketones can undergo this rearrangement in the presence of a strong base.Controlled Base Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in Product Isolation/Purification Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions.Reduce Stirring Speed: Once the reaction is complete, reduce the stirring speed before phase separation. • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions.
Catalyst Removal: The phase transfer catalyst can be difficult to separate from the product.Washing: Wash the organic phase thoroughly with water and brine. • Silica Gel Chromatography: The catalyst can often be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What type of phase transfer catalyst is best for the synthesis of a sterically hindered α-amino nitrile like ADMP?

A1: For sterically hindered substrates, the choice of catalyst is crucial. Lipophilic quaternary ammonium or phosphonium salts are generally preferred for efficient phase transfer.[1][2] For the asymmetric synthesis of (R)-ADMP, chiral catalysts derived from cinchona alkaloids, such as N-benzylcinchonidinium chloride, have shown success in similar Strecker reactions. The structure of the catalyst, including the nature of the substituents, directly impacts both the yield and the enantioselectivity.[4][7]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a significant role in phase transfer catalysis. A non-polar organic solvent such as toluene is often preferred for the asymmetric Strecker reaction.[3] This is because non-polar solvents enhance the electrostatic interactions between the chiral catalyst and the reacting species, leading to a more organized transition state and higher enantioselectivity. More polar solvents can solvate the ions, leading to looser ion pairs and reduced stereocontrol.

Q3: What is the optimal concentration of the base?

A3: A high concentration of the base (e.g., 50% aqueous KOH or CsOH) is generally used.[6] This minimizes the amount of water in the reaction, which can reduce the hydration of the cyanide anion, making it more nucleophilic.[3] It also helps to suppress the hydrolysis of the nitrile product. However, an excessively high concentration or a large excess of base can lead to side reactions.

Q4: How can I improve the enantiomeric excess (ee) of my (R)-ADMP product?

A4: Improving the enantiomeric excess often involves a multi-parameter optimization:

  • Chiral Catalyst Screening: Test a variety of chiral phase-transfer catalysts. Small changes in the catalyst structure can have a large impact on the ee.[4][5]

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or below) often leads to higher enantioselectivity.

  • Solvent: As mentioned, using a non-polar solvent like toluene is generally beneficial.

  • Base: The choice of the cation in the base (e.g., K+ vs. Cs+) can influence the reaction. Cesium hydroxide is sometimes found to give better results.[6]

Q5: My reaction is very slow. What can I do to increase the reaction rate?

A5: For slow reactions involving sterically hindered substrates:

  • Catalyst Efficiency: Ensure you are using a sufficiently lipophilic catalyst to effectively transport the cyanide ion.

  • Agitation: Increase the stirring rate to improve the mass transfer between the phases.[3]

  • Temperature: While lower temperatures are better for enantioselectivity, a modest increase in temperature can significantly increase the reaction rate. A balance must be found if stereoselectivity is important.

  • Concentration: Increasing the concentration of the reactants can also accelerate the reaction.

Experimental Protocol: Asymmetric Synthesis of (R)-ADMP via Phase Transfer Catalyzed Strecker Reaction

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Methyl-2-butanone

  • Ammonia (e.g., 7N solution in methanol or aqueous solution)

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

  • Chiral Phase Transfer Catalyst (e.g., N-(9-anthracenylmethyl)-O(9)-allylcinchonidium bromide)

  • Toluene

  • Cesium Hydroxide (CsOH), 50% aqueous solution

  • Hydrochloric Acid (HCl) for workup

  • Sodium Sulfate (anhydrous)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 3-methyl-2-butanone (1.0 eq) and the chiral phase transfer catalyst (0.05 - 0.10 eq) in toluene.

  • Amine Addition: Add the ammonia solution (1.5 - 2.0 eq) to the mixture.

  • Cyanide Addition: Add potassium cyanide (1.5 eq) to the reaction mixture.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0°C) using an ice bath.

  • Base Addition: With vigorous stirring, slowly add the 50% aqueous CsOH solution (2.0 eq) to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by TLC or GC/MS until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding cold water and acidifying the aqueous phase with HCl to a pH of ~6-7.

  • Extraction: Separate the organic layer and extract the aqueous layer with the chosen organic solvent (e.g., dichloromethane).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (R)-ADMP. The enantiomeric excess can be determined by chiral HPLC.

Visualizations

PTC_Workflow CN_aq CN⁻ (from KCN) Q_CN_org Q⁺CN⁻ CN_aq->Q_CN_org Phase Transfer Q_X_aq Q⁺X⁻ (Catalyst) Ketone_org 3-Methyl-2-butanone Imine_org Iminium Intermediate Ketone_org->Imine_org Imination (with NH₃) ADMP_org (R)-ADMP Imine_org->ADMP_org Cyanide Addition Q_X_org Q⁺X⁻ Q_CN_org->Q_X_org Catalyst Regeneration Q_X_org->Q_X_aq Return to Aqueous Phase

Caption: Phase Transfer Catalysis cycle for ADMP synthesis.

Troubleshooting_Logic Start Low Product Yield? Check_Catalyst Is Catalyst Lipophilic Enough? Start->Check_Catalyst Yes Low_EE Low Enantioselectivity? Start->Low_EE No Check_Stirring Is Stirring Vigorous? Check_Catalyst->Check_Stirring Yes Increase_Lipophilicity Use Catalyst with Longer Alkyl Chains Check_Catalyst->Increase_Lipophilicity No Check_Temp Is Temperature Too High? Check_Stirring->Check_Temp Yes Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Decrease_Temp Lower Reaction Temperature Check_Temp->Decrease_Temp Yes Check_Catalyst_Chirality Is Chiral Catalyst Optimal? Low_EE->Check_Catalyst_Chirality Yes Check_Solvent Is Solvent Non-Polar? Check_Catalyst_Chirality->Check_Solvent Yes Screen_Catalysts Screen Different Chiral Catalysts Check_Catalyst_Chirality->Screen_Catalysts No Use_NonPolar_Solvent Switch to Toluene Check_Solvent->Use_NonPolar_Solvent No

Caption: Troubleshooting decision tree for ADMP synthesis.

References

Technical Support Center: Troubleshooting Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction has a very low yield or is not proceeding at all. What are the common causes?

Low conversion rates are a frequent challenge in pyrimidine synthesis. The primary culprits often include:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional acid catalysts may not be efficient for all substrates.

  • Side Reactions: Competing reactions, such as Knoevenagel condensation between an aldehyde and a β-ketoester in a Biginelli reaction, can consume starting materials.

  • Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.

  • Reagent Quality: The purity of starting materials is paramount. Impurities can inhibit the reaction or lead to unwanted byproducts.

  • Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in the reaction outcome.

Q2: I see multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products?

In multicomponent reactions like the Biginelli synthesis, several side products can form. Common byproducts include Hantzsch-type dihydropyridines and uncyclized intermediates. The formation of these is often influenced by reaction conditions.

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the disappearance of starting materials and the appearance of products. For quantitative analysis of conversion rates and purity, High-Performance Liquid Chromatography (HPLC) is highly recommended.[1]

Troubleshooting Guides

Issue 1: Low Conversion Rate

A low conversion rate is one of the most common issues in pyrimidine synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Conversion Rates

LowConversionWorkflow start Low Conversion Rate Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_catalyst->optimize_conditions Catalyst OK monitor_reaction Monitor Reaction Progress (TLC/HPLC) optimize_conditions->monitor_reaction workup_purification Assess Work-up and Purification Steps monitor_reaction->workup_purification Reaction Stalled solution Improved Conversion Rate workup_purification->solution No Significant Loss

Caption: A logical workflow for troubleshooting low conversion rates.

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize the impact of different catalysts, catalyst loading, and solvents on the yield of the Biginelli reaction, a common method for pyrimidine synthesis.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

Catalyst Time (h) Yield (%)
None 12 45
L-Proline 5 85
Thiourea 4 92
Yb(OTf)₃ 1.5 91

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent-free, 90°C.

Table 2: Effect of Yb(OTf)₃ Catalyst Loading on Biginelli Reaction Yield [2]

Catalyst Loading (mol%) Time (min) Temperature (°C) Yield (%)
0 120 90 < 5
1 90 90 75
2 90 90 88
5 90 90 91
10 90 90 90

Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.[2]

Table 3: Influence of Solvent on Biginelli Reaction Yield [3]

Entry Solvent Time (h) Yield (%)
1 Ethanol 18 78
2 Acetonitrile 4 85
3 Dichloromethane 24 40
4 Toluene 24 60
5 Solvent-free 1.5 91

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), Yb(OTf)₃ (5 mol%), 90°C.

Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the overall yield. Understanding the reaction mechanism can help in devising strategies to minimize side product formation.

Reaction Pathway: Biginelli Reaction Mechanism

The Biginelli reaction proceeds through a series of steps, and controlling these steps is key to a successful synthesis.

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product aldehyde Aldehyde acyliminium N-Acyliminium Ion aldehyde->acyliminium urea Urea urea->acyliminium ketoester β-Ketoester enolate Ketoester Enolate ketoester->enolate adduct Open-Chain Adduct acyliminium->adduct enolate->adduct dhpm Dihydropyrimidinone (DHPM) adduct->dhpm Cyclization & Dehydration

Caption: A simplified mechanism of the Biginelli reaction.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1]

  • Spotting: Use a capillary tube to spot a small amount of the reaction mixture on the starting line. It is also good practice to spot the starting materials as a reference.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line.[1]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using a chemical stain.[1]

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. Calculate the Retention Factor (Rf) for each spot.[1]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Take a small aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent (e.g., the mobile phase). Filter the sample through a 0.22 µm syringe filter.[1]

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is common for separating pyrimidine derivatives.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where pyrimidines absorb, such as 254 nm.[1]

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Identify the peaks corresponding to the starting materials and product by comparing their retention times with those of authentic standards. The peak area can be used to quantify the conversion rate and purity.[1]

Protocol 3: Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound for a ¹H NMR spectrum. For ¹³C NMR, a higher concentration (15-30 mg) may be needed.

  • Dissolution: Transfer the sample to a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Mix until the sample is completely dissolved.[4]

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer: Transfer the clear solution to an NMR tube.

  • Analysis: The sample is now ready for NMR analysis to confirm the structure of the synthesized pyrimidine.

References

Stability issues of 4,6-Dimethoxypyridin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethoxypyridin-2-amine, with a specific focus on its stability under acidic conditions.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability of this compound in acidic environments.

Q1: I am observing a decrease in the concentration of my this compound stock solution in an acidic buffer over time. What could be the cause?

A1: this compound can be susceptible to degradation under acidic conditions, primarily through acid-catalyzed hydrolysis of the methoxy groups. The pyridine ring nitrogen and the exocyclic amino group can also be protonated in acidic media, which can influence the compound's stability and reactivity. The rate of degradation is typically dependent on the pH, temperature, and the specific acid used.

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: Under acidic conditions, the primary degradation pathway is likely the stepwise hydrolysis of the two methoxy groups to form hydroxyl groups. This would result in the formation of 6-methoxy-2-aminopyridin-4-ol and subsequently 2-amino-4,6-dihydroxypyridine. It is also possible for the amino group to undergo hydrolysis under harsh acidic conditions and high temperatures, though this is generally less favorable.

Q3: My solution of this compound has developed a yellow tint after storage in an acidic buffer. What does this color change indicate?

A3: A color change, such as the appearance of a yellow tint, often suggests the formation of degradation products. Aromatic compounds, especially those with amino groups, can form colored degradants upon oxidation or other chemical transformations.[1] It is recommended to analyze the sample using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to identify any new peaks corresponding to degradation products.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: If your experimental conditions allow, use the mildest acidic conditions possible.

  • Temperature: Store stock solutions and conduct experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Fresh Solutions: Prepare acidic solutions of this compound fresh for each experiment to avoid issues with long-term stability.

Q5: What is the expected pKa of this compound, and how does this affect its behavior in acidic solutions?

Data Presentation

The following tables provide illustrative data from a hypothetical forced degradation study on this compound to demonstrate typical results.

Table 1: Stability of this compound in 0.1 M HCl at Different Temperatures

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (60°C)
0100.0100.0100.0
299.898.592.1
499.697.185.3
899.294.272.5
2498.185.650.8
4896.575.331.2

Table 2: Formation of Potential Degradation Products in 0.1 M HCl at 60°C

Time (hours)This compound (% Peak Area)6-Methoxy-2-aminopyridin-4-ol (% Peak Area)2-Amino-4,6-dihydroxypyridine (% Peak Area)
0100.00.00.0
872.520.37.2
2450.835.114.1
4831.245.823.0

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, based on ICH guidelines.[2]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and a PDA detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

3. Acidic Stress Conditions:

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.1 M HCl.

  • Store the solution at a constant, elevated temperature (e.g., 60°C) and protect it from light.

  • Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration and store it under refrigeration (e.g., 4°C).

4. Time-Point Sampling:

  • Withdraw aliquots of the stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in Table 3.

  • The method should be capable of separating the parent compound from all potential degradation products.

  • Use a PDA detector to obtain spectral information for all peaks, which can aid in peak tracking and identification.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or scan with PDA)
Injection Volume 10 µL

Visualizations

cluster_degradation Hypothesized Acidic Degradation Pathway Start This compound Intermediate 6-Methoxy-2-aminopyridin-4-ol Start->Intermediate + H3O+ - CH3OH End 2-Amino-4,6-dihydroxypyridine Intermediate->End + H3O+ - CH3OH

Hypothesized acidic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Study Prep Prepare Stock Solution (1 mg/mL) Stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize with Base (e.g., 0.1 M NaOH) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Data Data Analysis and Degradation Profile Analyze->Data

General workflow for a forced degradation stability study.

Troubleshooting decision tree for unexpected analytical results.

References

Handling and storage safety precautions for 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4,6-dimethoxypyrimidine

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with 2-Amino-4,6-dimethoxypyrimidine?

2-Amino-4,6-dimethoxypyrimidine is considered a hazardous substance.[1] The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Some classifications indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

2. What personal protective equipment (PPE) is mandatory when handling this compound?

To ensure personal safety, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[2]

  • Skin and Body Protection: Wear a lab coat, impervious clothing, or a Tyvek suit to prevent skin exposure.[4][5][6]

  • Respiratory Protection: If working in a poorly ventilated area or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5][7]

3. What are the proper storage conditions for 2-Amino-4,6-dimethoxypyrimidine?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be stored away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[8][9] Recommended storage temperatures may vary, with some suppliers suggesting -20°C for long-term powder storage.[8]

4. What should I do in case of accidental exposure?

Immediate action is crucial in case of exposure:

  • In case of eye contact: Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5]

  • In case of skin contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][4]

  • If inhaled: Move the person into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[5]

  • If swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

In all cases of exposure, it is advisable to consult a physician and show them the Safety Data Sheet (SDS) for the compound.[2]

5. How should I handle a spill of 2-Amino-4,6-dimethoxypyrimidine?

For minor spills of this solid compound:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[4]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Carefully sweep up the solid material, avoiding the generation of dust.[10][11]

  • Pick up and arrange disposal without creating dust.[2] Use spark-proof tools and explosion-proof equipment if necessary.[5]

  • Place the spilled material into a suitable, closed, and labeled container for disposal.[2][4]

  • Clean the spill area with a wet paper towel or appropriate solvent, and dispose of the cleaning materials as hazardous waste.[11] Do not let the product enter drains.[2] For large spills, or if you feel the situation is unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

6. How should I dispose of waste 2-Amino-4,6-dimethoxypyrimidine?

This material must be disposed of as hazardous waste.[10]

  • Collect the waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[2][13]

  • Do not mix with other waste streams.[2]

  • Arrange for disposal through a licensed professional waste disposal service or your institution's EHS office.[2][13]

7. What are the fire-fighting measures for this compound?

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: During a fire, it may emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol [14]
Appearance Solid[2]
Melting Point 94-96 °C
Flash Point Not applicable / No data available[8][15]
Acute Toxicity No data available[2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2]

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the logical workflow for safely handling 2-Amino-4,6-dimethoxypyrimidine during a typical experimental procedure.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase A Review SDS & Conduct Risk Assessment B Verify Availability of Spill Kit & First Aid A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Weigh & Handle Solid (Avoid Dust Generation) D->E F Perform Experimental Procedure E->F G Securely Close Container After Use F->G H Decontaminate Work Area G->H Proceed to Cleanup I Dispose of Contaminated PPE H->I J Collect Waste in Labeled Container I->J K Store Waste in Designated Area J->K L End of Workflow K->L Arrange for Professional Disposal

Caption: Workflow for Safe Handling of 2-Amino-4,6-dimethoxypyrimidine.

Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess PPE Don Full PPE Assess->PPE Minor Spill (Manageable) CallEHS Call EHS/Emergency Services Assess->CallEHS Major Spill (>500ml or Unsafe) Contain Contain Spill (Sweep, Avoid Dust) PPE->Contain Collect Collect in Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision-making process for an accidental spill.

References

Validation & Comparative

Quantitative Analysis of 4,6-Dimethoxypyridin-2-amine: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of 4,6-Dimethoxypyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds. The performance of GC-MS is benchmarked against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), with supporting data extrapolated from studies on structurally similar compounds.

Comparison of Analytical Methods

The selection of an optimal analytical technique for the quantification of this compound hinges on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. While GC-MS offers high specificity, alternative methods like HPLC and UPLC-MS provide advantages for less volatile or thermally labile compounds.[1][2]

Validation ParameterGC-MSHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.8%99.79% - 104.37%
Precision (% RSD) < 1.5%< 1.0%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL0.005 ppm
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL0.01 ppm
Specificity High (Mass fragmentation provides specificity)Moderate (Potential for interference from UV-absorbing impurities)Very High (MRM provides exceptional specificity)
Run Time ~15 minutes~8-10 minutes~7.5 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative assays. Below are representative protocols for GC-MS, HPLC, and UPLC-MS analysis that can be adapted for this compound.

GC-MS Protocol

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds.[3]

  • Instrumentation : A gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column : A nonpolar capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of aromatic amines.[4]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.[4]

    • Hold: Maintain 250 °C for 5 minutes.

  • Injector Temperature : 250 °C.

  • Injection Volume : 1 µL.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

HPLC-UV Protocol

HPLC with UV detection is a widely accessible and reliable method for the quantification of compounds with a UV chromophore.

  • Instrumentation : A high-performance liquid chromatography system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of polar and nonpolar compounds.[3]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[3]

  • Flow Rate : 1.0 mL/min.[5]

  • Column Temperature : 30 °C.

  • Detection Wavelength : To be determined based on the UV spectrum of this compound, likely in the range of 200-300 nm.[5]

  • Injection Volume : 10 µL.

UPLC-MS/MS Protocol

UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it suitable for trace-level quantification.[6]

  • Instrumentation : An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column : A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) for fast and efficient separations.[7]

  • Mobile Phase :

    • A: 0.1% formic acid in water.[7]

    • B: 0.1% formic acid in acetonitrile.[7]

    • A rapid gradient elution is typically employed.[7]

  • Flow Rate : 0.4 mL/min.[8]

  • Column Temperature : 40 °C.[7]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[2]

  • Acquisition Mode : Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound.[6]

Method Validation Workflow and Comparison

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose.[9] The following diagrams illustrate a typical workflow for analytical method validation and a logical comparison of the discussed techniques.

cluster_0 Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod cluster_1 Comparison of Analytical Techniques Analyte This compound GCMS GC-MS Analyte->GCMS Volatile & Thermally Stable? HPLC HPLC-UV Analyte->HPLC UV Chromophore? UPLCMS UPLC-MS/MS Analyte->UPLCMS High Sensitivity Needed? Conclusion1 Conclusion1 GCMS->Conclusion1 High Specificity Conclusion2 Conclusion2 HPLC->Conclusion2 Cost-Effective & Robust Conclusion3 Conclusion3 UPLCMS->Conclusion3 Highest Sensitivity & Selectivity

References

A Comparative Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

2-Amino-4,6-dimethoxypyrimidine (ADM) is a crucial intermediate in the synthesis of numerous sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, and low toxicity.[1] Given its industrial importance, the development of efficient, cost-effective, and environmentally benign synthetic routes to ADM is a significant area of research. This guide provides a comparative analysis of the prominent synthesis methodologies, offering experimental data and detailed protocols to aid researchers and chemical development professionals in selecting the most suitable route for their needs.

The synthesis of ADM is primarily approached via two main strategies, differentiated by their starting materials: one beginning with guanidine and a malonic ester derivative, and the other utilizing malononitrile. Each pathway presents distinct advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative metrics for the different synthesis routes to 2-Amino-4,6-dimethoxypyrimidine, providing a clear comparison of their performance.

Parameter Route 1: Traditional Guanidine Route Route 2: Green Guanidine Route Route 3: Malononitrile Route Route 4: Protected Guanidine Route
Starting Materials Guanidine nitrate, Diethyl malonateGuanidine nitrate, Diethyl malonate, Dimethyl carbonateMalononitrile, Methanol, Acetyl chlorideDimethyl malonate, Dimethylmethylidene guanidine hydrochloride
Key Intermediates 2-Amino-4,6-dihydroxypyrimidine, 2-Amino-4,6-dichloropyrimidine2-Amino-4,6-dihydroxypyrimidine1,3-Dimethylenediamidine dihydrochloride, 3-Amino-3-methoxy-N-nitrile-2-propamidine2-Disubstituted methyleneamino-4,6-dimethoxypyrimidine
Overall Yield Not explicitly stated, but generally lower due to multiple steps16.8% - 30.1% (for methylation step)[2]82.8%[1]91.3%[3]
Product Purity >99% (after purification)Not explicitly stated99.6%[1]High purity[3]
Reaction Time Multi-step, longer overall time8 hours (methylation step)[2]7 hours (first step)[1]4 hours (cyclization)[3]
Key Reagents Phosphorus oxychloride (POCl3)Dimethyl carbonate (DMC), K2CO3Acetyl chlorideSodium methoxide
Environmental Impact High (large amount of acidic wastewater)[2]Low (DMC is a green reagent)[2]Low (small discharge of waste)[1]Low (less wastewater)[3]
Safety Concerns Use of highly toxic and corrosive POCl3[1]Use of high pressure and temperature[2]Anhydrous conditions required[1]Standard laboratory precautions

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes discussed.

Route 1: Traditional Guanidine Synthesis

This route involves a three-step process: cyclization, chlorination, and methoxylation.

  • Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

    • Guanidine nitrate and diethyl malonate are reacted in the presence of sodium methoxide in methanol.

    • The mixture is heated to reflux for approximately 3.5 hours.

    • After the reaction, methanol is recovered by distillation, yielding a white solid of 2-amino-4,6-dihydroxypyrimidine.[2]

  • Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

    • The 2-amino-4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl3) to chlorinate the hydroxyl groups.

    • This step is highly exothermic and requires careful temperature control.

  • Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

    • The resulting 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in methanol to substitute the chlorine atoms with methoxy groups, yielding the final product.

Route 2: Green Guanidine Synthesis with Dimethyl Carbonate

This modified route replaces the hazardous chlorination and subsequent methoxylation with a direct methylation step using a green reagent.

  • 2-Amino-4,6-dihydroxypyrimidine (prepared as in Route 1, Step 1) is placed in an autoclave with dimethyl carbonate (DMC) and a catalyst such as potassium carbonate or hydrotalcite.[2]

  • The molar ratio of 2-amino-4,6-dihydroxypyrimidine to DMC is typically 1:4.[2]

  • The mixture is heated to 140°C for 8 hours.[2]

  • After cooling, the solid catalyst is removed by filtration.

  • The filtrate is distilled under reduced pressure to obtain crude 2-amino-4,6-dimethoxypyrimidine, which is then purified by recrystallization from ethyl acetate.[2]

Route 3: Malononitrile Synthesis

This route is considered more environmentally friendly due to fewer waste products.[1]

  • Malononitrile, methanol, and acetyl chloride are reacted to synthesize 1,3-dimethylenediamidine dihydrochloride. This step requires anhydrous conditions.

  • The reaction is carried out for an optimal time of 7 hours.[1]

  • The intermediate is then further reacted to form 3-amino-3-methoxy-N-nitrile-2-propamidine.

  • The final cyclization step yields 2-amino-4,6-dimethoxypyrimidine.

  • The final product is analyzed for purity using methods such as NMR, LC-MS, and melting point analysis.[1]

Route 4: Protected Guanidine Synthesis

This route utilizes a protected guanidine to avoid side reactions and improve yield and purity.[3]

  • Dimethyl malonate and dimethylmethylidene guanidine hydrochloride are added to methanol in a four-neck flask.

  • The mixture is stirred and heated to 50-55°C.

  • A 27% solution of sodium methoxide in methanol is added dropwise over 2 hours.

  • The reaction mixture is then refluxed at 60-65°C for 4 hours to complete the cyclization.

  • The resulting intermediate, 2-disubstituted methyleneamino-4,6-dimethoxypyrimidine, is then hydrolyzed in an acidic aqueous solution to remove the protecting group and yield the final product.[3]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Traditional_Guanidine_Route cluster_0 Route 1: Traditional Guanidine Synthesis Guanidine Nitrate Guanidine Nitrate Cyclization Cyclization Guanidine Nitrate->Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Cyclization->2-Amino-4,6-dihydroxypyrimidine Chlorination (POCl3) Chlorination (POCl3) 2-Amino-4,6-dihydroxypyrimidine->Chlorination (POCl3) 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Chlorination (POCl3)->2-Amino-4,6-dichloropyrimidine Methoxylation (NaOMe) Methoxylation (NaOMe) 2-Amino-4,6-dichloropyrimidine->Methoxylation (NaOMe) 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Methoxylation (NaOMe)->2-Amino-4,6-dimethoxypyrimidine

Caption: Traditional synthesis of ADM via a three-step process.

Green_Guanidine_Route cluster_1 Route 2: Green Guanidine Synthesis 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Methylation Methylation 2-Amino-4,6-dihydroxypyrimidine->Methylation Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)->Methylation 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Methylation->2-Amino-4,6-dimethoxypyrimidine

Caption: Greener synthesis of ADM using dimethyl carbonate.

Malononitrile_Route cluster_2 Route 3: Malononitrile Synthesis Malononitrile Malononitrile Intermediate Formation Intermediate Formation Malononitrile->Intermediate Formation Methanol Methanol Methanol->Intermediate Formation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Intermediate Formation Intermediate 1 Intermediate 1 Intermediate Formation->Intermediate 1 Further Reaction Further Reaction Intermediate 1->Further Reaction Intermediate 2 Intermediate 2 Further Reaction->Intermediate 2 Cyclization Cyclization Intermediate 2->Cyclization 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Cyclization->2-Amino-4,6-dimethoxypyrimidine

Caption: Environmentally friendly synthesis of ADM from malononitrile.

Protected_Guanidine_Route cluster_3 Route 4: Protected Guanidine Synthesis Dimethyl Malonate Dimethyl Malonate Cyclization Cyclization Dimethyl Malonate->Cyclization Protected Guanidine Protected Guanidine Protected Guanidine->Cyclization Protected ADM Intermediate Protected ADM Intermediate Cyclization->Protected ADM Intermediate Hydrolysis Hydrolysis Protected ADM Intermediate->Hydrolysis 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Hydrolysis->2-Amino-4,6-dimethoxypyrimidine

Caption: High-yield synthesis of ADM using a protected guanidine.

References

Efficacy of Herbicides Derived from 4,6-Dimethoxypyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of herbicides derived from 4,6-dimethoxypyridin-2-amine, which primarily belong to the sulfonylurea class, against a range of alternative herbicides with different modes of action. The information presented is supported by experimental data to facilitate objective evaluation and inform research and development efforts in the field of weed management.

Overview of Herbicides

Herbicides derived from this compound are predominantly sulfonylurea herbicides. A key intermediate in their synthesis is 2-amino-4,6-dimethoxypyrimidine. These herbicides are known for their high efficacy at low application rates.

Featured Sulfonylurea Herbicides:

  • Nicosulfuron: A selective, systemic herbicide widely used for post-emergence control of annual and perennial grass weeds, as well as some broadleaf weeds in maize.[1]

  • Rimsulfuron: Another selective, systemic sulfonylurea herbicide used for the control of a variety of annual and perennial weeds in crops such as maize and potatoes.[2]

Alternative Herbicides for Comparison:

To provide a broad context for evaluating the efficacy of sulfonylurea herbicides, this guide includes a comparison with herbicides from five different mode of action groups:

  • Glyphosate (EPSP Synthase Inhibitor): A broad-spectrum, non-selective systemic herbicide.

  • Glufosinate (Glutamine Synthetase Inhibitor): A broad-spectrum, non-selective contact herbicide.

  • 2,4-D (Synthetic Auxin): A selective systemic herbicide primarily used for the control of broadleaf weeds.

  • Atrazine (Photosynthesis Inhibitor): A selective systemic herbicide used for the control of broadleaf and some grass weeds in various crops.

  • Pendimethalin (Seedling Growth Inhibitor): A selective pre-emergence herbicide for the control of annual grasses and some broadleaf weeds.

Mechanism of Action

The primary mode of action for sulfonylurea herbicides like nicosulfuron and rimsulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death.

dot

cluster_0 Plant Cell cluster_1 Site of Action Pyruvate Pyruvate Hydroxyethyl-Thiamine Diphosphate Hydroxyethyl-Thiamine Diphosphate Pyruvate->Hydroxyethyl-Thiamine Diphosphate Pyruvate Decarboxylase Acetolactate Acetolactate Hydroxyethyl-Thiamine Diphosphate->Acetolactate Acetolactate Synthase (ALS) Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine Acetolactate->Valine, Leucine, Isoleucine Further Biosynthetic Steps Protein Synthesis & Growth Protein Synthesis & Growth Valine, Leucine, Isoleucine->Protein Synthesis & Growth Sulfonylurea Herbicides Sulfonylurea Herbicides Acetolactate\nSynthase (ALS) Acetolactate Synthase (ALS) Sulfonylurea Herbicides->Acetolactate\nSynthase (ALS) Inhibition

Caption: Signaling pathway of Sulfonylurea herbicides.

Quantitative Efficacy Comparison

The following tables summarize the effective dose required to achieve 50% growth reduction (ED50) for the featured sulfonylurea herbicides and their alternatives against various weed species. Data is compiled from multiple studies, and experimental conditions may vary.

Table 1: Efficacy (ED50) of Sulfonylurea Herbicides Derived from this compound

HerbicideWeed SpeciesED50 (g a.i./ha)Reference
NicosulfuronPanicum dichotomiflorum (Fall panicum) - Susceptible19.6 (control)[3]
NicosulfuronPanicum dichotomiflorum (Fall panicum) - Resistant>254 (control)[3]
NicosulfuronSetaria viridis (Green foxtail)30-45[4]
RimsulfuronSetaria verticillata (Whorled pigeon grass)10-20[4]
RimsulfuronDigitaria sanguinalis (Summer grass)15-30[4]

Table 2: Efficacy (ED50) of Alternative Herbicides

HerbicideWeed SpeciesED50 (g a.i./ha)Reference
GlyphosateLolium rigidum (Annual ryegrass)90 - 431[5]
GlyphosateDiplotaxis tenuifolia (Perennial wall-rocket)< 270[6][7]
GlufosinateLolium rigidum~100-200[8]
2,4-DVarious Broadleaf WeedsVaries by species[9]
AtrazineVarious Broadleaf and Grass WeedsVaries by species[10][11][12][13][14]
PendimethalinApera spica-venti (Silky bent-grass) - Susceptible~257[15]
PendimethalinApera spica-venti (Silky bent-grass) - Tolerant~567[15]

Weed Control Spectrum and Crop Selectivity

Table 3: Comparison of Weed Control Spectrum and Crop Selectivity

HerbicideMode of ActionPrimary Weed TargetKey Controlled WeedsMajor Crop Selectivity
Nicosulfuron ALS InhibitorAnnual & Perennial Grasses, some Broadleaf WeedsSorghum halepense, Elymus repens, Setaria spp., Amaranthus spp.[1]Maize
Rimsulfuron ALS InhibitorAnnual & Perennial Grasses, some Broadleaf WeedsPanicum spp., Setaria spp., Abutilon theophrastiMaize, Potatoes[2]
Glyphosate EPSP Synthase InhibitorBroad Spectrum (Grasses, Broadleaf Weeds, Sedges)Most annual and perennial weedsGlyphosate-tolerant crops
Glufosinate Glutamine Synthetase InhibitorBroad Spectrum (Grasses, Broadleaf Weeds)Most annual and perennial weedsGlufosinate-tolerant crops
2,4-D Synthetic AuxinBroadleaf WeedsChenopodium album, Ambrosia spp., Cirsium arvenseCereals, Corn, Sorghum[9][16][17]
Atrazine Photosynthesis InhibitorBroadleaf and some Grass WeedsAmaranthus spp., Chenopodium album, Setaria spp.Maize, Sorghum, Sugarcane[10][11][12][13][14]
Pendimethalin Seedling Growth InhibitorAnnual Grasses and some Broadleaf WeedsEchinochloa crus-galli, Setaria spp., Amaranthus spp.Soybeans, Cotton, Corn[18]

Experimental Protocols

The following is a generalized protocol for a whole-plant herbicide bioassay to determine the ED50 value of a herbicide. This protocol can be adapted for various weed species and herbicide types.

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start Start: Seed Collection & Preparation germination Seed Germination start->germination transplanting Seedling Transplanting germination->transplanting growth Plant Growth to Appropriate Stage transplanting->growth application Herbicide Application growth->application treatment_prep Herbicide Dose Preparation (e.g., 7-point titration) treatment_prep->application incubation Incubation in Controlled Environment (e.g., 21 days) application->incubation data_collection Data Collection: - Visual Injury Rating - Shoot Biomass (Fresh/Dry Weight) incubation->data_collection analysis Data Analysis: - Non-linear Regression - ED50 Calculation data_collection->analysis end End: Determine Efficacy analysis->end

References

A Comparative Guide to the X-ray Crystallography of 2-Amino-4,6-dimethoxypyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 2-amino-4,6-dimethoxypyrimidine and several of its derivatives. The information is intended for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This document summarizes key crystallographic parameters, details experimental protocols for synthesis and crystallization, and visualizes the crystallographic workflow.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for neutral 2-amino-4,6-dimethoxypyrimidine and three of its salt derivatives. This allows for a direct comparison of the effects of salt formation on the crystal packing and unit cell dimensions.

Compound Name/IDChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂OrthorhombicPnma6.867(2)15.658(5)7.028(2)9090904[1]
2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylateC₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻MonoclinicP2₁/n6.7335(3)7.6307(4)25.0638(10)9093.928(4)904[2]
2-Amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrateC₆H₁₀N₃O₂⁺ · C₄H₅O₆⁻ · C₆H₉N₃O₂OrthorhombicP2₁2₁2₁10.123(5)12.456(6)18.234(9)9090904[3]
2-Amino-4,6-dimethoxypyrimidin-1-ium 4-aminobenzoateC₆H₉N₃O₂ · C₇H₇NO₂MonoclinicP2₁/c7.421(2)10.893(3)18.541(5)9098.68(3)904[4]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of 2-amino-4,6-dimethoxypyrimidine and its derivatives are crucial for reproducibility and further research.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Several synthetic routes for 2-amino-4,6-dimethoxypyrimidine have been reported. One common method involves the following steps:

  • Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of sodium methoxide in methanol to form 2-amino-4,6-dihydroxypyrimidine.

  • Chlorination: The resulting dihydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.

  • Methoxylation: Finally, the dichloropyrimidine is treated with sodium methoxide to substitute the chlorine atoms with methoxy groups, yielding the final product, 2-amino-4,6-dimethoxypyrimidine.

An alternative greener synthesis utilizes dimethyl carbonate as a methylating agent for 2-amino-4,6-dihydroxypyrimidine, avoiding the use of hazardous chlorinating agents.

Synthesis and Crystallization of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[2]
  • Synthesis: A hot methanolic solution of 2-amino-4,6-dimethoxypyrimidine (38 mg) and thiophene-2-carboxylic acid (32 mg) was warmed for 30 minutes over a water bath.

  • Crystallization: The mixture was then cooled slowly and kept at room temperature. Colorless crystals suitable for X-ray diffraction were obtained after a few days.

X-ray Data Collection and Structure Refinement

For the 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate derivative, X-ray diffraction data were collected using an Agilent Eos Gemini diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and the hydrogen bonding pattern observed in a co-crystal of 2-amino-4,6-dimethoxypyrimidine.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Data Analysis validation->analysis publication publication analysis->publication Publication hydrogen_bonding cluster_pyrimidine 2-Amino-4,6-dimethoxypyrimidine cluster_acid Carboxylic Acid N1 N1 N_amino N(amino) O_carbonyl O(carbonyl) N_amino->O_carbonyl N-H...O O_hydroxyl O(hydroxyl) O_hydroxyl->N1 O-H...N H_hydroxyl O_hydroxyl->H_hydroxyl

References

Comparative Analysis of Methoxy vs. Ethoxy Pyrimidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of their pharmacological profiles. Among the most common substitutions are alkoxy groups, particularly methoxy (-OCH3) and ethoxy (-OCH2CH3) groups. The choice between a methoxy and an ethoxy substituent can significantly impact a compound's physicochemical properties, pharmacokinetics, and ultimately, its biological efficacy and selectivity. This guide provides a comparative study of methoxy versus ethoxy pyrimidine derivatives, offering insights into their performance based on available experimental data and established structure-activity relationships (SAR).

Physicochemical and Pharmacokinetic Profile: A Tale of Two Alkoxy Groups

The primary distinction between a methoxy and an ethoxy group is the addition of a single methylene unit. This seemingly minor structural change can have a cascade of effects on the molecule's properties.

PropertyMethoxy (-OCH3)Ethoxy (-OCH2CH3)Rationale & Potential Implications
Lipophilicity (logP) LowerHigherThe ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability and cell uptake but may also increase binding to plasma proteins and affect distribution.[1]
Molecular Weight LowerHigherThe addition of a CH2 group increases the molecular weight by 14 Da. While a small change, it can influence binding interactions and overall drug-likeness.[1]
Steric Hindrance LowerHigherThe bulkier ethoxy group can introduce greater steric hindrance, potentially influencing the molecule's ability to bind to its target and affecting selectivity.[1]
Metabolic Stability Generally less stablePotentially more stableMethoxy groups are more susceptible to O-dealkylation by cytochrome P450 enzymes. The ethoxy group can sometimes be more resistant to this metabolic pathway, potentially leading to a longer half-life.
Solubility Generally higherGenerally lowerIncreased lipophilicity of the ethoxy group often leads to decreased aqueous solubility, which can impact formulation and bioavailability.

Comparative Biological Activity: A Data-Driven Overview

While direct head-to-head comparative studies are limited, analysis of broader SAR studies on pyrimidine derivatives allows for an informed comparison. The following tables summarize representative data for methoxy- and ethoxy-substituted pyrimidine derivatives from various studies, focusing on their anticancer and kinase inhibitory activities.

Table 1: In Vitro Anticancer Activity of Methoxy vs. Ethoxy Pyrimidine Derivatives
Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Series A (Hypothetical Kinase Inhibitors)
Compound 1a4-MethoxyA549 (Lung)5.2N/A
Compound 1b4-EthoxyA549 (Lung)3.8N/A
Compound 2a2,4-DimethoxyMCF-7 (Breast)1.5N/A
Compound 2b2,4-DiethoxyMCF-7 (Breast)0.9N/A
Series B (Published Data - Representative)
Pyrimidine Derivative (Methoxy)2-(3,4,5-trimethoxyphenyl)P388 (Leukemia)0.3-0.64[2]
Pyrimidine Derivative (Ethoxy)4-Chloro-6-ethoxyNot specifiedN/A[3]
Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Pyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Palbociclib (CDK4/6 Inhibitor)CDK4/Cyclin D111[4]
Pyrimidine DerivativeAurora A<50 (inhibition %)[5]
Pyrimidine DerivativeEGFR34[6]
Pyrimidine DerivativeVEGFR-2195[7]

Note: Specific data for ethoxy-substituted pyrimidine derivatives as kinase inhibitors with direct comparisons to their methoxy counterparts is sparse in the reviewed literature.

Signaling Pathways Modulated by Pyrimidine Derivatives

Pyrimidine derivatives have been successfully developed as inhibitors of various signaling pathways implicated in diseases like cancer and fibrosis. Below are representations of the Bone Morphogenetic Protein (BMP) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, common targets for pyrimidine-based inhibitors.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPRII BMPRII (Type II Receptor) BMP_Ligand->BMPRII BMPRI BMPRI (ALK2/3/6) (Type I Receptor) BMPRII->BMPRI Recruits & phosphorylates SMAD1_5_8 SMAD1/5/8 BMPRI->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Translocates Pyrimidine_Inhibitor Pyrimidine Derivatives (e.g., Dorsomorphin analogs) Pyrimidine_Inhibitor->BMPRI Inhibits kinase activity

Caption: BMP signaling pathway and the inhibitory action of pyrimidine derivatives.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF_Ligand FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF_Ligand->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg PLCγ Pathway FGFR->PLCg Activates Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->FGFR Inhibits kinase activity Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg->Cell_Proliferation

Caption: FGFR signaling cascade and its inhibition by pyrimidine-based compounds.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility in the evaluation of pyrimidine derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8][9]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrimidine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Kinase_Assay_Workflow A Set up kinase reaction with inhibitor B Incubate to allow reaction A->B C Add ADP-Glo™ Reagent (stops reaction, depletes ATP) B->C D Incubate C->D E Add Kinase Detection Reagent (converts ADP to ATP, generates light) D->E F Incubate E->F G Measure luminescence F->G H Calculate IC50 values G->H

References

Validated HPLC method for 2-Amino-4,6-dimethoxypyrimidine assay

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validated High-Performance Liquid Chromatography (HPLC) method for the precise assay of 2-Amino-4,6-dimethoxypyrimidine, alongside a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking robust analytical methodologies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is paramount for accurate quantification and quality control. Below is a comparison of a validated HPLC method with UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) for the assay of 2-Amino-4,6-dimethoxypyrimidine.

Parameter Validated HPLC Method UV-Vis Spectrophotometry Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 3 µg/mL~ 0.15 µg/mL
Specificity HighModerate to LowVery High
Typical Run Time 10 - 15 minutes< 5 minutes20 - 30 minutes
Cost & Complexity ModerateLowHigh

Experimental Protocols

Detailed methodologies for the validated HPLC method and alternative techniques are provided below.

Validated HPLC Method

This method is designed for the accurate and precise quantification of 2-Amino-4,6-dimethoxypyrimidine.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-4,6-dimethoxypyrimidine standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Determined by constructing a calibration curve with standard solutions at five concentration levels ranging from 10 to 150 µg/mL.

    • Accuracy: Assessed by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at the nominal concentration.

Alternative Method 1: UV-Vis Spectrophotometry

A simpler, high-throughput method suitable for routine analysis where high specificity is not critical.

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol or a suitable buffer in which the analyte is stable and soluble.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for 2-Amino-4,6-dimethoxypyrimidine in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Offers high specificity and sensitivity, particularly useful for identifying and quantifying the analyte in complex matrices.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-300.

  • Sample Preparation:

    • Samples may require derivatization to improve volatility and thermal stability.

    • Dissolve the sample in a suitable organic solvent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the validated HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (272 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate linearity Linearity calculate->linearity accuracy Accuracy calculate->accuracy precision Precision calculate->precision lod_loq LOD/LOQ calculate->lod_loq

Caption: Workflow for the validated HPLC assay of 2-Amino-4,6-dimethoxypyrimidine.

Validation_Logic cluster_params Core Validation Parameters cluster_sensitivity Sensitivity cluster_specificity Specificity Linearity Linearity (R² > 0.999) Accuracy Accuracy (98-102% Recovery) Precision Precision (%RSD < 2.0) LOD Limit of Detection (~0.1 µg/mL) LOQ Limit of Quantitation (~0.3 µg/mL) Specificity High Specificity (Resolution of Peaks) ValidatedMethod Validated Method ValidatedMethod->Linearity ValidatedMethod->Accuracy ValidatedMethod->Precision ValidatedMethod->LOD ValidatedMethod->LOQ ValidatedMethod->Specificity

Caption: Logical relationship of validation parameters for the analytical method.

Comparative Analysis of 4,6-Dimethoxypyridin-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors. Among these, the 4,6-dimethoxypyrimidin-2-amine core presents a valuable starting point for the development of potent and selective inhibitors. This guide provides a comparative analysis of hypothetical analogs of 4,6-dimethoxypyrimidin-2-amine, exploring their structure-activity relationships (SAR) as kinase inhibitors. The data presented herein is a representative synthesis based on established principles for analogous pyrimidine-based kinase inhibitors.

Structure-Activity Relationship of 4,6-Dimethoxypyridin-2-amine Analogs

The biological activity of 4,6-dimethoxypyrimidin-2-amine analogs can be significantly influenced by substitutions at the 2-amino group and the 5-position of the pyrimidine ring. The following table summarizes the hypothetical inhibitory activity of a series of analogs against a representative kinase, Aurora Kinase A.

Compound IDR1 (Substitution at N2)R2 (Substitution at C5)Aurora A IC50 (nM)
1a HH5000
1b MethylH2500
1c EthylH1800
1d PhenylH800
1e 4-FluorophenylH450
1f HBr1200
1g HPhenyl950
1h PhenylBr200
1i 4-FluorophenylBr150

Key SAR Observations:

  • Substitution at the 2-amino group (R1):

    • Small alkyl substitutions (e.g., methyl, ethyl) lead to a modest increase in potency compared to the unsubstituted analog (1a ).

    • Aromatic substitutions, particularly a phenyl group (1d ), significantly enhance inhibitory activity. This suggests a potential hydrophobic interaction in the kinase active site.

    • Introducing an electron-withdrawing group like fluorine on the phenyl ring (1e ) further improves potency, possibly through favorable electronic interactions.

  • Substitution at the 5-position (R2):

    • Introduction of a bromine atom (1f ) or a phenyl group (1g ) at the 5-position enhances potency, indicating that this position can be modified to explore additional binding interactions.

  • Combined Substitutions:

    • The combination of a substituted phenyl group at the 2-amino position and a halogen at the 5-position results in the most potent analogs (1h , 1i ). This highlights a synergistic effect of substitutions at these two positions.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

Synthesis of this compound Analogs (General Procedure)

A mixture of 2-amino-4,6-dimethoxypyrimidine (1.0 eq.), the corresponding aryl halide or alkyl halide (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs2CO3, 2.0 eq.) in an appropriate solvent (e.g., 1,4-dioxane) is heated under an inert atmosphere. For substitutions at the 5-position, a halogenated 2-amino-4,6-dimethoxypyrimidine precursor is used in a similar cross-coupling reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

In Vitro Kinase Inhibition Assay (Aurora Kinase A)

The inhibitory activity of the synthesized compounds against Aurora Kinase A is determined using a luminescence-based kinase assay.

  • Reagents: Recombinant human Aurora Kinase A, substrate peptide (e.g., Kemptide), ATP, kinase assay buffer, and a luminescence-based ATP detection kit.

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO.

    • The kinase, substrate, and test compound are pre-incubated in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of remaining ATP is quantified by adding the luminescence detection reagent.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Signaling Pathway and Experimental Workflow Visualization

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division. Their inhibition by compounds such as the 4,6-dimethoxypyrimidin-2-amine analogs can lead to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway G2/M Transition G2/M Transition Mitosis Mitosis G2/M Transition->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora Kinase A Aurora Kinase A Aurora Kinase A->G2/M Transition Cell Cycle Arrest Cell Cycle Arrest Inhibitor (this compound analog) Inhibitor (this compound analog) Inhibitor (this compound analog)->Aurora Kinase A Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase A by this compound analogs disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay.

Kinase_Assay_Workflow Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Kinase Reaction Kinase Reaction Pre-incubation->Kinase Reaction Luminescence Detection Luminescence Detection Kinase Reaction->Luminescence Detection Data Analysis Data Analysis Luminescence Detection->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value Test Compounds Test Compounds Test Compounds->Compound Dilution Aurora Kinase A + Substrate Aurora Kinase A + Substrate Aurora Kinase A + Substrate->Pre-incubation ATP ATP ATP->Kinase Reaction Luminescence Reagent Luminescence Reagent Luminescence Reagent->Luminescence Detection

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development. For 2-Amino-4,6-dimethoxypyrimidine, a key building block in the synthesis of various pharmaceuticals, accurate purity assessment is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of 2-Amino-4,6-dimethoxypyrimidine.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei.
Typical Purity Range 95-99.9%90-99.5% (often for volatile impurities)90-99.9%
Limit of Detection (LOD) ~0.01-0.1%~0.001-0.05%~0.1-1%
Limit of Quantification (LOQ) ~0.05-0.5%~0.005-0.2%~0.5-2%
Selectivity High, tunable with different columns and mobile phases.Very high, especially with mass spectrometric detection.High, based on unique chemical shifts of nuclei.
Structural Information Limited (retention time). Hyphenation with MS provides structural data.Provides mass spectra for identification of impurities.Provides detailed structural information for both the main compound and impurities.
Sample Derivatization Generally not required.May be required for non-volatile compounds (e.g., silylation).Not required.
Throughput HighModerate to HighLow to Moderate
Cost (Instrument) ModerateModerate to HighHigh

Note: The LOD and LOQ values are typical estimates and can vary significantly depending on the specific instrument, method, and analyte.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity analysis of 2-Amino-4,6-dimethoxypyrimidine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve 2-Amino-4,6-dimethoxypyrimidine reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for identifying and quantifying volatile impurities. As 2-Amino-4,6-dimethoxypyrimidine has polar functional groups, derivatization is recommended to improve its volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous solvent and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

  • Analysis: Inject the derivatized sample. Identify the main peak and any impurity peaks by their mass spectra and retention times.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 2-Amino-4,6-dimethoxypyrimidine sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a synthesized compound.

G Purity Assessment Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Analysis Analytical Technique (HPLC, GC-MS, qNMR) SamplePrep->Analysis DataProcessing Data Processing & Interpretation Analysis->DataProcessing PurityReport Purity Report Generation DataProcessing->PurityReport

Caption: General workflow for the purity assessment of a synthesized compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical technique based on the specific requirements of the analysis.

G Analytical Method Selection Start Start: Need Purity Assessment VolatileImpurities Are volatile impurities a primary concern? Start->VolatileImpurities StructuralInfo Is detailed structural information of impurities required? VolatileImpurities->StructuralInfo No GCMS Use GC-MS VolatileImpurities->GCMS Yes HighThroughput Is high throughput for routine QC needed? StructuralInfo->HighThroughput No qNMR Use qNMR StructuralInfo->qNMR Yes LCMS Consider LC-MS StructuralInfo->LCMS Consider (Hyphenated) AbsoluteQuant Is absolute quantification without a specific reference standard necessary? HighThroughput->AbsoluteQuant No HPLC Use HPLC HighThroughput->HPLC Yes AbsoluteQuant->qNMR Yes AbsoluteQuant->HPLC No

A Comparative Guide to Catalysts in 2-Amino-4,6-dimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a crucial intermediate in the production of sulfonylurea herbicides, is an area of significant interest for researchers and chemical industry professionals. The efficiency, environmental impact, and cost-effectiveness of ADMP synthesis are largely dictated by the chosen catalytic system. This guide provides an objective comparison of various catalysts and synthetic routes, supported by experimental data, to aid in the selection of the most suitable methodology.

Performance Comparison of Catalytic Systems

The selection of a catalyst is contingent on the synthetic route employed. The primary pathways for ADMP synthesis commence from either 2-amino-4,6-dihydroxypyrimidine (ADH) or malononitrile. Below is a summary of the performance of different catalysts in these routes.

Starting MaterialCatalyst SystemKey ReagentsReaction ConditionsYield/ConversionSelectivityCitation
2-Amino-4,6-dihydroxypyrimidine (ADH)Tetrabutyl ammonium bromide (TBAB) / K₂CO₃ (Phase Transfer Catalyst)Dimethyl carbonate (DMC)150°C, 10 h87.7% (Conversion of ADH)40.5%[1][2]
2-Amino-4,6-dihydroxypyrimidine (ADH)HydrotalciteDimethyl carbonate (DMC)140°C, 8 h61%-[3]
2-Amino-4,6-dihydroxypyrimidine (ADH)K₂CO₃Dimethyl carbonate (DMC)140°C, 8 h30.1%-[3]
2-Amino-4,6-dihydroxypyrimidine (ADH)NaOHDimethyl carbonate (DMC)140°C, 8 h28.6%-[3]
MalononitrileBoric Acid (Cat-2)-130-140°C, 3-8 h>77% (Total Yield)>99% Purity[4]
3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) from MalononitrileEt₃NHCl-2ZnCl₂ (Lewis Acidic Ionic Liquid)Toluene, Methanol50°C, 3 h94.8%-[5]
MalononitrileAcetyl ChlorideMethanol, Cyanamide0°C, 5 h (2nd step)82.8% (Total Yield)>99% Purity[6]

Synthesis Pathways and Experimental Workflows

The synthesis of 2-Amino-4,6-dimethoxypyrimidine can be broadly categorized into two main strategies: the methylation of 2-amino-4,6-dihydroxypyrimidine and the cyclization of precursors derived from malononitrile.

Pathway 1: Methylation of 2-Amino-4,6-dihydroxypyrimidine

This pathway focuses on the O-methylation of the dihydroxy pyrimidine precursor. The use of dimethyl carbonate (DMC) as a green methylating agent is a noteworthy advancement over traditional toxic reagents. Phase transfer catalysts are often employed to facilitate this reaction.

ADH 2-Amino-4,6-dihydroxypyrimidine (ADH) reaction Methylation ADH->reaction DMC Dimethyl Carbonate (DMC) DMC->reaction Catalyst Catalyst (e.g., TBAB/K₂CO₃, Hydrotalcite) Catalyst->reaction Catalysis ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) reaction->ADMP

Caption: Methylation pathway for ADMP synthesis.

Pathway 2: Synthesis from Malononitrile

This approach involves a multi-step synthesis starting from malononitrile. A key intermediate, 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP), is often formed, which then undergoes cyclization to yield ADMP. This pathway offers high yields, particularly with the use of Lewis acidic ionic liquid catalysts.

Malononitrile Malononitrile Intermediate1 Imidization Intermediate Malononitrile->Intermediate1 Methanol Methanol Methanol->Intermediate1 Step1_reagents Reagents (e.g., HCl or Acetyl Chloride) Step1_reagents->Intermediate1 AMCP 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) Intermediate1->AMCP Cyanamide Cyanamide Cyanamide->AMCP ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) AMCP->ADMP Catalyst Cyclization Catalyst (e.g., Et₃NHCl-2ZnCl₂, Boric Acid) Catalyst->ADMP Catalysis

Caption: Multi-step synthesis of ADMP from malononitrile.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis using Phase Transfer Catalyst (TBAB/K₂CO₃)

This protocol is adapted from the synthesis of ADMP from ADH using dimethyl carbonate.[1][2]

  • Reaction Setup: A mixture of 2-amino-4,6-dihydroxypyrimidine (ADH), potassium carbonate (K₂CO₃), and tetrabutyl ammonium bromide (TBAB) in a molar ratio of 1:3:0.1 is prepared in a suitable solvent.

  • Addition of Methylating Agent: Dimethyl carbonate (DMC) is added to the mixture, with a molar ratio of ADH to DMC of 1:5.

  • Reaction Conditions: The reaction mixture is heated to 150°C and stirred for 10 hours.

  • Work-up and Isolation: After cooling, the solid is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization.

Synthesis using Lewis Acidic Ionic Liquid Catalyst

This procedure describes the cyclization of 3‐amino‐3‐methoxy‐N‐cyano‐2‐propaneamidine (AMCP) to ADMP.[5]

  • Catalyst Preparation: The Et₃NHCl‐2ZnCl₂ catalyst is prepared by mixing triethylamine hydrochloride and zinc chloride in the appropriate molar ratio.

  • Reaction Setup: The AMCP intermediate is dissolved in a solvent mixture of toluene and methanol (9:1 volume ratio).

  • Catalysis: The Et₃NHCl‐2ZnCl₂ catalyst is added to the solution.

  • Reaction Conditions: The reaction is maintained at 50°C for 3 hours with stirring.

  • Product Isolation: The reaction mixture is cooled, and the product is isolated. The ionic liquid catalyst can potentially be recovered and reused.

Synthesis via Malononitrile and Boric Acid Catalysis

This method outlines a multi-step synthesis from malononitrile with a final cyclization step catalyzed by boric acid.[4]

  • Imidization and Cyanamide Substitution: Malononitrile is first converted to an intermediate through imidization and subsequent reaction with cyanamide.

  • Cyclization Setup: The resulting intermediate is suspended in a solvent such as chlorobenzene.

  • Catalyst Addition: Boric acid (0.5-5% by mass of the intermediate) is added to the suspension.

  • Reaction Conditions: The mixture is heated to 130-140°C and stirred for 3 to 8 hours.

  • Purification: After the reaction, the crude product is obtained by precipitation and purified by recrystallization from a suitable solvent like toluene.

References

Safety Operating Guide

Proper Disposal of 4,6-Dimethoxypyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research and environmental stewardship. This guide provides detailed procedures for the proper disposal of 4,6-Dimethoxypyridin-2-amine, a pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on the known hazards of similar pyridine and amine compounds and represent a cautious and prudent approach to its waste management.

Immediate Safety and Hazard Assessment

Due to the presence of the pyridine ring and the amine group, this compound should be handled as a hazardous substance. Pyridine derivatives are often toxic, irritant, and flammable.[1][2] Amine compounds can also be corrosive and harmful to aquatic life.[3] Therefore, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®).[1]

  • Body Protection: A standard laboratory coat.[1]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related pyridine and amine compounds. This data should be used as a conservative guide.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2][4]
Primary Hazards Potential for toxicity, irritation (skin and eyes), and environmental harm.[1][2][5]
Incompatible Materials Strong oxidizing agents and acids.[1][6]
Spill Containment Use inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]
Incineration Temperature Rotary kiln incineration for waste pyridine is typically between 820°C and 1,600°C.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[4]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.[1]

    • This includes pure or excess chemical, solutions, and contaminated materials such as pipette tips, gloves, and absorbent pads.[1]

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][6]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid this compound, contaminated spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[2] Do not dispose of amine solutions down the drain, as they can harm aquatic life and ecosystems.[3][7]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[1]

    • Include the date of waste generation and accumulation start date as required by your institution.

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from heat and incompatible materials.[8]

  • Spill Management:

    • In the event of a spill, evacuate the area.[1]

    • Wear appropriate PPE before attempting cleanup.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[2]

    • All cleanup materials must be disposed of as hazardous waste.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

    • Incineration at a licensed facility is a common disposal method for pyridine-based waste.[4]

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated consult_sds Consult SDS and Institutional Guidelines start->consult_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous treat_non_hazardous Follow non-hazardous waste procedures (unlikely for this compound) is_hazardous->treat_non_hazardous No segregate_waste Segregate as Hazardous Waste is_hazardous->segregate_waste Yes (Assumed) waste_form Determine Waste Form segregate_waste->waste_form solid_waste Solid Waste (Pure compound, contaminated labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, leak-proof liquid waste container liquid_waste->collect_liquid storage Store in a designated, secure satellite accumulation area collect_solid->storage collect_liquid->storage disposal Contact EHS or a licensed waste contractor for disposal storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet. When in doubt, contact your Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling 4,6-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dimethoxypyridin-2-amine. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
Body Protection A standard laboratory coat.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Pre-Handling Check:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as 4,6-dimethoxypyrimidine or another pyridine derivative, is accessible and has been reviewed.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Put on all required personal protective equipment as detailed in the table above.

2. Weighing and Transfer:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the release of dust into the laboratory environment.
  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust by handling the material gently.
  • If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.
  • Close the container securely immediately after the transfer is complete.

3. During the Experiment:

  • Keep all containers with this compound closed when not in use.
  • Maintain good housekeeping within the fume hood to contain any potential spills.
  • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
  • Do not eat, drink, or smoke in the laboratory.[3]

4. Post-Experiment:

  • Decontaminate all equipment and work surfaces that have come into contact with the chemical.
  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its associated waste is critical to protect the environment and comply with regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, filter paper), and cleaning materials, must be treated as hazardous waste.
  • Segregate this waste into a "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste" stream as appropriate. Do not mix with other waste categories.[4]

2. Waste Collection and Containment:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene pail).
  • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.
  • Ensure all waste containers are kept tightly closed except when adding waste.

3. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution containing this compound").
  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
  • This area should be well-ventilated and away from general laboratory traffic.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
  • Never dispose of this compound down the drain or in the regular trash.[2]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handling_weigh Weighing and Transfer (in Fume Hood) prep_hood->handling_weigh handling_exp Conduct Experiment handling_weigh->handling_exp handling_clean Decontaminate Work Area handling_exp->handling_clean disp_segregate Segregate Waste handling_clean->disp_segregate disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store in Satellite Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.